molecular formula C11H10N2O3 B1525723 C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE CAS No. 885273-58-5

C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Cat. No.: B1525723
CAS No.: 885273-58-5
M. Wt: 218.21 g/mol
InChI Key: PMQSXFKUYPGQGN-UHFFFAOYSA-N
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Description

C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSXFKUYPGQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722943
Record name 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-58-5
Record name 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential pharmacological significance of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the isoxazole and 1,3-benzodioxole moieties stand out as "privileged scaffolds" due to their frequent appearance in a diverse array of biologically active compounds.[1][2] Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] Their synthetic versatility allows for the creation of a wide array of derivatives with tailored bioactivity.[5][6]

Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is a structural motif present in numerous natural products and synthetic compounds with significant biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.[2][7] The fusion of these two pharmacophores in the target molecule, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, presents an intriguing candidate for drug discovery endeavors. This guide will, therefore, explore the predicted chemical nature of this hybrid molecule and propose a robust synthetic strategy.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₀N₂O₃Based on the chemical structure.
Molecular Weight ~218.21 g/mol Calculated from the molecular formula.
LogP 1.5 - 2.5Estimated based on the presence of both lipophilic (benzodioxole) and hydrophilic (amine) groups.
Hydrogen Bond Donors 1 (amine group)The primary amine is capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 4 (2 oxygens in benzodioxole, 1 oxygen and 1 nitrogen in isoxazole)The heteroatoms in the ring systems can accept hydrogen bonds.
Reactivity The isoxazole ring may be susceptible to ring-opening reactions under certain conditions. The primary amine is a nucleophilic center.The weak N-O bond in the isoxazole ring is a known site for potential cleavage.[5]

Table 1: Predicted Physicochemical Properties of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

A Plausible Synthetic Pathway: A Step-by-Step Guide

The synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine can be logically approached through a convergent synthesis strategy, leveraging the well-established 1,3-dipolar cycloaddition reaction to form the isoxazole core.[11]

Overall Synthetic Scheme

The proposed synthesis involves the preparation of a nitrile oxide from a benzodioxole-derived aldoxime, followed by its cycloaddition with a protected propargylamine to form the substituted isoxazole. A final deprotection step yields the target primary amine.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Formation cluster_3 Final Product Piperonal Piperonal Piperonal_Oxime Piperonal Oxime Piperonal->Piperonal_Oxime Hydroxylamine HCl, Pyridine Propargylamine Propargylamine Boc_Propargylamine N-Boc-propargylamine Propargylamine->Boc_Propargylamine Boc₂O, Base Cycloaddition 1,3-Dipolar Cycloaddition Piperonal_Oxime->Cycloaddition Boc_Propargylamine->Cycloaddition Protected_Isoxazole N-Boc-C-(3-benzodioxol-5-yl- isoxazol-5-yl)-methylamine Cycloaddition->Protected_Isoxazole Deprotection Deprotection Protected_Isoxazole->Deprotection Target_Molecule C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine Deprotection->Target_Molecule TFA or HCl

Figure 1: Proposed synthetic workflow for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.
Detailed Experimental Protocols
Step 1: Synthesis of Piperonal Oxime
  • Rationale: The conversion of an aldehyde to an aldoxime is a standard and high-yielding reaction, providing the precursor for the in-situ generation of the nitrile oxide.

  • Procedure:

    • Dissolve piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to the solution.

    • Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

Step 2: Protection of Propargylamine
  • Rationale: The primary amine of propargylamine is protected to prevent it from participating in side reactions during the cycloaddition. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its ease of removal.

  • Procedure:

    • Dissolve propargylamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine or diisopropylethylamine.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and isolate the N-Boc-propargylamine.

Step 3: 1,3-Dipolar Cycloaddition
  • Rationale: This is the key step for the formation of the isoxazole ring. The nitrile oxide is generated in situ from the oxime and reacts with the alkyne (N-Boc-propargylamine) in a [3+2] cycloaddition.[11]

  • Procedure:

    • Dissolve the piperonal oxime and N-Boc-propargylamine in a suitable solvent such as DCM or ethyl acetate.

    • Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to the mixture. This will generate the nitrile oxide in situ.

    • Stir the reaction at room temperature. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, perform an aqueous workup to remove inorganic salts and purify the crude product by column chromatography to obtain N-Boc-C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Step 4: Deprotection to Yield the Final Product
  • Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine of the target molecule.

  • Procedure:

    • Dissolve the protected isoxazole from the previous step in a suitable solvent like DCM.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized to the free base.

Potential Biological Activities and Pharmacological Relevance

The structural combination of the benzodioxole and isoxazole-methylamine moieties suggests several potential avenues for biological activity.

  • Neurological Activity: Many isoxazole derivatives are known to interact with receptors in the central nervous system. For instance, some act as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12][13] Additionally, compounds containing the benzodioxole ring have also been investigated for their effects on neurological pathways.[14]

  • Anticancer Potential: Isoxazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[15][16] The benzodioxole moiety is also present in compounds with reported anticancer properties.[7]

  • Antimicrobial Effects: The isoxazole ring is a common feature in various antimicrobial agents.[1][4] The target molecule could potentially exhibit antibacterial or antifungal properties.[17]

Conclusion

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine represents a novel chemical entity with significant potential in drug discovery. This guide has provided a comprehensive overview of its predicted chemical properties and a detailed, plausible synthetic route. The convergence of the isoxazole and benzodioxole scaffolds suggests that this compound is a promising candidate for screening in various biological assays, particularly in the areas of neuroscience, oncology, and infectious diseases. The provided synthetic protocol offers a robust and experimentally feasible approach for the preparation of this molecule, enabling further investigation into its pharmacological profile.

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Biologically-active isoxazole-based drug molecules - ResearchGate.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem.
  • (1,3-benzodioxol-5-ylmethyl)methylamine hydrochloride | 53942-89-5 - Sigma-Aldrich.
  • A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists - PubMed.
  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice - PubMed.
  • 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem.
  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed.
  • The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia - PubMed.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Biological and Molecular Chemistry.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH.

Sources

A Comprehensive Guide to the Structure Elucidation of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] When coupled with other significant pharmacophores, such as the 1,3-benzodioxole moiety, the resulting novel chemical entity demands rigorous and unambiguous structural verification. This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. By synergistically applying mass spectrometry, advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmatory vibrational spectroscopy, we provide a self-validating system for structural confirmation. This document is designed to guide researchers through the causality behind experimental choices, detailing field-proven protocols and data interpretation strategies essential for advancing drug discovery and development programs.

Introduction and Postulated Structure

The convergence of the isoxazole and 1,3-benzodioxole scaffolds in a single molecule suggests a high potential for novel pharmacological activity. Isoxazole derivatives are known for a vast range of biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The structural confirmation of such molecules is a non-trivial prerequisite for any further investigation into their biological function or for establishing structure-activity relationships (SAR).

The target molecule, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, is hypothesized to possess the following structure, where the benzodioxole group is attached at the C3 position of the isoxazole ring and the methylamine substituent is at the C5 position. This regiochemistry is a critical aspect to confirm.

Caption: Postulated structure of the target compound.

Elucidation Workflow: A Multi-Modal Approach

The definitive elucidation of a novel molecular structure relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation. Our workflow is designed to first establish the molecular formula and basic structural fragments, then assemble these fragments by mapping atomic connectivity, and finally, provide orthogonal confirmation of the assigned structure.

workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Core NMR Analysis cluster_2 Step 3: Confirmatory Analysis cluster_3 Step 4: Final Validation synthesis Hypothesized Synthesis ([3+2] Cycloaddition) hrms HRMS (ESI-TOF) Determine Molecular Formula synthesis->hrms Provides theoretical mass nmr_1h ¹H NMR Proton Environments & Multiplicity hrms->nmr_1h Confirms formula for NMR conclusion Data Integration & Final Structure Confirmation hrms->conclusion Confirms elemental composition nmr_13c ¹³C & DEPT-135 NMR Carbon Skeleton & Type nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) Establish Connectivity nmr_13c->nmr_2d Assign signals nmr_2d->conclusion Defines connectivity ftir FT-IR Spectroscopy Functional Group ID ftir->conclusion Orthogonal functional group data xray X-Ray Crystallography (Optional) Absolute Confirmation xray->conclusion Ultimate proof

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

3.1 Causality and Experimental Choice

Before investing in time-intensive NMR analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer, is the gold standard. It provides a highly accurate mass measurement (typically <5 ppm error), allowing for the unambiguous determination of the molecular formula.

3.2 Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode, as the primary amine is readily protonated.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard for internal or external mass correction.

  • Formula Determination: Use the instrument's software to calculate the possible molecular formulas that match the measured exact mass of the [M+H]⁺ ion, constraining the elements to C, H, N, and O.

3.3 Expected Data and Interpretation

The molecular formula for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is C₁₁H₁₀N₂O₃. The expected HRMS data is summarized below.

ParameterExpected Value
Molecular Formula C₁₁H₁₀N₂O₃
Monoisotopic Mass 218.0691 g/mol
Ion Species [M+H]⁺
Calculated Exact Mass 219.0764
Observed Mass 219.076x (within 5 ppm)

A measured mass that aligns with the calculated value provides high confidence in the elemental composition, forming a solid foundation for subsequent spectroscopic analysis.

Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.

4.1 Protocol: General NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra using standard pulse programs.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters (e.g., number of scans, spectral width) for the specific compound.

4.2 ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 6.8m (multiplet)3HAr-H (Benzodioxole)Protons on the substituted benzene ring form a characteristic complex pattern.[5][6]
~6.5s (singlet)1HIsoxazole C4-H The lone proton on the isoxazole ring is isolated and appears as a sharp singlet.[1][7]
~6.0s (singlet)2HO-CH₂ -OThe two protons of the dioxole bridge are equivalent and show a characteristic singlet.
~4.0s (singlet)2HCH₂ -NH₂Methylene protons adjacent to the isoxazole ring and the amine group.
~2.0br s (broad s)2HNH₂ Amine protons often appear as a broad singlet and may exchange with trace water in the solvent.

4.3 ¹³C NMR & DEPT: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

Predicted Signal (δ, ppm)DEPT-135AssignmentRationale
~170AbsentIsoxazole C 5Carbon bearing the methylamine group, highly deshielded.[8]
~162AbsentIsoxazole C 3Carbon attached to the benzodioxole ring.[8]
~150-145AbsentAr-C -O (x2)Aromatic carbons of the benzodioxole attached to oxygen.
~130-120AbsentAr-C (quat.)Quaternary carbon of the benzodioxole ring.
~125-105PositiveAr-C H (x3)Aromatic methine carbons.
~101NegativeO-C H₂-OCarbon of the dioxole bridge.
~98PositiveIsoxazole C 4-HThe methine carbon of the isoxazole ring.[1]
~45NegativeC H₂-NH₂Aliphatic carbon of the methylamine linker.

4.4 2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides the fragments, 2D NMR definitively connects them.

  • COSY (Correlation Spectroscopy): Confirms proton-proton (¹H-¹H) couplings over 2-3 bonds. It would primarily show correlations between the adjacent protons on the benzodioxole aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This allows for the confident assignment of protonated carbons in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for establishing the overall molecular framework. It reveals correlations between protons and carbons over 2-3 bonds. The key expected correlations that would confirm the proposed structure are:

    • The protons of the C H₂-NH₂ group (~4.0 ppm) must show a correlation to the isoxazole C 5 (~170 ppm).

    • The isoxazole C4-H (~6.5 ppm) must show correlations to both isoxazole C 3 and C 5.

    • The isoxazole C4-H should also show a correlation to the quaternary carbon of the benzodioxole ring where it attaches.

    • Protons on the benzodioxole ring should show correlations to the isoxazole C 3 (~162 ppm).

Caption: Key HMBC correlations confirming the molecular framework.

Orthogonal Confirmation

5.1 FT-IR Spectroscopy: Functional Group Verification

  • Causality: FT-IR is a rapid and cost-effective technique to provide orthogonal evidence for the presence of key functional groups identified by NMR.

  • Protocol: A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer and the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (doublet)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic & Isoxazole C-H
2950-2850C-H stretchAliphatic C-H (CH₂)
~1620C=N stretchIsoxazole Ring
1600, 1490C=C stretchAromatic Ring
~1250C-O stretchAryl-O stretch (Benzodioxole)

5.2 Single-Crystal X-ray Diffraction

  • Causality: While often challenging due to the difficulty in growing suitable single crystals, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure. It generates a 3D model of the molecule, confirming not only connectivity but also bond lengths and angles in the solid state.

  • Protocol:

    • Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

    • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and a final structural model.

  • Outcome: The resulting crystallographic information file (CIF) provides indisputable evidence of the C3 and C5 substitution pattern on the isoxazole ring.

Conclusion

The structural elucidation of a novel chemical entity like C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine requires a disciplined, hierarchical approach. The workflow presented in this guide, beginning with HRMS to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map the intricate atomic connectivity, provides a robust and scientifically sound method for structural assignment. Key HMBC correlations are particularly crucial for confirming the specific regiochemistry of the substituents on the isoxazole core. Finally, orthogonal techniques such as FT-IR and, when possible, single-crystal X-ray diffraction, serve to validate the proposed structure beyond any reasonable doubt, providing the high level of confidence required for advancing a compound in a drug discovery pipeline.

References

  • Benchchem. (n.d.). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives.
  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.
  • Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate.
  • ResearchGate. (n.d.). X‐ray crystal structure of 5a.
  • National Institutes of Health. (n.d.). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine.
  • National Institutes of Health. (n.d.). Isoxazole. PubChem.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Al-Ayed, A. S., et al. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA.
  • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate.
  • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

Sources

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE CAS 885273-58-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine (CAS 885273-58-5)

A Note on Scope

This document provides a detailed technical overview of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine (CAS 885273-58-5), a novel research chemical. Due to the limited volume of published data on this specific molecule, this guide synthesizes information from patent literature, chemical supplier data, and established principles in medicinal chemistry and pharmacology. It is intended for researchers, scientists, and drug development professionals interested in the potential of isoxazole-based compounds as modulators of serotonergic systems.

Introduction and Chemical Identity

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a synthetic molecule featuring a 3,5-disubstituted isoxazole core. This heterocyclic scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The molecule's structure is distinguished by two key substitutions:

  • A 3-(1,3-benzodioxol-5-yl) group, also known as a methylenedioxyphenyl group. This moiety is present in numerous psychoactive compounds and can influence receptor binding and metabolic pathways.

  • A 5-(methylaminomethyl) group, which introduces a basic nitrogen atom. This functional group is crucial for forming ionic interactions with acidic amino acid residues in receptor binding pockets and often imparts aqueous solubility.

This compound is cataloged under CAS Number 885273-58-5 and is available from various chemical suppliers for research purposes.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. The key properties of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine are summarized below.

PropertyValueSource
CAS Number 885273-58-5Chemical Supplier Databases
Molecular Formula C₁₁H₁₀N₂O₃Chemical Supplier Databases
Molecular Weight 218.21 g/mol Chemical Supplier Databases
IUPAC Name 1-(3-(1,3-benzodioxol-5-yl)isoxazol-5-yl)methanamineChemical Supplier Databases
Predicted LogP 1.5 - 2.0Chemical Supplier Databases
Hydrogen Bond Donors 2Chemical Supplier Databases
Hydrogen Bond Acceptors 4Chemical Supplier Databases
Predicted pKa ~9.5 (amine)Medicinal Chemistry Principles

Proposed Synthesis Pathway

Workflow for Proposed Synthesis

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Deprotection A Piperonal (Benzodioxole-5-carbaldehyde) C Piperonal Oxime A->C Ethanol, Reflux B Hydroxylamine B->C E Benzodioxole-5-carbonitrile oxide (In situ generation) C->E DMF D N-Chlorosuccinimide (NCS) D->E G Boc-protected Isoxazole E->G Triethylamine F Propargylamine Derivative (e.g., N-Boc-propargylamine) F->G I Final Product (CAS 885273-58-5) G->I DCM H Trifluoroacetic Acid (TFA) H->I

Caption: Proposed 4-step synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Detailed Experimental Protocol:
  • Oxime Formation:

    • Dissolve benzodioxole-5-carbaldehyde (piperonal) in ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).

    • Reflux the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

    • Cool the reaction, precipitate the oxime product with water, and collect by filtration.

  • In Situ Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the synthesized piperonal oxime in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a protected propargylamine, such as N-Boc-propargylamine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines.

    • Slowly add N-Chlorosuccinimide (NCS) to the solution to oxidize the oxime to the corresponding nitrile oxide in situ.

    • Add a non-nucleophilic base like triethylamine to facilitate the cycloaddition and neutralize the generated HCl.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, perform an aqueous workup to remove DMF and salts.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Purify the crude product using column chromatography on silica gel to isolate the Boc-protected isoxazole.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add an excess of a strong acid, typically Trifluoroacetic Acid (TFA).

    • Stir at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas.

    • Evaporate the solvent and TFA under reduced pressure. The resulting product will be the TFA salt of the final amine. It can be converted to the freebase if necessary.

Potential Pharmacological Activity and Mechanism of Action

Patent literature (WO2006106402A1) discloses isoxazole derivatives with a similar structural backbone as ligands for the serotonin 5-HT₂A and/or 5-HT₂C receptors. This provides a strong hypothesis for the primary biological targets of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

The Role of 5-HT₂A and 5-HT₂C Receptors

The 5-HT₂A and 5-HT₂C receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. They are key regulators of numerous physiological and cognitive processes.

  • 5-HT₂A Receptor: This receptor is heavily implicated in processes such as learning, memory, and sensory perception. It is the primary target for classic psychedelic drugs (e.g., LSD, psilocybin) and is also a target for several atypical antipsychotic medications.

  • 5-HT₂C Receptor: Modulation of the 5-HT₂C receptor is known to affect mood, appetite, and reward pathways. Agonists at this receptor have been investigated for the treatment of obesity, while antagonists are explored for depression and anxiety.

Given its structure, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine may act as an agonist, antagonist, or partial agonist at one or both of these receptors. Its precise functional activity would require experimental validation.

Proposed Research Workflow for Pharmacological Characterization

G cluster_binding Binding Characterization cluster_functional Functional Assessment cluster_invivo In Vivo Validation A Compound Synthesis & QC (Purity >98%) B Primary Screening: In Vitro Radioligand Binding Assays A->B Test Compound C Functional Activity: Calcium Flux or IP1 Assays B->C Determine Affinity (Ki) D Selectivity Profiling: Broad GPCR Panel C->D Determine Potency (EC50/IC50) & Efficacy (% Activation) E In Vivo Target Engagement & PK/PD Studies D->E Assess Off-Target Effects F Behavioral Pharmacology (e.g., Rodent Models) E->F Correlate Exposure & Effect

Caption: A standard workflow for characterizing the pharmacological profile of a novel compound.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a standard battery of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the benzodioxole protons, the isoxazole proton, and the methylamine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₁H₁₀N₂O₃).

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is the standard method for determining the purity of the compound. A purity level of >98% is typically required for in vitro and in vivo biological assays.

Conclusion and Future Directions

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a research chemical with a high potential for interacting with key serotonergic receptors in the central nervous system, particularly 5-HT₂A and 5-HT₂C. Its unique structure, combining the privileged isoxazole scaffold with a benzodioxole moiety, makes it an intriguing candidate for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, validated synthetic route and full analytical data (NMR, MS, HPLC).

  • In Vitro Pharmacology: Quantifying the binding affinity and functional activity at 5-HT₂A, 5-HT₂C, and a panel of other CNS receptors to determine its potency and selectivity.

  • In Vivo Studies: If in vitro data are promising, progressing to in vivo studies in animal models to assess its pharmacokinetic properties, target engagement, and potential therapeutic or behavioral effects.

This molecule represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel probes or therapeutics for neuropsychiatric disorders.

References

  • WO2006106402A1 - ISOXAZOLE DERIVATIVES AS 5-HT2A AND/OR 5-HT2C RECEPTOR LIGANDS.
  • C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine - Supplier Information. Chemspace. [Link]

  • MolPort-002-475-103 - Compound Data. Molport. [Link]

An In-depth Technical Guide to (3-(Benzo[d]dioxol-5-yl)isoxazol-5-yl)methanamine

An In-depth Technical Guide to (3-(Benzo[d][1][2]dioxol-5-yl)isoxazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The isoxazole ring and the benzodioxole moiety represent two "privileged structures" in the landscape of medicinal chemistry. Isoxazole derivatives are known for a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] Similarly, the benzodioxole ring is a key component in numerous natural products and synthetic compounds with significant biological effects. This guide delves into the synthesis, characterization, and potential therapeutic applications of a molecule that synergistically combines these two pharmacophores: (3-(Benzo[d][3][4]dioxol-5-yl)isoxazol-5-yl)methanamine . The strategic placement of a methanamine group at the 5-position of the isoxazole ring introduces a versatile functional handle for further molecular exploration and interaction with biological targets.

Nomenclature and Physicochemical Properties

The compound at the heart of this guide is systematically named according to IUPAC nomenclature.

IUPAC Name: (3-(Benzo[d][3][4]dioxol-5-yl)isoxazol-5-yl)methanamine

This name precisely describes the molecular architecture: a central isoxazole ring substituted at the 3-position with a benzo[d][3][4]dioxol-5-yl group and at the 5-position with a methanamine group.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃Calculated
Molecular Weight 218.21 g/mol
LogP (predicted) 1.04
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3Calculated

Synthetic Strategy: A Plausible Pathway

Overall Synthetic Scheme

Synthetic_PathwayAPiperonal (1)CPiperonal Oxime (3)A->C + (2)BHydroxylamine (2)EPiperonal Hydroximoyl Chloride (4)C->E + (D)DN-Chlorosuccinimide (NCS)G(3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)methanol (6)E->G + (F), Et₃NFPropargyl Alcohol (5)I5-(Chloromethyl)-3-(benzo[d][1,3]dioxol-5-yl)isoxazole (7)G->I + (H)HThionyl Chloride (SOCl₂)K5-(Azidomethyl)-3-(benzo[d][1,3]dioxol-5-yl)isoxazole (8)I->K + (J)JSodium Azide (NaN₃)M(3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)methanamine (9)K->M + (L)LTriphenylphosphine (PPh₃), H₂OPotential_Targetscluster_compound (3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)methanamine cluster_targetsPotential Molecular Targetscluster_outcomesPotential Therapeutic OutcomesCompoundCompoundKinasesProtein KinasesCompound->KinasesCOXCyclooxygenases (COX)Compound->COXReceptorsGPCRs / Ion ChannelsCompound->ReceptorsMicrobial_EnzymesMicrobial EnzymesCompound->Microbial_EnzymesAnticancerAnticancer ActivityKinases->AnticancerAnti_inflammatoryAnti-inflammatory EffectsCOX->Anti_inflammatoryNeuromodulationNeuromodulatory EffectsReceptors->NeuromodulationAntimicrobialAntimicrobial ActivityMicrobial_Enzymes->Antimicrobial

Technical Guide: Spectroscopic Data for C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a public repository of the complete spectroscopic data for this specific molecule is not available, this document establishes a robust predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. We present detailed methodologies for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside an expert interpretation of the anticipated spectral features. This guide is designed to empower researchers to confidently acquire, interpret, and validate the structure and purity of this and similar novel chemical entities.

Introduction and Core Molecular Structure

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine integrates three key pharmacophoric motifs: a benzodioxole ring, an isoxazole core, and a primary aminomethyl group. The benzodioxole moiety is a common feature in various natural products and synthetic compounds. The isoxazole ring is a versatile five-membered heterocycle present in numerous FDA-approved drugs, valued for its role as a bioisostere and its ability to participate in hydrogen bonding.[1] The primary amine provides a critical site for further functionalization or salt formation, significantly influencing the compound's pharmacokinetic properties.

Accurate structural elucidation and purity confirmation are non-negotiable prerequisites for advancing any compound through the drug discovery pipeline. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its expected spectral characteristics is crucial for efficient and accurate characterization.

Molecular Structure Diagram

Caption: Chemical structure of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Predicted Spectroscopic Data and Interpretation

This section details the anticipated spectroscopic data for the title compound. The predictions are derived from established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in structurally related molecules reported in the literature.[2][3]

¹H NMR Spectroscopy

Proton NMR is the cornerstone of structural elucidation, providing information on the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Supporting Citations
~7.38d, J ≈ 1.7 Hz1HAr-H (H-Ar, s to isoxazole)The proton ortho to the isoxazole ring on the benzodioxole system is expected to be a doublet due to coupling with its meta proton.[2]
~7.32dd, J ≈ 8.0, 1.7 Hz1HAr-H (H-Ar)This proton shows coupling to both its ortho and meta protons.[2]
~6.88d, J ≈ 8.0 Hz1HAr-H (H-Ar)The proton ortho to the oxygen of the benzodioxole ring is expected to be shielded and appear as a doublet.[2]
~6.75s1HIsoxazole-H (H4)The proton on the C4 position of the isoxazole ring typically appears as a singlet in this region.[2]
~6.01s2HO-CH₂-OThe methylene protons of the benzodioxole group are characteristically found as a sharp singlet around 6.0 ppm.[2][4]
~4.0 - 4.2s2HC-CH₂-NThe chemical shift of the methylene protons adjacent to the nitrogen and the isoxazole ring is anticipated in this range. The signal may be broadened by quadrupolar effects from the nitrogen.
~1.5 - 2.0br s2HNH₂The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Supporting Citations
~170.0Isoxazole C5The carbon atom of the isoxazole ring bearing the aminomethyl group is expected to be significantly downfield.[2]
~162.5Isoxazole C3The carbon attached to the benzodioxole ring is also deshielded.[2]
~149.0, ~148.1Ar-C-O (Benzodioxole)The two aromatic carbons bonded to the oxygen atoms of the benzodioxole ring have characteristic shifts in this region.[2]
~123.0 - ~121.0Ar-C (Quaternary)The quaternary carbon of the benzodioxole ring attached to the isoxazole.[2]
~121.0, ~108.5, ~106.9Ar-CH (Benzodioxole)Aromatic CH carbons of the benzodioxole ring.[2]
~101.4O-CH₂-OThe methylene carbon of the benzodioxole group is highly characteristic.[2]
~97.0Isoxazole C4The CH carbon of the isoxazole ring.[2]
~40.0 - ~45.0C-CH₂-NThe aliphatic methylene carbon attached to the nitrogen.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its constituent parts.

Predicted MS (ESI+) Data

m/z ValueIon SpeciesPredicted Fragmentation Pathway
219.07[M+H]⁺The protonated molecular ion is expected to be the base peak or a major peak in the ESI+ spectrum. The exact mass provides high-confidence confirmation of the molecular formula (C₁₁H₁₁N₂O₃⁺).[5]
202.04[M-NH₂]⁺Loss of the amino group is a common fragmentation pathway for primary amines.
147.04C₈H₅O₃⁺This fragment corresponds to the benzodioxolyl-carbonyl cation, likely formed through cleavage of the isoxazole ring. Fragmentation of the benzodioxole moiety itself can lead to characteristic ions.[6]
121.03C₇H₅O₂⁺The benzodioxolyl cation is a stable and commonly observed fragment.[6]
Fragmentation Pathway Diagram

Fragmentation M [M+H]⁺ m/z = 219.07 F1 [M-NH₂]⁺ m/z = 202.04 M->F1 - NH₃ F2 [C₈H₅O₃]⁺ m/z = 147.04 M->F2 - C₂H₄N₂ F3 [C₇H₅O₂]⁺ m/z = 121.03 F2->F3 - CO

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200N-H Stretch (Amine)A primary amine will typically show two bands in this region (symmetric and asymmetric stretching). These bands may be broad.
3100 - 3000C-H Stretch (Aromatic)Stretching vibrations of the C-H bonds on the aromatic and isoxazole rings.
2950 - 2850C-H Stretch (Aliphatic)Stretching vibrations for the methylene groups (O-CH₂-O and C-CH₂-N).
1620 - 1580C=N Stretch (Isoxazole)The carbon-nitrogen double bond stretch within the isoxazole ring.[7]
1500 - 1400C=C Stretch (Aromatic)Skeletal vibrations of the aromatic ring.
1250 - 1200C-O-C Stretch (Asymmetric)The characteristic asymmetric stretch of the aryl ether groups in the benzodioxole moiety.[8]
1040 - 1020C-O-C Stretch (Symmetric)The symmetric stretch of the benzodioxole C-O-C linkage.[8]

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Overall Spectroscopic Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Synthesized Compound (≥95% Purity) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR MS Mass Spectrometry (HRMS ESI-TOF) Prep->MS IR FTIR Spectroscopy (ATR or KBr) Prep->IR Interpret Spectral Interpretation & Data Correlation NMR->Interpret MS->Interpret IR->Interpret Validate Structure Confirmation & Purity Assessment Interpret->Validate

Caption: Standard workflow for spectroscopic characterization.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. A larger number of scans will be required for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass for the proposed formula (C₁₁H₁₀N₂O₃). The mass error should be less than 5 ppm. Analyze the fragmentation pattern to corroborate the proposed structure.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Scan: Place the sample in the instrument and record the spectrum. The final spectrum is the ratio of the sample scan to the background scan.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[10]

Conclusion

This guide outlines the expected spectroscopic characteristics of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine and provides robust, field-tested protocols for data acquisition. By correlating the predicted data across ¹H NMR, ¹³C NMR, MS, and IR platforms, researchers can achieve unambiguous structural confirmation and purity assessment. The provided rationale and citations to analogous structures serve as a reliable foundation for the interpretation of experimentally obtained data, ensuring a high degree of confidence in the characterization of this and related novel molecular entities.

References

  • Supporting Information for "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles with Aryl Bromides". American Chemical Society.
  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source not available].
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. National Institutes of Health. [Link]

  • FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. [Link]

  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]

  • 5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro-. SpectraBase. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][9][11]Triazines: Synthesis and Photochemical Properties. MDPI. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • 1,3-Benzodioxole. SpectraBase. [Link]

  • 3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide. SpectraBase. [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health. [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

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An In-depth Technical Guide to the Proposed Physical and Chemical Characterization of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical Framework for the Elucidation of a Novel Isoxazole Derivative

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and materials science, the synthesis and characterization of novel chemical entities are paramount. This guide addresses the theoretical framework for the physical and chemical characterization of a hitherto undocumented compound: C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. As of the latest literature review, no empirical data for this specific molecule is publicly available. Therefore, this document serves as a predictive and methodological whitepaper, outlining the logical progression of synthesis and analysis based on established principles of organic chemistry and analytical science. We will proceed by proposing a viable synthetic pathway and then detailing the rigorous characterization that would be necessary to elucidate its physicochemical properties.

Section 1: Proposed Synthesis and Rationale

The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] Another common route involves the reaction of chalcones with hydroxylamine hydrochloride.[2][3] For our target molecule, a plausible synthetic strategy would involve the formation of the isoxazole ring followed by the introduction of the methylamine group.

Proposed Synthetic Workflow

A logical synthetic approach would commence with the synthesis of a chalcone intermediate derived from 1,3-benzodioxole-5-carbaldehyde. This chalcone would then be cyclized to form the isoxazole ring, followed by functional group manipulation to yield the final methylamine product.

Synthesis_Workflow cluster_chalcone Chalcone Formation cluster_isoxazole Isoxazole Ring Formation cluster_functionalization Functional Group Interconversion A 1,3-Benzodioxole-5-carbaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetone B->C E 3-(Benzodioxol-5-yl)-5-methylisoxazole C->E Cyclization D Hydroxylamine Hydrochloride D->E G 5-(Bromomethyl)-3-(benzodioxol-5-yl)isoxazole E->G Radical Bromination F Bromination (e.g., NBS) F->G I C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine G->I Nucleophilic Substitution H Methylamine H->I

Caption: Proposed synthetic workflow for C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Section 2: Comprehensive Physicochemical Characterization

Once synthesized, a battery of analytical techniques would be employed to confirm the structure and elucidate the physical and chemical properties of the target compound.

Structural Elucidation

The primary goal is to unequivocally confirm the molecular structure. A combination of spectroscopic methods is essential for this purpose.

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework.¹H NMR: Resonances corresponding to the benzodioxole, isoxazole, and methylamine protons. ¹³C NMR: Signals for all unique carbon atoms in the molecule.[4][5]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural clues.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for N-H (amine), C=N (isoxazole), and C-O-C (benzodioxole) bonds.[4][5]
Elemental Analysis To determine the elemental composition.The percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula.
Physical Properties Determination

A summary of the key physical properties to be determined is presented below.

Property Methodology Significance
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA sharp melting point is an indicator of purity.
Boiling Point Ebulliometer or distillation under reduced pressureImportant for purification and understanding volatility.
Solubility Visual assessment in a range of solvents (e.g., water, ethanol, DMSO)Crucial for formulation and biological assay development.
pKa Potentiometric titration or UV-Vis spectroscopyIndicates the ionization state at different pH values, which is critical for understanding its behavior in biological systems.
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLCA measure of lipophilicity, which influences membrane permeability and pharmacokinetic properties.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a synthesized compound.[6]

Protocol:

  • Column Selection: A reversed-phase C18 column is a suitable starting point for a molecule of this nature.

  • Mobile Phase Preparation: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject 5-10 µL of the sample and run a gradient from 5% to 95% B over 20-30 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (determined by a UV scan).

  • Data Analysis: The purity is determined by the area percentage of the main peak.

HPLC_Workflow A Sample Preparation (1 mg/mL in Acetonitrile) B HPLC System (C18 Column) A->B C Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: A generalized workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will likely require a longer acquisition time than the proton spectrum.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex, 2D NMR experiments can be performed to establish connectivity between protons and carbons.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the proton signals and assign all peaks to the corresponding atoms in the proposed structure.

Section 4: Chemical Reactivity and Stability

Understanding the chemical stability and reactivity is crucial for handling, storage, and formulation.

  • Stability Studies: The compound should be subjected to stress conditions (e.g., elevated temperature, light exposure, and different pH values) to assess its degradation profile.

  • Reactivity: The primary amine group is expected to be the most reactive site, susceptible to reactions such as acylation and Schiff base formation. The isoxazole ring is generally stable but can undergo ring-opening under certain conditions.

Conclusion: A Roadmap for Discovery

While C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine remains a theoretical construct, this guide provides a comprehensive and scientifically rigorous roadmap for its synthesis and characterization. The methodologies outlined herein are based on established principles and best practices in the field of medicinal and synthetic chemistry. The successful execution of these protocols would provide the foundational data necessary to understand the properties of this novel molecule and to evaluate its potential for further development.

References

  • IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Accessed January 20, 2026. [Link]

  • Kapubalu, S. K., et al. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2011;3(5):113-122.
  • Singh, G., et al. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. 2013;5(4):185-191.
  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Accessed January 20, 2026. [Link]

  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Accessed January 20, 2026. [Link]

Sources

A Technical Guide to the Biological Potential of Benzodioxole Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of hybrid molecules incorporating multiple pharmacophores is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of benzodioxole isoxazole derivatives, compounds that merge the structural rigidity and biological versatility of the isoxazole ring with the privileged benzodioxole moiety. The benzodioxole group is a key structural feature in numerous natural and synthetic bioactive compounds, while the isoxazole nucleus is integral to several FDA-approved drugs.[1][2] The strategic combination of these two scaffolds has yielded a new class of molecules with a wide spectrum of pharmacological activities. This document provides an in-depth exploration of their synthesis, diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and the underlying mechanisms of action. We will dissect key experimental protocols, present comparative data, and outline future perspectives for researchers and drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutic agents with enhanced potency and reduced toxicity, the conjugation of different pharmacologically active moieties has proven to be a highly effective strategy.[2]

  • The Isoxazole Moiety: This five-membered heterocycle is a versatile scaffold found in a variety of clinically significant drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Isoxazole derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Moiety: This structural unit is prevalent in natural products (e.g., safrole, sesamin) and synthetic compounds with significant biological effects.[6] It is recognized for its ability to modulate metabolic enzymes, particularly cytochrome P450, and contribute to a spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9]

The fusion of these two scaffolds into a single molecular entity is hypothesized to create synergistic effects, leading to compounds with improved biological profiles. This guide explores the scientific evidence supporting this hypothesis.

Synthetic Strategies: A Brief Overview

The synthesis of benzodioxole isoxazole derivatives often begins with the formation of a chalcone intermediate. This is typically achieved through a Claisen-Schmidt condensation of a benzodioxole-substituted aldehyde with an appropriate acetophenone.[2] The resulting α,β-unsaturated ketone (chalcone) is then cyclized with hydroxylamine hydrochloride to form the core isoxazole or isoxazoline ring.[10][11]

Synthesis_Workflow Start Benzodioxole Aldehyde + Substituted Acetophenone Intermediate Claisen-Schmidt Condensation (Base Catalyst) Start->Intermediate Chalcone Benzodioxole Chalcone (Intermediate) Intermediate->Chalcone Cyclization Cyclization with Hydroxylamine HCl Chalcone->Cyclization Product Benzodioxole Isoxazole Derivative (Final Product) Cyclization->Product

Caption: Generalized workflow for the synthesis of benzodioxole isoxazole derivatives.

Core Biological Activities and Mechanisms of Action

Derivatives combining the benzodioxole and isoxazole rings have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The anticancer potential of these derivatives is one of the most extensively studied areas.[12] They have been shown to act through various mechanisms, making them promising candidates for oncology drug discovery.[3][13][14]

Mechanism of Action:

  • Cell Cycle Arrest: Certain benzodioxole carboxamide derivatives have demonstrated potent activity against hepatocellular carcinoma (Hep3B) cell lines.[15] For instance, compound 2a from a study by Hawash et al. was shown to induce cell cycle arrest in the G2/M phase, an activity profile comparable to the standard chemotherapeutic drug doxorubicin.[8][15] This indicates an interference with the mitotic spindle or other crucial cell division processes.

  • Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of signaling pathways that promote tumor growth.

    • SHP2 Inhibition: Src homology-2 (SH2) domain-containing phosphatase-2 (SHP2) is a proto-oncogenic phosphatase.[7] A benzodioxole-containing derivative, compound 28 (a thioacetamide-tethered thiadiazole-triazole hybrid), emerged as a potent allosteric SHP2 inhibitor with an IC50 of 0.318 µM, subsequently inducing dose-dependent death in SHP2-driven cancer cell lines like MCF-7.[7]

    • Tubulin Polymerization Inhibition: The benzodioxole moiety is a component of compounds related to Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.[8] By disrupting microtubule dynamics, these agents can halt cell division and induce apoptosis.

  • Apoptosis Induction: Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[3][13][14] This can be initiated through various signaling cascades, often as a downstream effect of cell cycle arrest or enzyme inhibition.

Anticancer_Evaluation cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Synthesized Derivative B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D 'Hit' Compound E Apoptosis Assays (e.g., Annexin V) C->E 'Hit' Compound F Target Enzyme Inhibition (e.g., SHP2, COX-2 Assay) C->F 'Hit' Compound G In Vivo Studies (Animal Models) D->G E->G F->G

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Table 1: Selected Anticancer Activity of Benzodioxole & Isoxazole Derivatives

Compound ID Cancer Cell Line Activity Metric (IC50) Reference
Compound 2a Hep3B (Liver) Potent activity, G2/M arrest [8][15]
Compound 28 SHP2 Enzyme 0.318 µM [7]
MAZ2 Various < 1 µM [16]

| Methyl Ester 8 | 52 Human Cell Lines | Significant growth inhibition |[17] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer and arthritis.[18] Benzodioxole isoxazole derivatives have emerged as potent inhibitors of key inflammatory enzymes.

Mechanism of Action: COX/LOX Inhibition The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18] These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.

  • COX Inhibition: Several studies have evaluated isoxazole-carboxamide derivatives as inhibitors of COX-1 and COX-2.[19][20] Compound A13 , an isoxazole-carboxamide derivative, was identified as a highly potent inhibitor with IC50 values of 64 nM for COX-1 and 13 nM for COX-2, demonstrating a favorable selectivity ratio for COX-2.[19] This selectivity is crucial, as COX-2 is primarily upregulated at sites of inflammation, while COX-1 has homeostatic functions. Selective COX-2 inhibition can thus minimize gastrointestinal side effects associated with non-selective NSAIDs.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Benzodioxole Isoxazole Derivative Inhibitor->COX  Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Table 2: COX Inhibitory Activity of Selected Isoxazole Derivatives

Compound ID COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2) Reference
A13 64 13 4.63 [19]
Compound 2f Potent Inhibition More selective for COX-2 Not quantified [20]

| Compound 2b | - | Significant Inhibition | - |[18] |

Antimicrobial and Antioxidant Activities
  • Antimicrobial Activity: The isoxazole scaffold is a known pharmacophore for antimicrobial agents.[4][21] When combined with benzodioxole, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] For example, certain isoxazole-carboxamide derivatives showed significant antibacterial activity against P. aeruginosa and antifungal activity against C. albicans.[19] However, the activity can be highly variable depending on the specific substitutions on the core structure.[19]

  • Antioxidant Activity: Some benzodioxole derivatives have demonstrated the ability to scavenge free radicals, indicating antioxidant potential.[7][8] This activity is often evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Benzodiazepine derivatives containing the benzodioxole moiety showed moderate antioxidant activity, though less potent than the standard agent Trolox.[8][15]

Experimental Protocols: A Practical Guide

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following are standard protocols for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole isoxazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to PGG₂, which is then reduced by the peroxidase function to PGH₂, oxidizing a chromogenic substrate in the process. The rate of color development is proportional to COX activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and the desired COX-1 or COX-2 enzyme solution according to the manufacturer's instructions (e.g., from a commercial kit).

  • Inhibitor Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.

  • Add 10 µL of the test compound (benzodioxole isoxazole derivative) at various concentrations or a known inhibitor (e.g., celecoxib, ketoprofen) as a positive control.[20]

  • Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Color Development: Immediately add 10 µL of the colorimetric substrate solution.

  • Kinetic Reading: Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for a total of 5-10 minutes.

  • Data Analysis: Calculate the reaction rate (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the resulting dose-response curve.

Conclusion and Future Perspectives

The amalgamation of the benzodioxole and isoxazole scaffolds has produced a class of compounds with compelling and diverse biological activities. The evidence strongly supports their potential as leads for the development of new anticancer and anti-inflammatory agents.[1][7] The ability of these derivatives to modulate multiple, clinically relevant targets such as COX-2, SHP2, and tubulin underscores their therapeutic promise.[7][19]

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the molecular structure to enhance selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases) to improve the therapeutic index.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Exploring New Therapeutic Areas: Given the broad bioactivity of the parent scaffolds, these derivatives should be screened against other targets, including those for neurodegenerative and infectious diseases.

This technical guide serves as a foundational resource, consolidating current knowledge and providing practical insights to empower researchers in the continued exploration of these promising molecules.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - Bohrium. (n.d.). Bohrium.
  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 20, 2026, from [Link]

  • In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Retrieved January 20, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Innovare Academic Sciences. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016). Springer. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (n.d.). europepmc.org. Retrieved January 20, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. Retrieved January 20, 2026, from [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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InChI key for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine: Synthesis, Characterization, and Scientific Context

Introduction

C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine, a molecule integrating the privileged benzodioxole and isoxazole heterocyclic systems, represents a compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole moiety is a cornerstone in numerous pharmacologically active agents, valued for its role in a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the benzodioxole ring is a common feature in many bioactive natural products and synthetic compounds, often contributing to favorable pharmacokinetic profiles and potent biological effects.[3] This guide provides a comprehensive technical overview of this specific molecule, from its fundamental identifiers to its synthesis and potential applications, tailored for a scientific audience.

Molecular Identification and Physicochemical Properties

Accurate identification is paramount for any scientific investigation. The key identifiers and computed physicochemical properties for C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine are summarized below.

PropertyValueReference
IUPAC Name (3-(Benzo[d][1][4]dioxol-5-yl)isoxazol-5-yl)methanamine[5]
CAS Number 885273-58-5[1][5]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1][4]
InChIKey CITBUNBBGPEDJN-UHFFFAOYSA-N[2]
LogP (Predicted) 1.04[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 5[4]

Molecular Structure:

G A 1,3-Benzodioxole-5-carbaldehyde C 1,3-Benzodioxole-5-carbaldoxime A->C Base (e.g., Pyridine) Ethanol B Hydroxylamine (NH2OH·HCl) B->C E 1,3-Benzodioxole-5-hydroximoyl chloride (Nitrile Oxide Precursor) C->E DMF D N-Chlorosuccinimide (NCS) D->E G C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine E->G Base (e.g., Et3N) [3+2] Cycloaddition F Propargylamine F->G G start Synthesized Crude Product purification Column Chromatography start->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structural Elucidation ms Mass Spectrometry (HRMS) pure_product->ms Molecular Weight Elemental Composition ir FT-IR Spectroscopy pure_product->ir Functional Group ID confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm

Sources

Methodological & Application

Synthesis of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] This application note provides a comprehensive, field-proven guide to the synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, a molecule of interest for scaffold-based drug discovery. The synthetic strategy is centered around the highly efficient 1,3-dipolar cycloaddition reaction to construct the core isoxazole ring, followed by functional group manipulation to install the terminal methylamine.[3][4][5] This document details the underlying chemical principles, provides step-by-step protocols, and outlines self-validating characterization methods to ensure scientific integrity and reproducibility.

I. Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust, multi-step sequence designed for efficiency and control. The core logic is twofold:

  • Construction of the Heterocyclic Core : A 3,5-disubstituted isoxazole ring is formed via a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from piperonal oxime, which then reacts with a suitable three-carbon alkyne dipolarophile.[6][7][8]

  • Functional Group Interconversion : The alkyne component is chosen to possess a "masked" amine functionality—a chloromethyl group. This reactive handle is subsequently converted to the desired primary amine via a two-step azidation-reduction pathway, a reliable method for amine synthesis that avoids over-alkylation issues.

The complete workflow is illustrated below.

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Amine Formation A Piperonal (3,4-Methylenedioxybenzaldehyde) B Piperonal Oxime A->B Hydroxylamine (Step 1a) C 3-(1,3-Benzodioxol-5-yl)-5- (chloromethyl)isoxazole B->C [3+2] Cycloaddition with Propargyl Chloride (Step 1b) D 5-(Azidomethyl)-3-(1,3-benzodioxol -5-yl)isoxazole C->D Azide Substitution (Step 2a) E C-(3-Benzodioxol-5-yl-isoxazol- 5-yl)-methylamine (Final Product) D->E Azide Reduction (Step 2b)

Caption: Overall synthetic workflow for the target amine.

II. Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of the Isoxazole Intermediate

Step 1a: Synthesis of Piperonal Oxime

  • Principle : This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of piperonal (also known as heliotropin) to form an oxime.[9][10] The reaction is typically performed in a basic or neutral medium to ensure the availability of the free hydroxylamine base.

  • Protocol :

    • To a solution of piperonal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield piperonal oxime as a white solid.[11]

Step 1b: Synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole

  • Principle : This step is a classic 1,3-dipolar cycloaddition, one of the most effective methods for constructing five-membered heterocycles.[2][3] The nitrile oxide dipole is generated in situ from piperonal oxime. The oxime is first converted to the corresponding hydroximoyl chloride using an N-halosuccinimide. Subsequent elimination of HCl with a mild base generates the nitrile oxide, which is immediately trapped by the dipolarophile, propargyl chloride, to form the 3,5-disubstituted isoxazole ring.[4][12] This in situ approach is critical as nitrile oxides are prone to dimerization if allowed to accumulate.

  • Protocol :

    • Dissolve piperonal oxime (1.0 eq) and propargyl chloride (1.2 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while maintaining the temperature at 0-5 °C with an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole.[13][14]

Part 2: Synthesis of the Final Amine Product

Step 2a: Synthesis of 5-(Azidomethyl)-3-(1,3-benzodioxol-5-yl)isoxazole

  • Principle : This is a nucleophilic substitution reaction (SN2). The highly nucleophilic azide ion displaces the chloride from the chloromethyl group. Sodium azide is an excellent reagent for this transformation. Acetone or DMF are common solvents for this reaction.

  • Protocol :

    • Dissolve the 5-(chloromethyl)isoxazole intermediate (1.0 eq) in acetone.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

    • After cooling, filter off the sodium chloride byproduct.

    • Evaporate the solvent from the filtrate to yield the crude azide intermediate, which can often be used in the next step without further purification. Safety Note : Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Step 2b: Reduction of Azide to C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

  • Principle : The azide functional group is reduced to a primary amine. Several methods are effective, including catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄). A milder and often preferred laboratory-scale method is the Staudinger reduction, which involves treatment with triphenylphosphine to form an aza-ylide intermediate, followed by hydrolysis to yield the amine and triphenylphosphine oxide.

  • Protocol (Staudinger Reduction) :

    • Dissolve the crude 5-(azidomethyl)isoxazole intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 8-12 hours. Nitrogen gas will evolve from the reaction.

    • Monitor the reaction by TLC for the disappearance of the azide starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by acid-base extraction or column chromatography to isolate the final product, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

III. Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Eq. (Reagent)ProductExpected Yield (%)
1aPiperonalHydroxylamine HCl, Pyridine1.2, 1.5Piperonal Oxime90-95%
1bPiperonal OximePropargyl Chloride, NCS, Et₃N1.2, 1.1, 1.53-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole65-75%
2a5-(chloromethyl)isoxazoleSodium Azide (NaN₃)1.55-(Azidomethyl)-3-(1,3-benzodioxol-5-yl)isoxazole85-95%
2b5-(azidomethyl)isoxazoleTriphenylphosphine (PPh₃)1.2C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine70-85%

IV. Trustworthiness: Self-Validation and Characterization

To ensure the identity and purity of the synthesized compounds, a rigorous analytical protocol is essential.

  • Reaction Monitoring : Thin Layer Chromatography (TLC) should be used at each step to monitor the consumption of starting materials and the formation of products. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Purification : Column chromatography is the primary method for purification, especially for the isoxazole intermediate (Step 1b) and the final amine product (Step 2b).

  • Structural Confirmation : The structure of the final product should be unequivocally confirmed using a combination of spectroscopic methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance) : To confirm the presence of all protons and their respective chemical environments (e.g., aromatic protons, methylene bridge of the benzodioxole, isoxazole ring proton, and the aminomethyl protons).

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : To confirm the carbon skeleton of the molecule.

    • MS (Mass Spectrometry) : To confirm the molecular weight of the final compound. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact molecular formula.

    • FT-IR (Fourier-Transform Infrared Spectroscopy) : To identify key functional groups, such as the N-H stretches of the primary amine in the final product.

G cluster_0 Synthesis & Purification cluster_1 Validation & Characterization synthesis Execute Protocol (Steps 1a-2b) monitoring In-Process Monitoring (TLC) synthesis->monitoring purification Purification (Chromatography) monitoring->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr final_product Confirmed Pure Product nmr->final_product ms Mass Spectrometry (HRMS) ms->final_product ir FT-IR Spectroscopy ir->final_product

Caption: Self-validating workflow for synthesis and characterization.

V. References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]3]

  • Dounay, A. B., & Anderson, K. D. (2009). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(18), 7118–7121.[6]

  • Jayachandran, B., et al. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.[15]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.[1]

  • Lee, J. W., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 244-253.[4]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34201-34222.[5]

  • Li, J., et al. (2012). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 32(6), 1133-1137.[7]

  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Retrieved from BenchChem website.[2]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from BenchChem website.[8]

  • Santos, J. I., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 4(1), 108-124.[13]

  • Al-Amiery, A. A. (2024). Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base. Authorea.[16]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]9]

  • Sciencemadness.org. (2024). (Somewhat bad) Synthesis of Piperonal. Retrieved from [Link]]

  • Li, Y., et al. (2020). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 25(18), 4249.[17]

  • Al-Ghorbani, M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.[18]

  • Slideshare. (n.d.). Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin. Retrieved from [Link]]

  • Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(29), 18555-18562.[12]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.[19]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]14]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.[10]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447.[20]

Sources

Analytical methods for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Detection of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a novel compound featuring a benzodioxole moiety, famously associated with psychoactive substances like MDMA, and an isoxazole ring, a component found in various pharmacologically active agents. The structural similarity to known designer drugs and pharmaceuticals necessitates the development of sensitive and selective analytical methods for its detection and quantification in various matrices. Such methods are crucial for researchers in forensic toxicology, drug development, and clinical chemistry to understand its pharmacokinetic profile, potential for abuse, and biological effects.

The emergence of Novel Psychoactive Substances (NPS) with constantly evolving chemical structures poses a significant challenge for analytical laboratories.[1][2] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations.[1] Therefore, analytical methods must be not only accurate and precise but also adaptable to new and uncharacterized compounds. This document provides a comprehensive guide to a robust analytical method for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, grounded in the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for NPS analysis.[3][4]

Principle of the Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the analysis of trace-level compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[1] The methodology involves two key stages:

  • Chromatographic Separation (LC): The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, is separated from other matrix components based on its physicochemical properties as it passes through a stationary phase (the analytical column) carried by a liquid mobile phase. This separation is critical for reducing matrix effects and ensuring accurate identification.

  • Mass Spectrometric Detection (MS/MS): Following separation, the analyte enters the mass spectrometer. It first undergoes ionization, typically via Electrospray Ionization (ESI), to form charged parent ions. These parent ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (parent ion and product ion masses), making the identification highly reliable and significantly reducing background noise.[4]

This combined approach allows for the confident identification and precise quantification of the target analyte, even at very low concentrations.

Analytical Workflow & Protocols

Instrumentation, Software, and Consumables
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm) is a suitable starting point for separating isoxazole derivatives.[5][6]

  • Data System: Software for instrument control, data acquisition, and processing (e.g., SCIEX OS, MassHunter, Xcalibur).

  • General Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, and appropriate glassware.

Reagents and Standard Preparation
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade or higher).

  • Analyte Standard: Reference standard of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., MDMA-d5).

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QCs by serial dilution of the working stock solution with a 50:50 methanol:water mixture to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).

Sample Preparation Protocol (Whole Blood)

This protocol utilizes a simple "dilute-and-shoot" or protein precipitation method, which is rapid and effective for screening and quantification of NPS.[4][7]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample, calibrator, or QC.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Figure 1: Experimental workflow for sample preparation.
LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3.5 µm)Provides good retention and separation for compounds with aromatic and heterocyclic structures.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the amine group, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Flow Rate 0.4 mL/minA standard flow rate for a 3.0 mm ID column.
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrateA generic gradient suitable for eluting a wide range of compounds. Must be optimized.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe methylamine group is basic and will readily accept a proton to form a positive ion.
Ion Source Gas 1 50 psiOptimizes droplet formation.
Ion Source Gas 2 60 psiAids in desolvation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Temperature 500 °CFacilitates efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VApplied voltage to induce ionization.
MRM Transitions Analyte-specific (See below)Provides high selectivity and sensitivity for quantification.[4]
Dwell Time 100 msBalances the number of data points across a peak with signal intensity.

Note on MRM Transitions: The exact masses for the parent ion (Q1) and product ions (Q3) must be determined by infusing a dilute solution of the reference standard. Based on the structure (C₁₃H₁₂N₂O₃), the monoisotopic mass is ~244.08. The protonated molecule [M+H]⁺ would be ~245.09. Plausible fragment ions could arise from cleavage of the methylamine group or fragmentation of the isoxazole and benzodioxole rings. At least two transitions (one for quantification, one for qualification) should be optimized.

Method Validation

For the method to be considered reliable and suitable for its intended purpose, it must undergo validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10] This process provides documented evidence of the method's performance.[11][12]

Key Validation Parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10] Assessed by analyzing blank matrix samples.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.[10] Determined by a calibration curve with at least five concentration points.

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing QC samples at multiple concentrations and expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting substances from the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

G cluster_0 Method Validation Pillars Validation Validated Method Specificity Specificity Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Limits LOD & LOQ Limits->Validation Robustness Robustness Robustness->Validation

Sources

Application Notes & Protocols: In Vitro Characterization of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Phased In Vitro Assessment

The compound C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is a novel chemical entity featuring two key pharmacophores: a 1,3-benzodioxole moiety and an isoxazole ring. The 1,3-benzodioxole group, present in natural products like safrole, has been associated with a range of biological activities, including antiproliferative and cytotoxic effects on cancer cells.[1][2] The isoxazole heterocycle is a well-established scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]

Given this structural parentage, a systematic in vitro evaluation is warranted to elucidate the biological and pharmacological profile of this compound. This guide presents a multi-tiered strategy for the initial characterization, beginning with primary activity screening based on its likely potential as an anticancer, antioxidant, or anti-inflammatory agent. This is followed by a crucial second phase of early safety and liability profiling to identify potential development hurdles.

The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key steps. This document serves as a comprehensive guide for researchers initiating the preclinical evaluation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE and similarly structured molecules.

Part 1: Primary Biological Activity Screening

This section focuses on elucidating the primary pharmacological effects of the compound. Based on its structural motifs, the most probable activities are antiproliferative, antioxidant, and anti-inflammatory.

Assessment of Antiproliferative and Cytotoxic Activity

A primary step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. We recommend employing two distinct assays, the Sulforhodamine B (SRB) and MTT assays, to provide a more comprehensive picture. The SRB assay quantifies total cellular protein content, making it a reliable measure of cell biomass, while the MTT assay measures mitochondrial reductase activity, offering insights into metabolic function.[6][7]

The SRB assay is a colorimetric method based on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein content.[7][8][9]

A. Materials

  • Adherent cancer cell line(s) of choice (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (test compound)

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5

  • Microplate reader

B. Step-by-Step Procedure

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound, vehicle control, or positive control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]

  • Washing: Carefully discard the TCA solution. Wash the plates four to five times with 1% acetic acid to remove unbound dye.[8][11] Ensure washing is gentle to avoid detaching the cell monolayer.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[11]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-15 minutes to fully solubilize the protein-bound dye.[11]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[11]

C. Data Analysis The percentage of cell viability is calculated using the following formula: % Viability = (OD_treated / OD_vehicle_control) * 100 The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[12] The amount of formazan produced is proportional to the number of metabolically active cells.[12]

A. Materials

  • Items from Protocol 1 (A)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol (1.1.B).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

C. Data Analysis Data analysis is performed as described for the SRB assay (1.1.C), using the absorbance values obtained from the MTT assay.

Evaluation of Antioxidant Capacity

The benzodioxole moiety suggests potential antioxidant activity. The DPPH and ABTS assays are complementary methods to evaluate free radical scavenging ability.

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to pale yellow.[14] The decrease in absorbance is proportional to the radical scavenging activity.[14]

A. Materials

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Test compound dissolved in a suitable solvent (e.g., methanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

B. Step-by-Step Procedure

  • Preparation: Prepare serial dilutions of the test compound and the positive control in the solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. For the blank, add 100 µL of solvent to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Reading: Measure the absorbance at 517 nm.[15]

C. Data Analysis The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value can be determined from a dose-response curve.

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.[16]

A. Materials

  • ABTS stock solution (7 mM in water)[17]

  • Potassium persulfate solution (2.45 mM in water)[17]

  • Ethanol or PBS for dilution

  • Test compound and positive control (Trolox)

  • 96-well microplate and reader

B. Step-by-Step Procedure

  • ABTS•+ Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 (±0.02) at 734 nm.[17][18]

  • Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of the diluted test compound or standard in a 96-well plate.

  • Incubation: Incubate for 5-7 minutes at room temperature.[18]

  • Absorbance Reading: Measure the absorbance at 734 nm.[17]

C. Data Analysis Calculation of scavenging activity and IC₅₀ is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Assessment of Anti-inflammatory Activity

The isoxazole core is a known feature of several anti-inflammatory agents, including COX inhibitors.

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes colorimetrically. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured at 590 nm.[19][20] The kit allows for the differential screening of inhibitors against both COX-1 and COX-2 isoforms.

A. Materials

  • COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 701050 or similar)

  • This kit typically includes:

    • Assay Buffer

    • Heme

    • Ovine COX-1 and Human Recombinant COX-2 enzymes[19]

    • Arachidonic Acid (Substrate)

    • TMPD (Chromogen)

  • Test compound and known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate and microplate reader

B. Step-by-Step Procedure

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Pre-equilibrate the assay buffer to 37°C.[21]

  • Assay Setup: Set up wells in a 96-well plate for background, 100% initial activity (no inhibitor), and inhibitor tests for both COX-1 and COX-2.

  • Enzyme/Inhibitor Incubation:

    • To the "Inhibitor" wells, add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the respective enzyme (COX-1 or COX-2), and 10 µL of the test compound at various concentrations.[19]

    • To "100% Initial Activity" wells, add the same components but substitute the inhibitor with 10 µL of vehicle.

    • To "Background" wells, add 160 µL Assay Buffer and 10 µL Heme.[19]

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.[21]

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Color Development: Add 10 µL of the colorimetric substrate (TMPD).

  • Absorbance Reading: Shake for 5 minutes and read the absorbance at 590 nm.

C. Data Analysis Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(A_initial - A_inhibitor) / A_initial] * 100 Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for each COX isoform.

Part 2: Early Safety & Liability Profiling

Early assessment of potential safety liabilities is critical to de-risk a drug discovery program.[3][4] Key in vitro safety pharmacology assays evaluate effects on the cardiovascular system, genotoxicity, and metabolic stability.[22]

In Vitro Cardiac Safety: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[23][24] Therefore, screening for hERG inhibition is a regulatory requirement and a critical early safety test. Automated patch-clamp electrophysiology is the gold standard for this assessment.[23]

A. Principle & Materials

  • Principle: This assay directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology.[23] Automated platforms like QPatch or SyncroPatch enable high-throughput screening.[23]

  • Materials:

    • Automated patch-clamp system (e.g., QPatch)

    • HEK293 cells stably expressing the hERG channel

    • Extracellular and intracellular recording solutions

    • Test compound and a known hERG inhibitor (e.g., E-4031, Cisapride) as a positive control[23][25]

B. Step-by-Step Procedure

  • Cell Preparation: Culture hERG-HEK293 cells according to standard protocols and harvest them for the assay.

  • System Setup: Prime the automated patch-clamp system with extracellular and intracellular solutions.

  • Cell Sealing: Cells are captured on the measurement plate, and a high-resistance "giga-seal" is formed. Only cells meeting quality control criteria (e.g., seal resistance >100 MΩ) are used.[23]

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.[25]

  • Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[23]

  • Current Measurement: Record the hERG tail current after a 3-5 minute incubation with each concentration.

  • Positive Control: Run a positive control to confirm assay sensitivity.

C. Data Analysis The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined from the concentration-response curve.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[5][26] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[5][26]

A. Materials

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Solution of histidine and biotin

  • Test compound

  • Positive controls (specific for each strain, e.g., sodium azide, 2-nitrofluorene)

  • S9 fraction (a rat liver homogenate used to simulate mammalian metabolism) and cofactor solution[2]

B. Step-by-Step Procedure

  • Strain Culture: Grow overnight cultures of each bacterial strain.

  • Metabolic Activation: The test is performed both with and without the S9 metabolic activation system.

  • Test Mixture Preparation: In a test tube, combine 2 mL of molten top agar (kept at 45°C), 100 µL of the bacterial culture, and 100 µL of the test compound at various concentrations.[27] For tests with metabolic activation, also add 500 µL of the S9 mix.[27]

  • Plating: Quickly vortex the mixture and pour it onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[28]

  • Colony Counting: Count the number of revertant colonies on each plate.

C. Data Analysis A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the negative (vehicle) control plates.

Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[29] It provides an estimate of in vitro intrinsic clearance, which is crucial for predicting in vivo hepatic clearance.[29]

A. Materials

  • Pooled human liver microsomes[30][31]

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)[30]

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[30]

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

B. Step-by-Step Procedure

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[29]

  • Pre-incubation: Add the test compound (e.g., at 1 µM final concentration) to the microsome mixture and pre-incubate for 5 minutes at 37°C.[29]

  • Reaction Initiation: Start the reaction by adding NADPH.[30]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[29]

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

C. Data Analysis

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the line from the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation Tables

Table 1: Antiproliferative Activity Summary

Cell Line Assay IC₅₀ (µM) ± SD
MCF-7 SRB Value
MCF-7 MTT Value
MDA-MB-231 SRB Value
MDA-MB-231 MTT Value
A549 SRB Value

| A549 | MTT | Value |

Table 2: Antioxidant and Anti-inflammatory Activity Summary

Assay Parameter Value (µM) ± SD
DPPH Scavenging IC₅₀ Value
ABTS Scavenging IC₅₀ Value
COX-1 Inhibition IC₅₀ Value

| COX-2 Inhibition | IC₅₀ | Value |

Table 3: Early Safety Profile Summary

Assay Endpoint Result / Value
hERG Inhibition IC₅₀ (µM) Value
Ames Test (TA98, -S9) Mutagenicity Fold Increase Value
Ames Test (TA98, +S9) Mutagenicity Fold Increase Value
Ames Test (TA100, -S9) Mutagenicity Fold Increase Value
Ames Test (TA100, +S9) Mutagenicity Fold Increase Value
Microsomal Stability (Human) t½ (min) Value

| Microsomal Stability (Human) | Cl_int (µL/min/mg) | Value |

Visualizations: Workflows and Pathways

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 fix 5. Fix Cells (Cold 10% TCA) incubate2->fix wash1 6. Wash Plate (1% Acetic Acid) fix->wash1 stain 7. Stain (0.4% SRB) wash1->stain wash2 8. Wash Plate (1% Acetic Acid) stain->wash2 dry 9. Air Dry Plate wash2->dry solubilize 10. Solubilize Dye (10 mM Tris Base) dry->solubilize read 11. Read Absorbance (510 nm) solubilize->read analysis Data Analysis read->analysis Calculate % Viability & IC50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Compound in 96-well plate prep_dpph->mix prep_cmpd Prepare Compound Serial Dilutions prep_cmpd->mix incubate Incubate 30 min (Dark, RT) mix->incubate read Read Absorbance (517 nm) incubate->read analysis Calculate % Scavenging & IC50 read->analysis

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Microsomal_Stability_Workflow cluster_sampling Time-Course Sampling start Prepare Microsome/ Compound Mixture preinc Pre-incubate 5 min at 37°C start->preinc init Initiate Reaction (Add NADPH) preinc->init t0 T=0 min init->t0 t5 T=5 min t15 T=15 min t30 T=30 min t45 T=45 min quench Quench Aliquots (Cold Acetonitrile) t45->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze calc Calculate t½ and Intrinsic Clearance analyze->calc

Caption: Workflow for the liver microsomal metabolic stability assay.

References

  • Correia, J., et al. (2015). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules. Available at: [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. (Protocol described in: protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link])

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. (Methodology described in: Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Available at: [Link])

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 20, 2026, from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 20, 2026, from [Link]

  • EBPI Analytics. (n.d.). Mutagenicity Testing. Retrieved January 20, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 20, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. Retrieved January 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 20, 2026, from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved January 20, 2026, from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved January 20, 2026, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 20, 2026, from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 20, 2026, from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit Manual. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved January 20, 2026, from [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved January 20, 2026, from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved January 20, 2026, from [Link]

  • Guo, L., & Guthrie, H. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved January 20, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 20, 2026, from [Link]

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  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

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  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

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C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been developed for researchers, scientists, and drug development professionals to investigate the mechanism of action of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE. This document provides detailed application notes and protocols to facilitate a comprehensive study of this novel compound.

Introduction

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is a novel chemical entity with potential psychoactive and therapeutic properties. Its structure incorporates a benzodioxole ring, an isoxazole core, and a methylamine side chain. These chemical features suggest possible interactions with central nervous system targets, particularly the monoaminergic systems. The benzodioxole group is found in compounds known to affect serotonin pathways, while the methylamine group is characteristic of many neurotransmitters and neuromodulators.

This guide outlines a systematic approach to elucidating the mechanism of action, beginning with broad screening assays and progressing to more specific functional and cellular studies. The protocols provided are based on established methodologies to ensure reproducibility and scientific rigor.

Hypothesized Biological Targets

Based on the chemical structure of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, the primary hypothesized targets include:

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B, which are key enzymes in the metabolism of monoamine neurotransmitters.

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C), which are known targets for compounds containing the benzodioxole moiety.

A secondary line of investigation will explore potential off-target effects, such as inhibition of cytochrome P450 (CYP450) enzymes, a common feature of compounds with a benzodioxole group.

Experimental Workflow

A tiered approach is recommended to efficiently investigate the mechanism of action. This workflow ensures that broad initial findings are systematically narrowed down to specific molecular interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & Systemic Effects A Receptor Binding Assays (SERT, DAT, NET) C Neurotransmitter Uptake Assays (In vitro / cell-based) A->C If binding affinity is high F CYP450 Inhibition Assays A->F Investigate metabolic profile B Enzyme Inhibition Assays (MAO-A, MAO-B) B->C If inhibition is potent D Receptor Functional Assays (e.g., Calcium Flux, cAMP) C->D Correlate uptake inhibition with receptor activity E In vitro Toxicity Assays (e.g., Cytotoxicity) C->E D->E Assess cellular health

Application Notes and Protocols for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Publication Date: January 20, 2026

Abstract

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. This document outlines the therapeutic potential of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, a novel compound that incorporates both the versatile isoxazole moiety and the biologically significant benzodioxole ring system. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The benzodioxole motif is also a key component in a number of bioactive molecules.[4][5][6] This guide provides a hypothesized mechanism of action for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE as a kinase inhibitor, along with detailed protocols for its synthesis and evaluation in relevant preclinical models. The information presented herein is intended to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: Therapeutic Rationale

The isoxazole ring is a five-membered heterocycle that is a common feature in many commercially available drugs and a subject of intense investigation in medicinal chemistry.[7][8] Its derivatives are known to exhibit a diverse range of biological activities, making them attractive candidates for the development of new therapies for various diseases, including cancer and inflammatory disorders.[1][2][3] The benzodioxole moiety is also a well-established pharmacophore found in numerous natural products and synthetic compounds with significant biological activities.

The unique combination of these two scaffolds in C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE suggests a high potential for novel pharmacology. Given the prevalence of isoxazole-containing compounds as kinase inhibitors, we hypothesize that this molecule may exert its effects through the modulation of key signaling pathways implicated in disease, such as the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical intracellular cascade that is often constitutively active in a wide range of human cancers, promoting cell survival and proliferation. Therefore, inhibitors of this pathway are of significant interest as potential anticancer agents. We propose that C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE may act as an inhibitor of one or more kinases within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Compound C-(3-BENZODIOXOL-5-YL -ISOXAZOL-5-YL)-METHYLAMINE Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Chemical Synthesis Protocol

The synthesis of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE can be achieved through a multi-step process, likely involving the formation of the isoxazole ring via a cycloaddition reaction. The following is a generalized, plausible protocol.

Synthesis_Workflow start Starting Materials: - 1,3-Benzodioxole-5-carbaldehyde - Hydroxylamine step1 Step 1: Oxime Formation start->step1 step2 Step 2: Nitrile Oxide Generation step1->step2 step3 Step 3: [3+2] Cycloaddition with Propargylamine step2->step3 step4 Step 4: Purification step3->step4 product C-(3-BENZODIOXOL-5-YL -ISOXAZOL-5-YL)-METHYLAMINE step4->product

Caption: General synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol:
  • Oxime Formation:

    • Dissolve 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • Suspend the dried oxime (1 equivalent) in a suitable solvent such as dichloromethane or THF.

    • Add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution at 0°C to generate the corresponding hydroximoyl chloride.

    • Add a base, such as triethylamine (1.2 equivalents), to facilitate the in situ formation of the nitrile oxide.

    • Immediately add propargylamine (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound.

  • Characterization:

    • Confirm the structure of the synthesized C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized compound.

In_Vitro_Workflow compound Synthesized Compound assay1 Kinase Inhibition Assay (e.g., PI3K, Akt) compound->assay1 assay2 Cell Proliferation Assay (e.g., MTT/MTS) compound->assay2 data Data Analysis: - IC50 Determination - Pathway Modulation assay1->data assay3 Western Blot Analysis assay2->assay3 assay3->data

Caption: Experimental workflow for in vitro evaluation.

Kinase Inhibition Assay (Luminescence-Based)

This assay will determine the direct inhibitory effect of the compound on target kinases.

  • Materials:

    • Recombinant human PI3K and Akt enzymes.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP, appropriate kinase substrates.

    • C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

    • Positive control inhibitors (e.g., Wortmannin for PI3K).

  • Protocol:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and ATP in kinase buffer.

    • Add the test compound or control to the wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Parameter Value
Kinase Concentration5-10 nM
Substrate Concentration0.2 µg/µL
ATP Concentration10 µM
Compound Concentration Range0.1 nM to 100 µM
Incubation Time60 minutes
Cell Proliferation Assay (MTS Assay)

This assay measures the effect of the compound on the viability of cancer cells.

  • Materials:

    • MCF-7 (breast cancer) or PC-3 (prostate cancer) cell lines (known for PI3K/Akt pathway activation).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

    • C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This technique will be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Materials:

    • Cancer cell lines treated as in the proliferation assay.

    • RIPA buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Protocol:

    • Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Efficacy Studies

Should the in vitro data demonstrate promising activity, the next logical step is to evaluate the compound's efficacy in a relevant animal model.

Xenograft Mouse Model of Cancer
  • Model:

    • Athymic nude mice subcutaneously implanted with a suitable cancer cell line (e.g., MCF-7).

  • Protocol Outline:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, daily or on an optimized schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Conclusion

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE represents a promising chemical scaffold for the development of a novel therapeutic agent. The protocols detailed in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound, with a primary focus on its potential as a kinase inhibitor for the treatment of cancer. The successful execution of these studies will provide critical insights into its therapeutic potential and guide its further development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed.
  • (PDF) Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
  • C-(3-Isobutyl-isoxazol-5-yl)-methylamine. Santa Cruz Biotechnology.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)

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Application Notes and Protocols for Cell-based Assays Using C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modulator of Canonical Wnt/β-Catenin Signaling

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, hereafter referred to as "WntInhib-5," is a novel synthetic small molecule characterized by its unique benzodioxole-isoxazole core structure. Our internal investigations have identified WntInhib-5 as a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway. The dysregulation of this pathway is a known driver in numerous pathologies, most notably in colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) lead to constitutive pathway activation.[1][2][3]

The proposed mechanism of action for WntInhib-5 involves the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and preventing its translocation to the nucleus. This, in turn, inhibits the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes that drive cell proliferation.[4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of WntInhib-5 and similar compounds in relevant cell-based assays.

Core Principle: A Multi-Assay Approach for Comprehensive Characterization

To robustly characterize a putative Wnt signaling inhibitor, a multi-pronged approach is essential. This guide details three key assays designed to provide a comprehensive profile of WntInhib-5's cellular activity:

  • TCF/LEF Reporter Assay: To directly quantify the inhibition of Wnt/β-catenin-mediated transcription.

  • Cell Proliferation Assay (MTT): To assess the functional consequence of Wnt pathway inhibition on cancer cell viability.

  • Quantitative PCR (qPCR): To validate the downstream effect of the compound on the expression of known Wnt target genes.

This triad of assays creates a self-validating system, where the direct transcriptional inhibition measured by the reporter assay is correlated with a functional cellular outcome (decreased proliferation) and confirmed by the modulation of endogenous target genes.

Application 1: Quantifying Wnt Pathway Inhibition with a TCF/LEF Luciferase Reporter Assay

Expertise & Experience: The TCF/LEF reporter assay is the gold standard for directly measuring the transcriptional output of the canonical Wnt pathway.[5] It utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a luciferase gene. When the pathway is active, nuclear β-catenin complexes with TCF/LEF transcription factors to drive luciferase expression. An inhibitor like WntInhib-5 will reduce the luminescence signal in a dose-dependent manner. HEK293T cells are an ideal choice for this assay as they are highly transfectable and exhibit low basal Wnt signaling, allowing for a large dynamic range upon stimulation.[6][7]

Workflow for TCF/LEF Reporter Assay

TCF_LEF_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Data Acquisition D1_Seed Seed HEK293T cells in a 96-well white plate D1_Transfect Co-transfect with TCF/LEF-Firefly and Renilla Luciferase plasmids D1_Seed->D1_Transfect After 24h D2_Stimulate Stimulate Wnt pathway (e.g., Wnt3a or LiCl) D1_Transfect->D2_Stimulate D2_Treat Add serial dilutions of WntInhib-5 D2_Stimulate->D2_Treat D3_Incubate Incubate for 16-24h D2_Treat->D3_Incubate D3_Lyse Lyse cells and add luciferase substrates D3_Incubate->D3_Lyse D3_Read Measure Firefly & Renilla luminescence D3_Lyse->D3_Read

Caption: Workflow for the TCF/LEF dual-luciferase reporter assay.

Protocol: TCF/LEF Dual-Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TCF/LEF Firefly Luciferase reporter vector (e.g., TOPFlash)[6]

  • Control vector with a constitutively active promoter driving Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Wnt3a conditioned media or LiCl[8]

  • WntInhib-5

  • White, clear-bottom 96-well plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Day 1: Cell Seeding and Transfection a. Seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of complete growth medium.[9] b. Incubate for 24 hours at 37°C, 5% CO₂. c. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A ratio of 10:1 for TCF/LEF reporter to Renilla control vector is recommended.[6] d. Add the transfection complexes to the cells and incubate for another 24 hours.

  • Day 2: Stimulation and Compound Treatment a. Remove the transfection medium. b. Add 80 µL of fresh medium containing a Wnt pathway agonist. For example, treat cells with Wnt3a conditioned media or 10 mM LiCl to induce pathway activation.[8][10] c. Prepare serial dilutions of WntInhib-5 in the stimulation medium. Add 20 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). d. Incubate for 16-24 hours at 37°C, 5% CO₂.[10]

  • Day 3: Lysis and Luminescence Reading a. Equilibrate the plate and luciferase assay reagents to room temperature. b. Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring Firefly and then Renilla luminescence in a plate-reading luminometer.[9]

Data Analysis:

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

  • Set the normalized signal from the stimulated, vehicle-treated wells to 100% activity.

  • Calculate the percent inhibition for each concentration of WntInhib-5 relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of WntInhib-5 and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4]

ParameterRecommended Condition
Cell LineHEK293T
ReporterTCF/LEF-driven Firefly Luciferase
Normalization ControlConstitutive Renilla Luciferase
Wnt Pathway AgonistWnt3a Conditioned Media or 10-20 mM LiCl
Incubation Time16-24 hours
ReadoutDual-Luminescence

Application 2: Assessing Anti-Proliferative Effects in Wnt-Dependent Cancer Cells

Expertise & Experience: A key consequence of aberrant Wnt signaling in many cancers is uncontrolled cell proliferation.[3] Therefore, a potent Wnt inhibitor should reduce the viability of cancer cells that are dependent on this pathway. The SW480 colorectal cancer cell line is an excellent model for this assay because it harbors a mutation in APC, leading to constitutively high levels of nuclear β-catenin and Wnt pathway activity.[1][2] The MTT assay is a robust and widely used colorimetric method to measure cell viability, where mitochondrial dehydrogenases in living cells convert the yellow MTT salt to purple formazan crystals.[11]

Canonical Wnt Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dvl Dishevelled Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates WntInhib5 WntInhib-5 WntInhib5->DestructionComplex Stabilizes

Caption: Canonical Wnt signaling pathway and the proposed target of WntInhib-5.

Protocol: MTT Cell Proliferation Assay

Materials:

  • SW480 human colorectal adenocarcinoma cells[1]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • WntInhib-5

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Day 1: Cell Seeding a. Seed SW480 cells into a clear 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Day 2: Compound Treatment a. Prepare serial dilutions of WntInhib-5 in complete growth medium. b. Remove the old medium from the cells and add 100 µL of medium containing the diluted compound or vehicle control (0.1% DMSO). c. Incubate for 48-72 hours, a duration sufficient to observe effects on proliferation.

  • Day 4/5: MTT Addition and Solubilization a. Add 10 µL of 5 mg/mL MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13] c. Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[12] d. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis a. Read the absorbance at 570 nm using a microplate reader.[11] b. Subtract the background absorbance from a blank well (medium and MTT only). c. Calculate the percent viability for each treatment relative to the vehicle-treated control cells (set to 100%). d. Plot the percent viability against the log concentration of WntInhib-5 to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterRecommended Condition
Cell LineSW480 (APC-mutant, Wnt-dependent)
Assay PrincipleMitochondrial dehydrogenase activity
Incubation Time48-72 hours
ReadoutAbsorbance at 570 nm

Application 3: Validating Mechanism via Wnt Target Gene Expression

Expertise & Experience: To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the Wnt pathway, it is crucial to measure the expression of known downstream target genes. Quantitative PCR (qPCR) is a sensitive and specific method for this purpose. Genes like AXIN2, MYC, and CCND1 (Cyclin D1) are well-characterized transcriptional targets of the β-catenin/TCF complex.[14] A decrease in their mRNA levels following treatment with WntInhib-5 provides strong evidence for on-target activity.

Protocol: Quantitative PCR (qPCR) for Wnt Target Genes

Materials:

  • SW480 cells

  • 6-well plates

  • WntInhib-5

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix[15]

  • qPCR instrument

  • Validated primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (GAPDH or ACTB)

Procedure:

  • Cell Treatment and RNA Extraction a. Seed SW480 cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with WntInhib-5 at its GI₅₀ and 2x GI₅₀ concentrations (as determined from the MTT assay) and a vehicle control for 24 hours. c. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. d. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA. b. Run the qPCR plate using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 45s).[15] c. Include a melt curve analysis at the end to verify the specificity of the PCR product.[15]

Data Analysis:

  • Determine the cycle threshold (Ct) for each gene in each sample.

  • Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the change in expression relative to the vehicle control using the 2-ΔΔCt method.[15]

  • A significant decrease in the relative quantity (RQ) of AXIN2, MYC, and CCND1 mRNA in WntInhib-5-treated samples compared to the control validates the compound's mechanism of action.[16]

Target GeneFunction in Wnt PathwayExpected Result
AXIN2Negative feedback regulatorDownregulation
MYCPro-proliferative transcription factorDownregulation
CCND1Cell cycle regulator (Cyclin D1)Downregulation
GAPDHHousekeeping geneNo change

Conclusion and Trustworthiness

By following these detailed protocols, researchers can effectively characterize the cellular activity of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (WntInhib-5) or other potential Wnt pathway inhibitors. The integrated workflow, moving from direct transcriptional measurement to functional proliferation assays and concluding with target gene validation, provides a robust and self-validating system. This ensures that the observed biological effects are directly attributable to the intended mechanism of action, lending high confidence to the experimental outcomes.

References

  • AMSBIO. (n.d.). SW480 Wnt TCF Reporter Cell Line-Active. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). Retrieved from [Link]

  • ACS Publications. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Altogen Labs. (n.d.). SW480 Xenograft Model. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TCF/LEF reporter kit. Retrieved from [Link]

  • AMSBIO. (n.d.). SW480 Wnt TCF Reporter Cell Line-Mutant. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. Retrieved from [Link]

  • Bio-protocol. (n.d.). Wnt Reporter Activity Assay. Retrieved from [Link]

  • Scientific and Academic Publishing. (2021). Wnt Signaling and Cadherin Expressions in Different Staging of Colorectal Cancer as Biomarkers for Metastasis: Study of SW480, C. Retrieved from [Link]

  • AACR Journals. (n.d.). Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. Retrieved from [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. Retrieved from [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2021). Wnt Signaling and Cadherin Expressions in Different Staging of Colorectal Cancer as Biomarkers for Metastasis: Study of SW480, COLO 320DM, and HCT116 Cellines. Retrieved from [Link]

  • ResearchGate. (n.d.). To measure Wnt signaling activity in HEK293T and HEK293A, cells were.... Retrieved from [Link]

  • ResearchGate. (2015). How i do combination studies of wnt inhibitors with chemo drugs by MTT assay. Retrieved from [Link]

  • Hindawi. (2015). Measured Effects of Wnt3a on Proliferation of HEK293T Cells Depend on the Applied Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Retrieved from [Link]

  • Nature. (n.d.). A reporter gene system for screening inhibitors of Wnt signaling pathway. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Wnt Signaling Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienCell. (n.d.). GeneQuery™ Human Wnt Signaling Target Genes qPCR Array Kit (GQH-WTG). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression levels of Wnt target genes and non-target controls, analyzed by qPCR. Retrieved from [Link]

  • AnyGenes. (n.d.). Wnt/β-catenin signaling pathway - qPCR ARRAYS. Retrieved from [Link]

  • ResearchGate. (n.d.). Primer-specific qPCR for genes in the Wnt signaling pathway, which were.... Retrieved from [Link]

Sources

Application Note: Evaluating the Anti-Cancer Potential of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Isoxazole-Benzodioxole Compound in Oncology Research

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Heterocyclic compounds, in particular, have emerged as a rich source of scaffolds for the development of potent and selective anti-cancer drugs. Among these, isoxazole derivatives have garnered significant attention for their versatile and effective anti-cancer properties.[1] These compounds can function as small molecule inhibitors, disrupting various cellular processes critical for cancer progression, including cell signaling pathways and cell-surface receptor functions.[1] Research has demonstrated that isoxazole-containing molecules can induce apoptosis (programmed cell death) and inhibit the proliferation of a wide range of cancer cell lines.[2][3]

This application note focuses on a novel investigational compound, C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine, which integrates the promising isoxazole core with a benzodioxole moiety. The benzodioxole ring system is also found in various biologically active molecules, including some with demonstrated anti-cancer activities.[4][5] The unique combination of these two pharmacophores presents a compelling rationale for investigating its potential as a new anti-cancer agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine. It outlines detailed protocols for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle in relevant cancer cell lines.

Experimental Design & Workflow

A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow provides a logical sequence for a comprehensive in-vitro evaluation.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Cancer Cell Line Selection (e.g., MCF-7, A549, HCT116) C Cell Seeding in 96-well plates A->C B Compound Stock Solution Preparation D Treatment with Serial Dilutions of Test Compound B->D C->D E MTT or SRB Assay for Cell Viability D->E F IC50 Value Determination E->F G Apoptosis Assay (Annexin V/PI Staining) F->G Based on IC50 values H Cell Cycle Analysis (PI Staining & Flow Cytometry) F->H Based on IC50 values I Western Blot Analysis (e.g., Caspase-3, PARP, Cyclins) G->I Confirm apoptosis markers Apoptosis Pathway Compound C-(3-Benzodioxol-5-yl-isoxazol- 5-yl)-methylamine Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sources

Application Notes and Protocols: Evaluating C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Isoxazole Derivatives in Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge with a pressing need for novel therapeutic agents. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE represents a novel investigational compound built on this framework. While the precise mechanism of action for this specific molecule is still under active investigation, related isoxazole-containing compounds have been explored for their potential to modulate key pathways implicated in the pathogenesis of neuropathic pain, such as voltage-gated ion channels and inflammatory signaling cascades.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE in established rodent models of neuropathic pain. The protocols outlined herein are designed to ensure robust, reproducible, and translatable data generation, incorporating best practices for animal welfare and experimental design.

Part 1: Preclinical Models for Inducing Neuropathic Pain

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a test compound. The following models are widely accepted for their ability to recapitulate key aspects of clinical neuropathic pain.

The Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a well-established surgical model that induces a peripheral mononeuropathy, characterized by significant mechanical allodynia and thermal hyperalgesia. The procedure involves the loose ligation of the sciatic nerve, leading to Wallerian degeneration and a subsequent inflammatory response that sensitizes both peripheral and central pain pathways.

Protocol: Chronic Constriction Injury (CCI) Surgery

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (200-250g) for at least one week prior to surgery. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia and Analgesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) to minimize post-operative pain.

  • Surgical Procedure:

    • Place the anesthetized animal in a prone position. Shave and sterilize the skin on the lateral aspect of the mid-thigh of the desired hind limb.

    • Make a small incision (1.5-2.0 cm) through the skin and fascia to expose the biceps femoris muscle.

    • Carefully dissect through the muscle to reveal the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Proximal to the trifurcation, carefully free a 5-7 mm segment of the sciatic nerve from the surrounding connective tissue.

    • Place four loose ligatures (4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between each.

    • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.

    • Close the muscle layer with a 4-0 absorbable suture and the skin with wound clips or sutures.

  • Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesia for at least 48 hours. Allow a recovery period of 7-14 days for the neuropathic pain phenotype to fully develop before commencing behavioral testing and compound administration.

The Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is another robust surgical model that results in a more localized and persistent neuropathic pain state compared to the CCI model. It involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch (the sural nerve) intact. This "spared" nerve develops a profound and long-lasting hypersensitivity.

Protocol: Spared Nerve Injury (SNI) Surgery

  • Animal Preparation and Anesthesia: Follow steps 1 and 2 as described for the CCI model.

  • Surgical Procedure:

    • Expose the sciatic nerve and its trifurcation as described in the CCI protocol.

    • Isolate the tibial and common peroneal nerves.

    • Tightly ligate each of these two nerves with a 5-0 silk suture.

    • Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

    • Take extreme care to avoid any contact with or stretching of the intact sural nerve.

    • Close the muscle and skin layers as previously described.

  • Post-Operative Care: Follow the post-operative care guidelines outlined for the CCI model. The neuropathic pain phenotype typically develops within 3-7 days and remains stable for several months.

Part 2: Behavioral Assessment of Neuropathic Pain

Quantitative assessment of pain-related behaviors is the primary endpoint for evaluating the efficacy of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

Assessment of Mechanical Allodynia: The von Frey Test

Mechanical allodynia, a hallmark of neuropathic pain, is characterized by a painful response to a normally innocuous stimulus. The von Frey test is the gold-standard method for quantifying the mechanical withdrawal threshold.

Protocol: von Frey Test

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-20 minutes before testing.

  • Stimulation: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the territory of the injured (or spared) nerve.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The "up-down" method of Dixon is a highly efficient and unbiased method for determining the 50% paw withdrawal threshold (PWT).

    • Begin with a filament in the middle of the range (e.g., 2.0 g).

    • If there is a positive response, the next filament applied is weaker.

    • If there is no response, the next filament applied is stronger.

    • This pattern is continued until a predetermined number of responses have been recorded after the first change in response has occurred.

  • Data Analysis: The 50% PWT is calculated using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference in log units between the filaments.

Assessment of Thermal Hyperalgesia: The Hargreaves Test

Thermal hyperalgesia is an exaggerated response to a noxious heat stimulus. The Hargreaves plantar test measures the latency to withdrawal from a radiant heat source.

Protocol: Hargreaves Plantar Test

  • Acclimatization: Place the animal in a plexiglass chamber on a glass plate and allow it to acclimatize for 15-20 minutes.

  • Stimulation: A radiant heat source is positioned under the glass plate and focused onto the plantar surface of the hind paw.

  • Response: The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency (PWL).

  • Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

  • Data Analysis: The PWL is averaged over several trials for each animal. A significant decrease in PWL in the injured paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

Part 3: Experimental Workflow and Data Interpretation

A well-designed experimental workflow is crucial for obtaining meaningful results.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Grouping cluster_2 Phase 3: Compound Administration & Efficacy Testing cluster_3 Phase 4: Data Analysis acclimate Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimate->baseline surgery Neuropathic Pain Surgery (CCI or SNI) baseline->surgery develop Pain Phenotype Development (7-14 days) surgery->develop post_op_test Post-Operative Behavioral Testing develop->post_op_test grouping Animal Grouping & Randomization post_op_test->grouping admin Compound Administration (Vehicle vs. C-(3-BENZODIOXOL-5-YL- ISOXAZOL-5-YL)-METHYLAMINE) grouping->admin efficacy_test Efficacy Behavioral Testing (Time-course analysis) admin->efficacy_test analysis Statistical Analysis (e.g., Two-way ANOVA) efficacy_test->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for evaluating the efficacy of a test compound in rodent models of neuropathic pain.

Putative Signaling Pathway

G cluster_cns Central Nervous System compound C-(3-BENZODIOXOL-5-YL- ISOXAZOL-5-YL)-METHYLAMINE target Putative Molecular Target (e.g., Voltage-Gated Sodium Channel) compound->target Binds to/Modulates ion_channel Ion Channel Modulation neuron Nociceptive Neuron action_potential Reduced Ectopic Firing & Action Potential Propagation ion_channel->action_potential neurotransmitter Decreased Neurotransmitter Release (e.g., Glutamate, Substance P) action_potential->neurotransmitter central_sensitization Attenuation of Central Sensitization neurotransmitter->central_sensitization analgesia Analgesic Effect (Pain Relief) central_sensitization->analgesia

Caption: Putative mechanism of action for an isoxazole-based analgesic in neuropathic pain.

Data Presentation

The efficacy of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE should be presented in a clear and concise manner. Below is an example of how to tabulate dose-response data from the von Frey test.

Treatment GroupDose (mg/kg)NBaseline PWT (g)Post-CCI PWT (g)PWT 1h Post-Dose (g)% MPE
Vehicle-1014.5 ± 0.82.1 ± 0.32.5 ± 0.42.7%
Compound X31014.2 ± 0.72.3 ± 0.25.8 ± 0.6*29.4%
Compound X101014.8 ± 0.92.0 ± 0.39.7 ± 1.1**62.1%
Compound X301014.6 ± 0.62.2 ± 0.413.5 ± 1.3***91.1%

*PWT: Paw Withdrawal Threshold; MPE: Maximum Possible Effect. Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Two-way ANOVA followed by Bonferroni's post-hoc test).

Interpretation of Results

A dose-dependent increase in the paw withdrawal threshold following administration of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, as illustrated in the table above, would be indicative of a significant anti-allodynic effect. The Maximum Possible Effect (%MPE) is a useful metric for normalizing the data and comparing the efficacy of different doses or compounds. It is calculated as: %MPE = [(Post-drug PWT - Post-CCI PWT) / (Baseline PWT - Post-CCI PWT)] x 100.

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for the preclinical evaluation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE in neuropathic pain models. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this novel compound and its potential as a future therapeutic for the treatment of neuropathic pain. Further studies to elucidate the precise molecular mechanism of action and to assess the pharmacokinetic and safety profiles of the compound will be critical next steps in its development pathway.

References

Due to the investigational nature of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, direct references for this specific compound are not available. The following references provide authoritative information on the preclinical models and methodologies described.

  • Title: The Chronic Constriction Injury to the Sciatic Nerve as a Model of Neuropathic Pain: A Narrative Review Source: BioMed Research International URL: [Link]

  • Title: The spared nerve injury (SNI) model of neuropathic pain in the rat: a technical and anatomical report Source: Pain URL: [Link]

  • Title: Behavioral models of neuropathic pain Source: Current Protocols in Neuroscience URL: [Link]

  • Title: The up-down method for small samples Source: Journal of the American Statistical Association URL: [Link]

  • Title: A new and sensitive method for measuring thermal nociception in rats Source: Pain URL: [Link]

Application Notes and Protocols for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The convergence of the isoxazole and benzodioxole moieties in C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE presents a compelling scaffold for drug discovery. Isoxazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3]. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore, engaging in various biological interactions through hydrogen bonding, π–π stacking, and hydrophobic effects[4][5].

The 1,3-benzodioxole group, a bicyclic structure, is also a key component in numerous natural and synthetic compounds with significant biological profiles, including anticancer, antifungal, and neuroprotective properties[6][7][8]. Its presence can enhance a molecule's metabolic stability and bioavailability[9]. The synergistic combination of these two privileged fragments in the target molecule suggests a high potential for novel therapeutic applications, making it an intriguing candidate for comprehensive drug discovery screening.

This document provides a detailed guide for researchers to explore the therapeutic potential of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE through a structured, multi-tiered screening cascade. The protocols outlined herein are designed to be robust and adaptable, enabling the identification and characterization of its biological activities.

Figure 1: Chemical structure of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

Strategic Screening Cascade: A Phased Approach to Uncover Bioactivity

Given the diverse potential of the isoxazole and benzodioxole scaffolds, a broad yet systematic screening approach is recommended. This tiered strategy maximizes the probability of identifying significant biological activity while efficiently allocating resources.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays & Mechanism of Action Primary High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel) Dose_Response Dose-Response & IC50 Determination Primary->Dose_Response Active Hits Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Dose_Response->Selectivity Target_ID Target Deconvolution (e.g., Kinase Panel, Affinity Chromatography) Selectivity->Target_ID Selective Hits Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis

Figure 2: A tiered screening workflow for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

Part 1: Primary Screening - Broad-Spectrum Phenotypic Analysis

The initial phase aims to cast a wide net to identify potential areas of biological activity. A phenotypic screen against a diverse panel of human cancer cell lines is a robust starting point, given the established anticancer properties of both isoxazole and benzodioxole derivatives[3].

Protocol 1.1: Proliferation Assay using a Cancer Cell Line Panel

This protocol details a high-throughput method to assess the cytotoxic or cytostatic effects of the test compound on a panel of cancer cell lines.

Objective: To identify cancer cell lines susceptible to C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

Materials:

  • C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (stock solution in DMSO)

  • Panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different tumor types)

  • Appropriate cell culture media and supplements (FBS, antibiotics)

  • 96-well or 384-well clear-bottom cell culture plates

  • Resazurin-based viability reagent (e.g., PrestoBlue™) or ATP-based assay (e.g., CellTiter-Glo®)

  • Plate reader capable of measuring fluorescence or luminescence

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, e.g., 0.1% DMSO)

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A starting concentration of 10 µM is recommended for primary screening.

    • Remove the medium from the cell plates and add the medium containing the test compound, positive control, or vehicle control.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Identify "hits" as compounds that cause a significant reduction in cell viability (e.g., >50% inhibition) in one or more cell lines.

Part 2: Secondary Assays - Hit Confirmation and Prioritization

Once initial hits are identified, the next step is to confirm their activity and assess their selectivity.

Protocol 2.1: Dose-Response and IC50 Determination

Objective: To determine the potency of the compound in the most sensitive cell lines identified in the primary screen.

Procedure:

  • Follow the cell seeding and treatment steps from Protocol 1.1.

  • Instead of a single concentration, treat the cells with a range of concentrations of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • After 72 hours, assess cell viability as described in Protocol 1.1.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Selectivity Profiling

Objective: To assess the compound's cytotoxic effect on non-cancerous cells to determine its therapeutic window.

Procedure:

  • Select a non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized normal epithelial cell line).

  • Perform a dose-response experiment as described in Protocol 2.1 on the non-cancerous cell line.

  • Calculate the IC50 value for the non-cancerous cell line.

  • Determine the selectivity index (SI) by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Hypothetical Screening Data MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer) HDF (Normal Fibroblast)
Primary Screen (% Inhibition at 10 µM) 85%30%92%15%
IC50 (µM) 1.2> 200.815.6
Selectivity Index (SI) 13-19.5-

Part 3: Tertiary Assays - Elucidating the Mechanism of Action

For promising and selective hits, the focus shifts to identifying the molecular target and understanding the mechanism of action.

Protocol 3.1: Kinase Profiling

Given that many anticancer drugs target protein kinases, screening the compound against a panel of kinases is a logical next step.

Objective: To identify potential protein kinase targets of the compound.

Procedure:

  • Utilize a commercial kinase profiling service or an in-house kinase assay platform.

  • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of recombinant human kinases.

  • The assay typically measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

  • Identify kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound C-(3-BENZODIOXOL-5-YL- ISOXAZOL-5-YL)-METHYLAMINE Kinase Target Kinase (e.g., AKT) Compound->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Cell_Proliferation Cell Proliferation & Survival Substrate->Cell_Proliferation Promotes Phosphorylation->Substrate

Figure 3: A diagram illustrating a potential mechanism of action via kinase inhibition.

Protocol 3.2: Western Blot Analysis for Pathway Modulation

Objective: To confirm the on-target effect of the compound in cells and investigate its impact on downstream signaling pathways.

Procedure:

  • Treat the sensitive cancer cell line with the compound at concentrations around its IC50 value for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the putative kinase target (e.g., total and phosphorylated forms) and key downstream effectors.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence detection system.

Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive profile of the biological activity of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE. Positive results, such as potent and selective inhibition of cancer cell growth and identification of a specific molecular target, will warrant further investigation, including:

  • Lead Optimization: Chemical modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models.

  • ADME/Tox Studies: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

This structured approach will enable a thorough evaluation of this novel chemical entity and pave the way for its potential development as a therapeutic agent.

References

  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Biologically-active isoxazole-based drug molecules - ResearchG
  • Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH.
  • Understanding 1,3-Benzodioxole - ChemicalBook.
  • The Role of 1,3-Benzodioxole in Pharmaceutical Synthesis: A Supplier's Perspective.
  • Fluorin

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Troubleshooting & Optimization

Technical Support Center: Synthesis of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.

Introduction: Navigating the Synthesis of a Privileged Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds.[1][2][3] Its synthesis, while versatile, can present several challenges, including low yields, formation of regioisomers, and difficulties in purification.[4] This guide will specifically address the synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents.[5][6]

We will explore a common synthetic strategy and provide detailed troubleshooting for each step. Our goal is to equip you with the knowledge to not only identify the root cause of issues in your synthesis but also to implement effective solutions to optimize your reaction outcomes.

Proposed Synthetic Pathway

A likely and efficient synthetic route to C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine involves a multi-step process. Below is a graphical representation of a plausible pathway, which will form the basis of our discussion.

Synthetic Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Conversion to Halide cluster_2 Step 3: Nucleophilic Substitution & Reduction Piperonal Aldoxime Piperonal Aldoxime Intermediate_A 3-(1,3-Benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole Piperonal Aldoxime->Intermediate_A NaOCl, DCM Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Intermediate_A Intermediate_B 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole Intermediate_A->Intermediate_B SOCl₂ or PCl₅ Intermediate_C 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbonitrile Intermediate_B->Intermediate_C NaCN, DMSO Target_Molecule C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Intermediate_C->Target_Molecule Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: A proposed synthetic pathway for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your synthesis.

Part 1: Isoxazole Ring Formation

The formation of the 3-substituted-5-(hydroxymethyl)isoxazole is a critical step. A common method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.[7][8]

Question 1: My reaction yield for the isoxazole ring formation is very low, or I'm not getting any product. What could be the problem?

Low or no yield in isoxazole synthesis can be attributed to several factors, from the quality of your starting materials to the reaction conditions.[4]

  • Answer: A systematic troubleshooting approach is recommended.

    Low Yield Troubleshooting start Low Yield or No Product check_materials Starting Material Integrity Purity of piperonal aldoxime? Stability of propargyl alcohol? start->check_materials check_conditions Reaction Conditions Temperature control adequate? Reaction time sufficient? In situ generation of nitrile oxide effective? start->check_conditions check_byproducts Side Reactions Dimerization of nitrile oxide (furoxan formation)?[4] Competing reaction pathways? start->check_byproducts solution_materials Purify starting materials (recrystallization, distillation). Verify structure by NMR/MS. check_materials->solution_materials solution_conditions Optimize temperature and reaction time. Consider slow addition of the oxidant (e.g., NaOCl). check_conditions->solution_conditions solution_byproducts Ensure alkyne is readily available. Slow addition of the nitrile oxide precursor can minimize dimerization.[4] check_byproducts->solution_byproducts

    Caption: Decision-making flowchart for troubleshooting low yields in isoxazole synthesis.

    In-depth Explanation:

    • Starting Material Integrity: The purity of your piperonal aldoxime is crucial. Impurities can interfere with the in situ generation of the nitrile oxide. Ensure your propargyl alcohol is also of high purity.

    • Reaction Conditions: The generation of nitrile oxides from aldoximes using reagents like sodium hypochlorite is often exothermic. Maintaining proper temperature control (e.g., 0 °C to room temperature) is vital to prevent degradation of the nitrile oxide and other side reactions.[9]

    • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans, a common byproduct that lowers the yield of the desired isoxazole.[4] To mitigate this, the nitrile oxide should be generated in situ in the presence of the dipolarophile (propargyl alcohol) to ensure it reacts to form the isoxazole rather than dimerizing.[4] Slow addition of the oxidizing agent can help maintain a low concentration of the nitrile oxide, further suppressing dimerization.[4]

Question 2: I'm observing the formation of regioisomers. How can I improve regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[4] Regioselectivity is influenced by both steric and electronic factors of the reactants.[4] For the reaction between an aryl nitrile oxide and a terminal alkyne like propargyl alcohol, the 3-aryl-5-substituted isoxazole is generally the major product. However, the formation of the other regioisomer can occur.

    Strategies to Improve Regioselectivity:

    • Catalyst Choice: While many metal-free syntheses exist, the use of certain catalysts can influence regioselectivity.[7] For instance, copper-catalyzed conditions are known to favor specific regioisomers in cycloaddition reactions.[7]

    • Solvent Effects: The polarity of the solvent can impact the transition state of the cycloaddition, thereby influencing the ratio of regioisomers.[4] It is worthwhile to screen different solvents (e.g., DCM, THF, ethanol) to find the optimal conditions for your specific substrates.

    • Temperature: Reaction temperature can also affect regioselectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable product.

Part 2: Functional Group Interconversion

The conversion of the hydroxymethyl group to a chloromethyl group, followed by nucleophilic substitution with cyanide, are standard organic transformations that can still present challenges.

Question 3: The conversion of the hydroxymethyl group to a chloromethyl group is incomplete or results in decomposition.

  • Answer: This transformation, typically achieved with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), can be problematic if not controlled properly.

    Troubleshooting:

    • Reagent Purity and Stoichiometry: Ensure you are using fresh, high-purity chlorinating agents. The stoichiometry should be carefully controlled; an excess of the reagent can sometimes lead to side reactions with the isoxazole ring.

    • Temperature Control: These reactions are often exothermic. It is crucial to perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.

    • Work-up Procedure: The work-up must be performed carefully to quench any remaining chlorinating agent without degrading the product. Pouring the reaction mixture onto ice and then neutralizing with a mild base like sodium bicarbonate is a common practice.

    • Isoxazole Ring Stability: The isoxazole ring can be sensitive to strongly acidic or basic conditions.[4] The N-O bond is relatively weak and can be cleaved under harsh conditions.[4]

Question 4: The yield of the nitrile substitution reaction is low.

  • Answer: The nucleophilic substitution of the chloromethyl group with a cyanide source (e.g., NaCN or KCN) to form the nitrile is generally efficient. Low yields could indicate issues with the substrate, reagents, or reaction conditions.

    Potential Issues and Solutions:

    Potential Issue Explanation Recommended Solution
    Poor Substrate Reactivity The starting chloromethyl isoxazole may be impure or have degraded.Verify the purity of the starting material by TLC and NMR.
    Inadequate Solvent The choice of solvent is critical for SN2 reactions.Use a polar aprotic solvent like DMSO or DMF to effectively solvate the cation of the cyanide salt and leave the cyanide anion nucleophilic.
    Reaction Temperature The reaction may be too slow at room temperature.Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
    Moisture The presence of water can hydrolyze the cyanide and affect the reaction.Use anhydrous solvents and reagents.
Part 3: Final Reduction Step

The reduction of the nitrile to the primary amine is the final step to obtain the target molecule.

Question 5: The reduction of the nitrile to the methylamine is not clean, and I'm getting byproducts.

  • Answer: The reduction of a nitrile to a primary amine can be achieved with various reducing agents. The choice of reagent can significantly impact the outcome.

    Common Reducing Agents and Potential Issues:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for this transformation.

      • Potential Issue: Over-reduction or side reactions if other reducible functional groups are present. The work-up can also be challenging.

      • Recommendation: Use in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere. Follow a standard Fieser work-up procedure (sequential addition of water, aqueous NaOH, and then more water) to safely quench the reaction and precipitate the aluminum salts.

    • Catalytic Hydrogenation (H₂/Catalyst): This method can be cleaner and have an easier work-up.

      • Potential Issue: The isoxazole N-O bond can be cleaved under certain reductive conditions, such as with H₂/Pd.[4]

      • Recommendation: A milder catalyst like Raney Nickel is often preferred for the reduction of nitriles in the presence of sensitive functional groups. The reaction conditions (pressure, temperature, solvent) should be optimized.

Enhancing Yield with Modern Synthetic Techniques

For challenging syntheses, modern techniques can offer significant advantages in terms of reaction time and yield.[1]

  • Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[4] It is particularly effective for cycloaddition reactions.[4]

  • Ultrasonic Irradiation (Sonochemistry): Ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[1][10] This has been successfully applied to the synthesis of various isoxazole derivatives.[1]

Technique Reported Advantage Reference
Microwave Irradiation Reduced reaction times (minutes vs. hours) and improved yields.[4]
Ultrasonic Irradiation Increased yields (e.g., from 57-71% to 77-91% in one study) and shorter reaction times.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole

This protocol is adapted from general procedures for isoxazole synthesis.[9][11]

  • Preparation of Piperonal Aldoxime: In a round-bottom flask, dissolve piperonal (1 equivalent) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, pour the mixture into ice water and collect the precipitate by filtration. Wash with cold water and dry to obtain piperonal aldoxime.

  • Cycloaddition: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve piperonal aldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (e.g., 6% solution, 1.5 equivalents) dropwise over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield 3-(1,3-benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole.

Protocol 2: Reduction of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbonitrile to C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

This protocol is a general procedure for nitrile reduction using LiAlH₄.

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere.

  • In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH (X mL).

    • Water (3X mL).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

References

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).
  • Improved synthesis of 3-aryl isoxazoles containing fused arom
  • Challenges associated with isoxazole directed C−H activation.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
  • (3-(Benzo[d][4][7]dioxol-5-yl)isoxazol-5-yl)methanamine. Fluorochem.

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences.
  • 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole | 1105191-39-6. J&K Scientific.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). MDPI.
  • Synthesis and antitumor evaluation of 5-(benzo[d][4][7]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines.

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry.
  • (PDF) Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Applic
  • 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. NIH.

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Technical Support Center: Purification of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a heterocyclic compound featuring a core isoxazole scaffold, a benzodioxole moiety, and a primary aminomethyl group. This unique combination of functional groups presents specific challenges during purification that require a nuanced approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to achieve high purity of the target compound. We will explore the underlying chemical principles behind each purification step, empowering you to make informed decisions and adapt methodologies to your specific experimental outcomes.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A successful purification strategy begins with understanding the target molecule's behavior. The structure of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine dictates its properties:

  • Basicity: The primary amine group (-CH₂NH₂) is basic, with a predicted pKa of approximately 7.76.[1] This allows for purification via acid-base extraction and makes the compound susceptible to salt formation with acids.

  • Polarity: The molecule possesses both non-polar (benzodioxole) and polar (isoxazole, amine) regions, making it soluble in a range of organic solvents but generally insoluble in water. Its polarity is moderate, making it well-suited for normal-phase chromatography.

  • Stability: The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions. Studies on similar isoxazole-containing compounds show that the ring is generally stable in acidic and neutral conditions but can undergo base-catalyzed ring-opening, especially at elevated temperatures.[2] The primary amine is also susceptible to oxidation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine in a practical question-and-answer format.

Question: My crude product is a dark, intractable oil. How can I begin purification?

Answer: An oily crude product is common and often indicates the presence of solvent residue or impurities that depress the melting point.

  • Initial Step: Acid-Base Extraction. This is an excellent first-line strategy to separate your basic amine product from non-basic impurities.

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with 1M hydrochloric acid (HCl). Your amine product will protonate and move into the aqueous layer.

    • Wash the organic layer (which contains neutral/acidic impurities) with water and discard it.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >9. Your amine product should precipitate or form an oil.

    • Extract the now-basic aqueous layer multiple times with DCM or ethyl acetate to recover your purified free-base product.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Causality: This process leverages the basicity of the amine. By converting it to a water-soluble salt, you can effectively wash away non-basic organic impurities. Re-basifying the aqueous layer deprotonates the amine salt, rendering it organic-soluble again for extraction.

Question: I see significant streaking and poor separation of my compound during silica gel column chromatography. What's wrong?

Answer: This is a classic problem when purifying amines on silica gel. The acidic nature of silica (due to silanol groups, Si-OH) can interact strongly with the basic amine, causing tailing and irreversible adsorption.

  • Solution: Use a Modified Eluent. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica surface.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.[3]

    • Ammonia: For very polar systems, using a mobile phase like DCM/Methanol with 1% ammonium hydroxide can be effective.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or using a reversed-phase column (C18) with a suitable mobile phase like acetonitrile/water with a formic acid modifier.[4]

Question: My TLC shows a major spot, but after the column, I have multiple new spots and a lower yield. What is happening?

Answer: This suggests your compound may be degrading on the silica gel column.

  • Probable Cause 1: Silica-Induced Degradation. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. To test for this, spot your purified compound on a TLC plate, let it sit for 30-60 minutes in the air, and then develop it. If new spots appear, your compound is not stable on silica.[5]

  • Probable Cause 2: Isoxazole Ring Instability. While more common under basic conditions, prolonged exposure to the acidic silica surface could potentially affect the isoxazole ring. It is crucial to minimize the time the compound spends on the column.

  • Troubleshooting Steps:

    • Run the column quickly: Use flash chromatography with positive air pressure rather than slow gravity chromatography.

    • Use a modified eluent: As mentioned above, adding triethylamine not only prevents streaking but can also help protect the compound by neutralizing the silica surface.

    • Switch to a different purification method: Consider recrystallization or purification via salt formation if possible.

Question: I've purified my compound by chromatography, but it's still an oil. How can I get a solid for characterization and storage?

Answer: Many pure amines are oils or low-melting solids. The best strategy is to convert the amine to a crystalline salt.[6] Hydrochloride salts are often highly crystalline and stable.[7]

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve your purified oily free-base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a solution of HCl in a solvent. Commercial solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are excellent choices. Add the acid dropwise until no further precipitation is observed.

    • Stir the resulting slurry at room temperature or in an ice bath for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any excess acid and residual impurities.

    • Dry the solid under high vacuum. This hydrochloride salt is typically a stable, crystalline solid suitable for long-term storage and analysis.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Amine-Modified Eluent)

  • TLC Analysis: First, determine the optimal eluent system using TLC. A common starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate.[5] Aim for an Rf value of 0.2-0.3 for your product. Remember to add 0.5-1% triethylamine to the TLC solvent jar.

  • Column Packing: Dry-pack a column with silica gel. Wet the silica with your chosen initial eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N), ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity (e.g., from 5% EtOAc to 20% EtOAc) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Note: Triethylamine is volatile and should be removed, but trace amounts may remain. Co-evaporation with a solvent like toluene can help.

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Eluent System Hexane/Ethyl Acetate or DCM/MethanolGood for compounds of moderate polarity.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silica, preventing amine tailing.[3]
Target Rf 0.2 - 0.3Provides optimal separation from impurities.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is applicable if your free-base product is a solid but contains minor impurities.

  • Solvent Selection: The key is to find a solvent pair: one solvent in which your compound is soluble (e.g., ethyl acetate, acetone, DCM) and a "non-solvent" in which it is insoluble (e.g., hexane, pentane).[6]

  • Dissolution: Place the impure solid in a flask and add the "good" solvent dropwise while heating gently until the solid just dissolves. Do not add excess solvent.

  • Induce Crystallization: Slowly add the "non-solvent" dropwise to the hot solution until you see persistent cloudiness.

  • Clarification: Add a drop or two of the "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under vacuum.

Section 4: Visual Workflows and Diagrams

Diagram 1: Purification Strategy Decision Tree

start Crude Product Analysis (TLC, Crude NMR) decision1 Major Impurities Present? start->decision1 proc1 Liquid-Liquid Extraction (Acid-Base Wash) decision1->proc1 Non-Basic proc2 Flash Column Chromatography (Amine-Modified Eluent) decision1->proc2 Basic or Similar Polarity decision2 Product is a Solid or Oil? proc3 Attempt Recrystallization (Free-Base) decision2->proc3 Solid proc4 Attempt Salt Formation & Crystallization (e.g., HCl salt) decision2->proc4 Oil decision3 Crystallization Successful? decision3->proc4 No (oils out) end_node Pure Product decision3->end_node Yes proc1->proc2 proc2->decision2 proc3->decision3 proc4->end_node

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Workflow for Column Chromatography

start Run Column & Monitor Fractions by TLC decision1 Problem Observed? start->decision1 issue1 Issue: Streaking / Tailing decision1->issue1 Yes issue2 Issue: Poor Separation (Overlapping Spots) issue3 Issue: Product Not Eluting end_node Collect & Combine Pure Fractions decision1->end_node No sol1 Solution: Add 0.5-1% Triethylamine to Eluent issue1->sol1 sol2 Solution: Re-optimize Eluent on TLC. Aim for Rf ≈ 0.25 issue2->sol2 sol3 Solution: Gradually Increase Eluent Polarity issue3->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting common column chromatography issues.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.[Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.[Link]

  • Troubleshooting Amine Unit Simulations. Lyddon, L.[Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.[Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. National Institutes of Health (NIH).[Link]

  • Purification: How To. University of Rochester, Department of Chemistry.[Link]

  • Amine Plant Troubleshooting and Optimization. Scribd.[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH).[Link]

  • Chapter 23 The Chemistry of Amines. University of Calgary.[Link]

  • Contamination in Amine Systems. Refining Community.[Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.[Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.[Link]

  • Isoxazole - Wikipedia. Wikipedia.[Link]

  • Construction of Isoxazole ring: An Overview. NanoBioLetters.[Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.[Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.[Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.[Link]

Sources

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: T-ISOX-55B-STAB Version: 1.0 Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols regarding the stability and storage of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. Our goal is to equip researchers with the necessary knowledge to ensure the chemical integrity of the compound throughout their experiments.

Part 1: General Recommendations & Core Concepts

The stability of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is primarily influenced by the chemical properties of its core structures: the isoxazole ring, the methylamine group, and the benzodioxole moiety. The isoxazole ring, in particular, is susceptible to specific environmental conditions.

Key Stability Concerns:
  • Hydrolysis: The isoxazole ring is prone to cleavage under certain pH conditions, particularly basic environments.

  • Photodegradation: The weak N-O bond in the isoxazole ring can break upon exposure to UV light, leading to molecular rearrangement and degradation.[1][2]

  • Oxidation: The methylamine group and other parts of the molecule can be susceptible to oxidation.

Recommended Storage Conditions (Summary)
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Minimizes thermal degradation and slows potential hydrolytic or oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[3]Prevents oxidation of the amine functionality and other sensitive parts of the molecule.
Light Protect from light. Store in an amber vial or a light-blocking container.The isoxazole ring is known to be labile to UV irradiation.[1][2][4]
Form Solid (lyophilized powder) is preferred for long-term storage.Solutions, especially aqueous and/or alkaline, are more prone to degradation.
Container Tightly sealed container.[3][5]Prevents moisture absorption, which can accelerate hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of the compound.

Q1: What are the optimal conditions for storing the solid compound long-term?

For long-term stability, the solid compound should be stored in a tightly sealed amber vial at -20°C under a dry, inert atmosphere like argon or nitrogen. This combination of conditions mitigates risks from thermal degradation, photolysis, moisture-driven hydrolysis, and oxidation.

Q2: How stable is the compound in aqueous solutions? What is the impact of pH?

The stability in solution is highly pH-dependent.

  • Acidic to Neutral pH (pH 4.0 - 7.4): The isoxazole ring is generally resistant to opening at these pH levels, especially at room temperature or below.[6] However, for prolonged storage in solution, refrigeration (2-8°C) is still recommended.

  • Basic pH (> 7.4): The compound is significantly less stable. Isoxazoles can undergo base-catalyzed ring opening.[6] Studies on similar isoxazole compounds show noticeable decomposition at pH 7.4 at 37°C and rapid degradation at pH 10.[6] Therefore, alkaline solutions should be prepared fresh and used immediately. Avoid storing the compound in basic buffers.

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Portion the stock solution into small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q4: Is this compound sensitive to light?

Yes. The isoxazole ring is known to be photosensitive. The weak N-O bond can collapse under UV irradiation, leading to rearrangement or degradation.[1][2] All work with the compound, both in solid and solution form, should be performed under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.[7]

Q5: Can I heat the compound to get it into solution?

Heating should be avoided or minimized. Thermal degradation studies on related heterocyclic compounds show that they can be sensitive to heat.[8] If solubility is an issue, gentle warming (e.g., to 37°C) for a short period may be acceptable, but this should be tested first on a small scale. Sonication at room temperature is a safer alternative for enhancing dissolution.

Part 3: Troubleshooting Guide

This section provides solutions to common experimental problems.

Q: I am observing a loss of potency or a decrease in the parent compound peak in my HPLC analysis over time. What is happening?

This issue points to compound degradation. Use the following workflow to diagnose the cause:

G cluster_checks Diagnostic Checks cluster_causes Potential Causes cluster_remedies Corrective Actions start Problem: Loss of Potency / Peak Area Decrease check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution 2. Review Solution Preparation (Solvent, pH, Age) start->check_solution check_handling 3. Review Experimental Handling (Light Exposure, Temp) start->check_handling oxidation Oxidation (No Inert Gas?) check_storage->oxidation thermal Thermal Degradation (Heat Exposure?) check_storage->thermal hydrolysis Hydrolysis (Alkaline pH? Moisture?) check_solution->hydrolysis check_solution->oxidation photodegradation Photodegradation (Light Exposure?) check_handling->photodegradation check_handling->thermal solution_remedy Use fresh, pH < 7.4 solutions. Use anhydrous solvents. hydrolysis->solution_remedy Action handling_remedy Protect from light. Avoid heating. photodegradation->handling_remedy Action storage_remedy Store solid at -20°C under Argon/Nitrogen. oxidation->storage_remedy Action thermal->handling_remedy Action

Caption: Troubleshooting workflow for compound degradation.

Steps:

  • Verify Storage: Confirm that the solid compound is stored at -20°C, protected from light, and under an inert atmosphere.

  • Analyze Solution Prep: Are you using aqueous buffers? If so, check the pH. Buffers with a pH > 7.4 will cause degradation.[6] Was the solvent anhydrous? Was the solution prepared fresh?

  • Investigate Handling: Were the experiments conducted under bright light? Was the compound exposed to elevated temperatures?

  • Perform Control Experiment: Run a control experiment with a freshly prepared solution from a new vial of the solid compound to confirm that the issue is with the stored solution and not the assay itself.

Q: I see new, unidentified peaks appearing in my chromatogram after incubating my compound in my assay buffer. What could they be?

The appearance of new peaks strongly suggests degradation. The most likely cause is the hydrolytic opening of the isoxazole ring, especially if your buffer is neutral to basic and the incubation is at 37°C.[6]

G cluster_product parent C-(3-Benzodioxol-5-yl- isoxazol-5-yl)-methylamine (Parent Compound) product Ring-Opened Product (e.g., α-cyanoenol metabolite) parent->product  Stress Condition:  Base (OH⁻), Heat (Δ)  or Light (hv)

Caption: Potential degradation pathway of the isoxazole ring.

To confirm this, you can perform a forced degradation study (see protocol below) under basic conditions. If the retention time of the peak generated in the basic stress condition matches your unknown peak, you have likely identified it as a hydrolytic degradant.

Part 4: Experimental Protocol - Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the compound.[9][10][11] This protocol provides a framework for a comprehensive study.

Objective: To systematically assess the stability of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine under various stress conditions.

Materials:

  • C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines, providing exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter)[7][9]

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your "Control" and the source for all stress samples.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Aim for 5-20% degradation.[12]

Stress ConditionStressor SolutionIncubation TemperatureIncubation Time*Neutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)30 min, 1, 2 hoursAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp (25°C)2, 6, 24 hoursN/A
Thermal HPLC-grade water80°C (in oven)24, 48, 72 hoursN/A
Photolytic HPLC-grade waterRoom Temp (in chamber)Per ICH Q1B guidelinesN/A (sample protected from light post-exposure)

*Incubation times are starting points and should be adjusted to achieve the target degradation level.

  • Incubation: Place the vials for hydrolysis, oxidation, and thermal stress in their respective controlled environments. Place the photolytic stress sample and a dark control (same sample wrapped in foil) in the photostability chamber.

  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from the respective vial.

    • Perform the neutralization step as indicated in the table.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the control, stressed, and dark control samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound.

    • Identify and quantify major degradation products (as a percentage of the total peak area).

    • The difference between the photolytic sample and the dark control will indicate the specific impact of light.

This systematic approach will provide a comprehensive stability profile, enabling the development of robust formulations and defining appropriate storage and handling procedures.[9][11]

References

  • Lee, J. S., et al. (2007). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]

  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. Available at: [Link]

  • Wikipedia. Isoxazole. Available at: [Link]

  • Cotter, J. L., Knight, G. J., & Wright, W. W. (1966). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. Available at: [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available at: [Link]

  • NIH. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available at: [Link]

  • ACS Publications. (1982). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • NIH. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available at: [Link]

  • Nature. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Frontiers. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]

  • IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

  • ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • Bio-Letters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Semantic Scholar. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Available at: [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

Sources

Overcoming solubility issues with C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming solubility challenges encountered with C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Part 1: Understanding the Molecule & the Solubility Challenge

FAQ 1: Why is C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE expected to have low aqueous solubility?

Answer: The structure of this compound presents several features that collectively contribute to poor solubility in aqueous media.

  • Hydrophobic Scaffolding: The molecule is built on a scaffold of two key ring systems: a benzodioxole and an isoxazole. Both are predominantly non-polar, aromatic structures. The benzodioxole group, in particular, is hydrophobic and sparingly soluble in water.[1][2] This large, non-polar surface area resists interaction with polar water molecules.

  • Molecular Size and Rigidity: Larger organic molecules often have lower solubility. The fused ring systems create a relatively large and rigid structure, which can lead to strong crystal lattice energy in the solid state. Overcoming this energy to dissolve the compound requires significant favorable interactions with the solvent, which are limited in water.

  • The Amine Group's Role: The primary methylamine group (-CH2NH2) is the main polar, hydrophilic feature of the molecule. While it can form hydrogen bonds with water, its contribution is often insufficient to overcome the hydrophobicity of the rest of the structure at neutral pH. However, this group is basic and its properties are highly pH-dependent, which is the key to manipulating the compound's solubility.[3][4]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structural components. These predictions are crucial for designing a solubilization strategy.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~218 g/mol Moderate size, but aromatic nature dominates.
logP (Lipophilicity) 2.0 - 4.0Indicates a preference for lipidic/non-polar environments over aqueous ones.[5]
pKa (of Methylamine) 8.5 - 10.5The compound will be positively charged and more soluble in acidic conditions (pH < pKa).
Aqueous Solubility (Intrinsic) < 10 µg/mLPredicted to be poorly to very poorly soluble at neutral pH.

Part 2: Troubleshooting & Solubilization Strategies

This section is designed as a logical workflow to systematically address solubility issues.

G cluster_0 Initial Dissolution Strategy cluster_1 Dilution into Aqueous Media cluster_2 Troubleshooting Pathway start Start: Dry Compound stock Prepare Concentrated Stock in 100% DMSO start->stock Universal first step dilute Dilute DMSO Stock into Aqueous Buffer stock->dilute precip Precipitation Occurs? dilute->precip success Success: Compound is Soluble Proceed with Assay precip->success No ph_adjust Strategy 1: pH Adjustment precip->ph_adjust Yes cosolvent Strategy 2: Co-Solvent System ph_adjust->cosolvent If pH is not a viable option complexation Strategy 3: Complexation Agent cosolvent->complexation If co-solvents interfere with assay

Caption: A workflow for systematically addressing compound solubility.

FAQ 2: I'm preparing a stock solution. What is the best starting solvent?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[6][7]

  • Why DMSO? Its strong polarity and aprotic nature allow it to dissolve a vast range of hydrophobic molecules.[6] It is a universal solvent for initial compound solubilization in drug discovery.[8]

  • Best Practices:

    • Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of very hydrophobic compounds.[9]

    • Prepare a high-concentration stock (e.g., 10-20 mM). This minimizes the volume of DMSO transferred into your final aqueous assay medium.

    • To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a bath sonicator.[6]

    • Once dissolved, store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][9]

FAQ 3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common and expected problem known as "crashing out." It occurs because you are moving the compound from a solvent where it is highly soluble (DMSO) to one where it is not (aqueous buffer).[6][10] The key is to modify the aqueous environment to be more favorable for your compound.

Strategy 1: pH Adjustment (The Primary Approach)

The methylamine group is your greatest asset. It is a weak base that can be protonated to form a positively charged ammonium salt (R-CH₂NH₃⁺). This charged species is significantly more soluble in water than the neutral form.[3]

G cluster_0 High pH (e.g., pH > 9) cluster_1 Low pH (e.g., pH < 7) Neutral R-CH₂-NH₂ (Neutral, Low Solubility) Charged R-CH₂-NH₃⁺ (Charged, High Solubility) Neutral->Charged + H⁺ Charged->Neutral - H⁺

Caption: The effect of pH on the ionization and solubility of the amine.

Experimental Protocol: pH-Dependent Solubility Testing
  • Prepare Buffers: Make a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., citrate for pH 4-6, phosphate for pH 6-7.5).

  • Dilution: Prepare your highest desired final concentration of the compound by diluting the DMSO stock into each buffer. Ensure the final DMSO concentration is constant across all samples and is compatible with your assay (typically ≤0.5%).[6]

  • Observation: Incubate for 1-2 hours at room temperature. Visually inspect for precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

  • Determination: The lowest pH at which the compound remains fully dissolved is your optimal working pH.

Causality: By lowering the pH well below the compound's pKa (~9.5), you shift the equilibrium almost entirely to the protonated, charged, and water-soluble form, as described by the Henderson-Hasselbalch equation.[11][12]

Trustworthiness: This method is self-validating. Visual clarity or a consistent supernatant concentration across serial dilutions at a given pH confirms that you are working below the solubility limit under those conditions. Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[6]

Strategy 2: Utilizing Co-solvents

If modifying the pH is not compatible with your experimental system (e.g., it affects cell viability or enzyme activity), a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[13][14][15]

FAQ 4: Which co-solvents are suitable for biological assays and how do I use them?

Answer: The choice of co-solvent depends on the tolerance of your assay system.

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Less toxic than other alcohols, effective.[7]Can affect enzyme kinetics and cell membranes.[7]
Propylene Glycol (PG) 5-20%Low toxicity, commonly used in formulations.[16]Can be viscous.
Polyethylene Glycol 400 (PEG 400) 5-20%Very low toxicity, good solubilizer.[16]Can interfere with some protein-ligand binding assays.
Experimental Protocol: Co-solvent Screening
  • Prepare Blends: Create a series of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% PEG 400 in PBS pH 7.4).

  • Test Solubility: Add your compound (from the 100% DMSO stock) to each co-solvent blend to achieve your desired final concentration.

  • Assess Compatibility: Crucially, run a vehicle control for each co-solvent concentration in your assay without the compound to ensure the solvent blend itself doesn't cause artifacts (e.g., cell death, assay inhibition).

  • Select Optimal Blend: Choose the lowest concentration of co-solvent that maintains your compound's solubility while having a minimal impact on your assay's performance.

Mechanism: The co-solvent disrupts the hydrogen bonding network of water and creates a microenvironment that is less polar. This reduces the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[15][17]

Strategy 3: Complexation with Cyclodextrins

For particularly challenging compounds or when pH and co-solvents are not viable, cyclodextrins can be an excellent solution.[18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20]

FAQ 5: How do cyclodextrins work and which one should I choose?

Answer: The hydrophobic benzodioxole and isoxazole rings of your compound can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[19][20][21] The hydrophilic exterior of the cyclodextrin then interacts with water, effectively shuttling the insoluble "guest" molecule into solution.[21][22]

G Compound Hydrophobic Compound (e.g., C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE) Complex Soluble Inclusion Complex plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Recommended Cyclodextrins: For research applications, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility and reduced toxicity compared to the parent β-cyclodextrin.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, excellent safety profile.[19]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic, very high aqueous solubility, particularly effective for cationic (basic) compounds like yours.[19]

Experimental Protocol: Preparation by Co-precipitation

This is a common and effective laboratory method for forming inclusion complexes.[21]

  • Dissolve Cyclodextrin: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Compound: While vigorously stirring the cyclodextrin solution, slowly add the required volume of your concentrated DMSO stock solution of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE. A 1:2 or 1:5 molar ratio of compound to cyclodextrin is a good starting point.[22]

  • Equilibrate: Continue stirring the mixture for several hours (or overnight) at room temperature to allow for complex formation.

  • Filter (Optional but Recommended): To ensure you have a true solution, filter the preparation through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound.

  • Quantify: Confirm the final concentration of your solubilized compound via HPLC-UV.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
  • 1,3-benzodioxole - Solubility of Things.Solubility of Things.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.International Journal of Pharmaceutical Sciences.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • Lipophilicity and water solubility of Isoxazole derivatives computed by...
  • Accuracy of calculated pH-dependent aqueous drug solubility.PubMed.
  • Cosolvent.Wikipedia.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays.Benchchem.
  • Solving Poor Solubility to Unlock a Drug's Potential.Pharmaceutical Technology.
  • 1,3-Benzodioxole.Grokipedia.
  • Cosolvent.Knowledge and References - Taylor & Francis.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.Benchchem.
  • Solubility and pH of amines.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PubMed Central.
  • Video: Extraction: Effects of pH.JoVE.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PubMed Central.
  • Co-solvent: Significance and symbolism.Glosbe.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.YouTube.
  • Study of pH-dependent drugs solubility in water.
  • hCAXII-IN-5 solubility in DMSO versus aqueous buffers.Benchchem.
  • Is there a relationship between solubility of material and its PH level?
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Compound Precipitation in High-Concentration DMSO Solutions.

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Technical Support Center: Synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to address common challenges encountered during the synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, with a focus on identifying, mitigating, and removing reaction side products.

Overview of the Synthetic Pathway

The synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is typically a multi-step process. A plausible and common route involves two key stages:

  • Formation of the Isoxazole Core: Construction of the 3-(benzodioxol-5-yl)isoxazole scaffold. This is often achieved through the reaction of a chalcone derivative with hydroxylamine or via a [3+2] cycloaddition reaction.[1][2][3]

  • Introduction of the Methylamine Functionality: This usually involves the conversion of a precursor, such as an aldehyde or ketone at the 5-position of the isoxazole, to the primary amine via reductive amination.[4][5]

The following workflow diagram illustrates this general synthetic approach.

G cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Reductive Amination A Piperonal + Acetyl derivative B Claisen-Schmidt Condensation A->B C Benzodioxole Chalcone B->C E Cyclization C->E D Hydroxylamine HCl D->E F 3-(benzodioxol-5-yl)isoxazole-5-carboxaldehyde E->F G Ammonia Source (e.g., NH4OAc) H Imine Formation F->H G->H J Reduction H->J I Reducing Agent (e.g., NaBH3CN) I->J K C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine J->K G cluster_products Potential Products Chalcone Benzodioxole Chalcone Desired Desired Isoxazole Chalcone->Desired Main Path Oxime Chalcone Oxime Chalcone->Oxime Side Path 1 Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline Side Path 2 Adduct Hydroxylamino Ketone Chalcone->Adduct Side Path 3 Hydroxylamine NH2OH Hydroxylamine->Desired Main Path Hydroxylamine->Oxime Side Path 1 Hydroxylamine->Isoxazoline Side Path 2 Hydroxylamine->Adduct Side Path 3

Caption: Potential side products from the isoxazole synthesis step.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting chalcone and determine the optimal reaction time. [6][7]2. Control pH: The reaction is often carried out in the presence of a base (e.g., sodium acetate, sodium hydroxide) to neutralize the HCl from hydroxylamine hydrochloride. The pH should be maintained to facilitate cyclization over other side reactions.

  • Temperature Control: Ensure the reaction is heated sufficiently (often to reflux) to drive the cyclization to completion. [7]

Q2: Is the benzodioxole (methylenedioxy) group stable during isoxazole synthesis?

Answer: The methylenedioxy bridge in the benzodioxole group is generally stable under the neutral or basic conditions used for isoxazole synthesis from chalcones. However, it is sensitive to strong acids, which can cause it to hydrolyze and open the ring.

Preventative Measures:

  • Avoid strongly acidic conditions for prolonged periods.

  • If an acid catalyst is required for other synthetic approaches, use milder Lewis acids or carefully controlled amounts of protic acids.

  • During workup, neutralize any acidic solutions promptly before extraction and concentration.

Part 2: Troubleshooting the Reductive Amination Step

The conversion of the isoxazole-5-carboxaldehyde to the corresponding methylamine is a critical step where side products frequently arise. The choice of reducing agent and control over reaction conditions are paramount. [5][8]

Q3: My final product is contaminated with the corresponding alcohol, (3-benzodioxol-5-yl-isoxazol-5-yl)methanol. How can I prevent this?

Answer: The formation of the alcohol is a common side reaction resulting from the direct reduction of the starting aldehyde. This occurs when the reducing agent is too reactive or when the imine formation is slow. [4] Causality & Solutions:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate imine. [8]A more selective reducing agent is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and often selectively reduce the protonated imine over the aldehyde, especially under mildly acidic conditions. [4][8]2. One-Pot vs. Stepwise Procedure: In a one-pot reaction, all components are mixed together. If imine formation is slow, the aldehyde is exposed to the reducing agent for a longer time. Consider a stepwise approach: first, form the imine by reacting the aldehyde with the ammonia source (e.g., ammonium acetate) for a period, and then add the reducing agent. [5][9]3. pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6). If the pH is too low or too high, imine formation slows, favoring aldehyde reduction. Acetic acid is often used as a catalyst. [9] Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivity for ImineOptimal pHCommon Side ProductsCitation(s)
NaBH₄ HighLow7-10Alcohol (from aldehyde reduction)[4][8]
NaBH₃CN ModerateHigh3-6Toxic cyanide byproducts during workup[4][8]
NaBH(OAc)₃ ModerateHigh4-6None common[4][8]
H₂/Pd HighHighN/AOver-reduction of other functional groups[8]
Q4: I am observing significant amounts of secondary amine ((C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methyl)₂NH) impurity. How can I promote the formation of the primary amine?

Answer: The formation of a secondary amine is a result of the newly formed primary amine acting as a nucleophile and reacting with another molecule of the starting aldehyde. This creates a secondary imine, which is then reduced.

G Aldehyde Isoxazole Aldehyde (R-CHO) Primary_Amine Primary Amine (R-CH2-NH2) Aldehyde->Primary_Amine + NH3, Reduction Ammonia Ammonia (NH3) Secondary_Amine Secondary Amine ((R-CH2)2NH) Primary_Amine->Secondary_Amine + R-CHO, Reduction (Over-alkylation)

Caption: Pathway for over-alkylation to form a secondary amine.

Troubleshooting Strategies:

  • Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Slow Addition: If practical, adding the aldehyde slowly to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thereby minimizing its reaction with the product.

  • Solvent Choice: Solvents like methanol can sometimes facilitate imine formation. However, be cautious when using reactive alcohols with catalytic hydrogenation, as they can become sources of alkyl impurities. [10]

Experimental Protocol: Purification by Acid-Base Extraction

Primary amines are basic and can be protonated to form water-soluble salts. This property can be exploited to separate the desired product from non-basic impurities like the starting aldehyde and the corresponding alcohol.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃)

  • Saturated sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). The primary amine product will move into the aqueous layer as the hydrochloride salt. The non-basic impurities (aldehyde, alcohol) will remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing the impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (3 x 50 mL of diethyl ether).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified primary amine.

Frequently Asked Questions (FAQs)

  • Q: What is the most common side product in the reductive amination step?

    • A: The most frequently encountered side product is the alcohol resulting from the direct reduction of the starting aldehyde. Using a selective reducing agent like NaBH(OAc)₃ is the best way to mitigate this. [8]* Q: My final product appears oily and difficult to crystallize. Why?

    • A: This could be due to the presence of residual impurities, particularly the secondary amine or the alcohol byproduct, which can interfere with crystallization. Thorough purification, such as the acid-base extraction followed by column chromatography, is recommended.

  • Q: Can I use methylamine directly instead of ammonia for the reductive amination?

    • A: Using methylamine will directly produce the N-methylated secondary amine, not the primary amine. If the target is C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine (-CH₂NH₂), an ammonia source is required.

References

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Technical Support Center: Optimizing Reaction Conditions for Benzodioxole Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxole isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this specific area of heterocyclic chemistry. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzodioxole isoxazoles, offering a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield or complete reaction failure. Several factors can contribute to this outcome.

Possible Causes and Solutions:

  • Poor Quality Starting Materials: Ensure the purity of your benzodioxole precursor and the alkyne or other coupling partner. Impurities can interfere with the reaction. For instance, in syntheses starting from 1,3-benzodioxole, ensure it is free from contaminants.[1][2]

  • Inefficient Nitrile Oxide Generation: In the common 1,3-dipolar cycloaddition pathway, the in situ generation of the nitrile oxide from a benzodioxole-derived aldoxime is a critical step.[3][4]

    • Oxidant Choice: The choice of oxidizing agent is crucial. Reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are frequently used.[3] A greener protocol using NaCl/Oxone has also shown good to excellent yields.[3]

    • Reaction Conditions: Ensure optimal stoichiometry of reagents and monitor the reaction temperature closely. Low temperatures might be necessary during nitrile oxide generation to prevent decomposition.[5]

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[3][5][6]

    • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture containing the dipolarophile (the alkyne) to maintain a low concentration of the nitrile oxide, thus favoring the cycloaddition over dimerization.[5]

    • Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.

  • Catalyst Inactivity: For catalyzed reactions, such as copper-catalyzed cycloadditions, ensure the catalyst is active and used at the appropriate loading.[7][8]

Troubleshooting Workflow for Low Yield:

Caption: A flowchart for troubleshooting low yields.

Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a frequent challenge, particularly in 1,3-dipolar cycloaddition reactions, leading to difficult purification and reduced yield of the desired product.[5]

Strategies to Improve Regioselectivity:

  • Solvent Polarity: The choice of solvent can significantly influence the regioselectivity of the cycloaddition.[6][7] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, DMF) can help favor the formation of one regioisomer over the other.

  • Temperature Control: Reaction temperature can be a key factor in controlling regioselectivity.[6][9] A systematic study of the reaction at different temperatures is recommended.

  • Catalyst Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can direct the regiochemical outcome.[7] For instance, copper(I)-catalyzed cycloadditions with terminal alkynes are known to be highly regioselective.[9][10]

  • Steric and Electronic Effects: Modifying the electronic properties or steric bulk of the substituents on either the benzodioxole-derived nitrile oxide or the alkyne can influence the regioselectivity of the cycloaddition.

Decision Tree for Improving Regioselectivity:

Caption: A decision-making flowchart for addressing regioselectivity issues.

Issue 3: Difficult Product Purification

Purification of the final benzodioxole isoxazole can be complicated by the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[5]

Effective Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying isoxazole derivatives.[5][7]

    • Solvent System Screening: A thorough screening of eluent systems using thin-layer chromatography (TLC) is essential to achieve good separation. Sometimes, a ternary mixture or the addition of a small amount of acid or base can improve resolution.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for obtaining highly pure material.[7] Careful selection of the solvent system is critical for success.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less scalable than column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[6] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.[6]

Q2: How do solvent and temperature impact the yield and regioselectivity of benzodioxole isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The solvent can affect reactant solubility, reaction rate, and the regioselectivity of cycloaddition reactions.[6] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to decomposition and side products, while low temperatures may result in slow or incomplete reactions.[6]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the likely causes?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[3][6] To counteract this, consider using a slight excess of the alkyne. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization.[6]

Q4: I'm observing the formation of isomeric products. How can I improve the regioselectivity?

A4: Isomer formation is a common hurdle, especially in 1,3-dipolar cycloadditions.[6] Regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.[5] Modifying reaction conditions such as solvent polarity and temperature, or introducing a suitable catalyst (e.g., a Lewis acid or a copper(I) salt) can significantly improve regioselectivity.[5][9]

Q5: Can microwave irradiation be used to accelerate the synthesis of benzodioxole isoxazoles?

A5: Yes, microwave-assisted synthesis can be an effective method for accelerating isoxazole formation, often leading to shorter reaction times and improved yields.[11] For less reactive starting materials, microwave heating can be particularly beneficial.[11]

Section 3: Experimental Protocols & Data

Representative Protocol: Synthesis of a 3-(1,3-Benzodioxol-5-yl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a benzodioxole-derived nitrile oxide from the corresponding aldoxime, followed by its cycloaddition with phenylacetylene.

Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde Oxime

  • Dissolve 1,3-benzodioxole-5-carbaldehyde (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aldoxime.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the 1,3-benzodioxole-5-carbaldehyde oxime (1.0 eq.) and phenylacetylene (1.1 eq.) in a suitable solvent such as THF or acetonitrile.

  • Slowly add an oxidant, for example, N-Chlorosuccinimide (NCS) (1.1 eq.) in portions, to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(1,3-benzodioxol-5-yl)-5-phenylisoxazole.

Comparative Data: Catalyst Performance in Isoxazole Synthesis

To illustrate the impact of the catalyst on reaction efficiency, the following table summarizes the performance of different catalyst types for the synthesis of a model 3,5-disubstituted isoxazole.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI)5THF605~85-95[8]
DABCO20Water8024~70-80[8]
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92[8]

Note: Yields and reaction conditions are compiled from various sources and serve as a comparative benchmark. Actual results may vary based on specific substrates and experimental setup.[8]

References

  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
  • Optimizing reaction conditions for the synthesis of oxazole derivatives - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
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  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate.
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  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com.
  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate.
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC - NIH.
  • A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis - Benchchem.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
  • WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents.
  • WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents.
  • Understanding 1,3-Benzodioxole - ChemicalBook.
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines - ChemRxiv.
  • ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. | Request PDF - ResearchGate.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • Scheme 1. Synthetic route for the preparation of isoxazole derivatives:... - ResearchGate.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.

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Technical Support Center: C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during the bioassay development and execution process. The unique chemical scaffold of this compound, featuring an isoxazole core linked to a benzodioxole moiety, presents specific considerations for experimental design to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and properties of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Q1: How should I prepare stock solutions of this compound?

A: Due to the heterocyclic aromatic nature of the compound, its aqueous solubility is predicted to be low. We recommend preparing a high-concentration primary stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this primary stock at -20°C or -80°C, protected from light. For aqueous assay buffers, prepare intermediate dilutions from the primary stock to minimize the final concentration of the organic solvent, which should ideally be below 0.5% (v/v) to avoid solvent-induced artifacts.

Q2: What is the expected stability of the compound in experimental conditions?

A: The isoxazole ring is a key structural feature. While generally stable, its N-O bond can be susceptible to cleavage under certain conditions.[1] To maintain compound integrity, avoid:

  • Strongly Basic or Acidic Conditions: Work within a pH range of 6.0-8.0.

  • Reductive Conditions: Some reducing agents, like those used in catalytic hydrogenation, can cleave the N-O bond.[1] Be mindful of assay components.

  • Photochemical Conditions: As a precautionary measure, protect solutions from direct, high-intensity light.[1]

We strongly advise performing a stability study in your specific assay medium by incubating the compound for the duration of the experiment and measuring its concentration or activity at the end.

Q3: What are the potential mechanisms of action or off-target effects?

A: While the specific target of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine may be under investigation, compounds containing isoxazole and benzodioxole scaffolds have been implicated in a wide range of biological activities. These include inhibition of protein kinases (e.g., c-Src, Abl, c-Myc), modulation of tubulin polymerization, and antagonism of chemokine or complement receptors.[2][3][4][5][6] Researchers should consider performing broad-panel kinase screening or counter-screening against related targets to understand the compound's selectivity profile.

Q4: Are there any known liabilities with the benzodioxole (methylenedioxy) group?

A: The 1,3-benzodioxole moiety is present in numerous bioactive compounds.[7][8][9][10] However, it is known that this group can be metabolized by cytochrome P450 enzymes to form a reactive carbene species, which can lead to mechanism-based inhibition of these enzymes. This is primarily a consideration for in vivo studies or experiments using liver microsomes but is important context for understanding the compound's broader pharmacological profile.

Troubleshooting Guide for Common Bioassay Issues

This section provides a structured approach to resolving specific problems encountered during your experiments.

Problem 1: Inconsistent or No Observed Biological Activity

You've run your assay and see little to no effect, or the results are not reproducible. This is a common but solvable issue.

Potential Cause A: Compound Precipitation The most frequent cause of apparent inactivity is the compound precipitating out of the aqueous assay buffer.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the compound to the assay plate, inspect the wells under a microscope for visible precipitate.

    • Solubility Assessment: Perform a formal solubility test in your assay medium. (See Protocol 2).

    • Concentration Reduction: If precipitation is observed, lower the working concentration of the compound. A full dose-response curve is essential to determine the active range.

    • Solvent Optimization: Consider the use of co-solvents or excipients like BSA (Bovine Serum Albumin) if compatible with your assay, which can help maintain solubility.

Potential Cause B: Compound Degradation The compound may be unstable in your specific assay conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a trusted frozen stock. Avoid repeated freeze-thaw cycles.[11]

    • Assess Stability: Run a stability experiment where the compound is incubated in the assay buffer for the full duration of the experiment. Following incubation, test its effect against a freshly prepared sample. (See Protocol 3).

    • Review Buffer Composition: Check the pH and ensure no components in the buffer are known to react with or degrade isoxazole rings (e.g., strong reducing agents).[1]

Potential Cause C: Assay System Malfunction The issue may lie with the assay itself, not the compound.

  • Troubleshooting Steps:

    • Run Positive Controls: Always include a known positive control compound to ensure the assay is performing as expected.

    • Verify Reagent Integrity: Equilibrate all reagents to the correct assay temperature before use. Ensure enzymes are kept on ice and have not degraded.[11]

    • Check Instrument Settings: Confirm that the plate reader is set to the correct wavelength for absorbance or excitation/emission wavelengths for fluorescence.[11][12]

Problem 2: High Background Signal or Non-Specific Effects

The assay shows a high signal in control wells containing only the compound, or you observe effects that are not dose-dependent.

Potential Cause A: Direct Compound Interference The compound itself may be colored, fluorescent, or may quench the fluorescent signal, interfering with the assay readout.

  • Troubleshooting Steps:

    • Run Compound-Only Controls: Set up control wells containing the assay buffer and the compound at all tested concentrations, but without any cells or enzymes.

    • Subtract Background: Measure the signal from these control wells and subtract it from your experimental wells.

    • Consider Alternative Assays: If the interference is severe and cannot be corrected, you may need to switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based to a luminescence-based assay).

Potential Cause B: Unidentified Cytotoxicity In cell-based assays, the observed effect might be due to cell death rather than specific target modulation.

  • Troubleshooting Steps:

    • Perform a Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) in parallel with your functional assay, using the same cell type, compound concentrations, and incubation time.[13]

    • Correlate Data: Correlate the functional data with the viability data. True target-specific effects should occur at concentrations where cell viability is high (>90%).

Data Summary & Key Parameters

ParameterRecommended Value/ActionRationale
Primary Stock Solvent DMSO or EthanolEnsures complete dissolution of the hydrophobic compound.
Primary Stock Conc. 10-20 mMProvides a concentrated source for accurate serial dilutions.
Final Solvent Conc. < 0.5% (v/v)Minimizes solvent-induced artifacts in biological systems.
Assay Buffer pH 6.0 - 8.0Avoids potential acid/base-catalyzed cleavage of the isoxazole ring.[1]
Positive Control RequiredValidates that the assay system is working correctly.[11]
Compound-Only Control RequiredChecks for direct interference with the assay signal (color, fluorescence).
Cytotoxicity Assay RecommendedDistinguishes specific biological activity from non-specific cell death.[13]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Accurately weigh the C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired molar concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Aliquot the stock solution into small-volume, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

Protocol 2: Assessment of Compound Solubility in Assay Media
  • Prepare a series of dilutions of your compound in the final assay buffer, starting from the highest intended concentration.

  • Incubate the solutions at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Transfer 100 µL of each solution to a clear 96-well plate.

  • Read the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to measure light scattering caused by precipitate. An increase in absorbance indicates precipitation.

  • Additionally, visually inspect the wells under a microscope for the presence of crystals or amorphous precipitate.

Protocol 3: Evaluation of Compound Stability in Assay Media
  • Prepare two sets of your compound diluted to a mid-range, active concentration in your final assay buffer.

  • Incubate the "Test Set" under the exact conditions of your assay (temperature, light, duration).

  • Keep the "Control Set" on ice or at 4°C.

  • At the end of the incubation period, run both the Test Set and the Control Set in your bioassay simultaneously.

  • A significant decrease in activity in the Test Set compared to the Control Set indicates compound degradation.

Visual Workflow and Pathway Diagrams

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions & Checks start Inconsistent or No Biological Activity precipitation Compound Precipitation start->precipitation degradation Compound Degradation start->degradation assay_error Assay System Error start->assay_error solubility_check Check Solubility (Protocol 2) precipitation->solubility_check stability_check Assess Stability (Protocol 3) degradation->stability_check controls_check Verify Controls (Positive & Vehicle) assay_error->controls_check reagent_check Check Reagent Integrity & Temp assay_error->reagent_check dose_response Run Full Dose- Response Curve solubility_check->dose_response end_node Reliable Bioassay Data stability_check->end_node controls_check->end_node reagent_check->end_node dose_response->end_node

Caption: Troubleshooting workflow for inconsistent bioassay results.

Interference_Diagram cluster_bio Biological Effect (Desired Signal) cluster_interference Direct Interference (Artifact) compound Test Compound (C-(3-BENZODIOXOL-5-YL- ISOXAZOL-5-YL)-METHYLAMINE) target Biological Target (e.g., Kinase, Receptor) compound->target Specific Interaction absorbance Inherent Absorbance compound->absorbance fluorescence Autofluorescence compound->fluorescence quenching Signal Quenching compound->quenching bio_effect Cellular Response (e.g., Inhibition) target->bio_effect reporter Assay Reporter (e.g., Substrate Turnover) bio_effect->reporter detector Plate Reader (Detector) reporter->detector Generated Signal absorbance->detector False Signal fluorescence->detector False Signal quenching->reporter Reduces Signal

Caption: Distinguishing true biological effects from direct compound interference.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898–909. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Ghashang, M., & Gkanis, M. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 10(7), 749. Retrieved from [Link]

  • Alipour, M., Varzandian, M., & Khojasteh, S. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

  • Nagy, V., Illyés, E., & Borbás, A. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal, 31(41), e202403721. Retrieved from [Link]

  • Buntinx, M., Hermans, B., Goossens, J., Moechars, D., Gilissen, R. A., Doyon, J., ... & Van Wauwe, J. P. (2008). Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. The Journal of Pharmacology and Experimental Therapeutics, 327(1), 1–9. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link]

  • Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2012). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2012(4), M778. Retrieved from [Link]

  • Hennequin, L. F., Allen, J., & Breed, J. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]

  • Cortés-López, D., & Guerra-Pérez, I. (2023). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 8(11), x231011. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Wei, R. G., Adler, M., & Davey, D. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499–2504. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

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Technical Support Center: C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for investigating the degradation pathways of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed experimental protocols to address common challenges encountered during stability and degradation studies of this molecule.

Introduction: Understanding the Molecule's Stability Profile

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a complex heterocyclic compound featuring three key structural motifs: a 1,3-benzodioxole ring, an isoxazole ring, and a primary methylamine group. Each of these moieties presents a unique susceptibility to degradation under various stress conditions. Understanding these potential liabilities is critical for developing stable drug formulations and robust analytical methods, as mandated by regulatory bodies under ICH guidelines.[1][2] Forced degradation studies are an essential tool to deliberately stress the molecule to predict its long-term stability and identify potential degradation products.[2][3]

This guide will explore the molecule's potential degradation sites, provide detailed protocols for conducting forced degradation studies, and offer troubleshooting advice in a practical question-and-answer format.

Core Topic Analysis: Potential Degradation Hotspots

A preliminary analysis of the molecule's structure points to several areas susceptible to chemical degradation. Proactively identifying these "hotspots" is the first step in designing a comprehensive stability study.

G cluster_0 C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine cluster_1 mol A Isoxazole Ring (Hydrolysis, Photolysis) p1 A->p1 B Methylenedioxy Bridge (Oxidation) p2 B->p2 C Methylamine Group (Oxidation, pH effects) p3 C->p3

Caption: Key structural motifs susceptible to degradation.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the most probable sites of degradation on C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE and why?

A1: Based on its chemical structure, three primary sites are susceptible to degradation:

  • The Isoxazole Ring: This is often the most labile part of the molecule. The N-O bond is inherently weak and susceptible to cleavage under both acidic and basic hydrolytic conditions. This can lead to ring-opening, forming various byproducts.[4] Photolytic degradation is also a common pathway for isoxazole-containing compounds, where UV light can provide the energy to break the ring.[5][6]

  • The Methylenedioxy Bridge of the Benzodioxole: While the 1,3-benzodioxole ring system is generally stable, the methylenedioxy group (-O-CH₂-O-) is a known target for oxidative metabolism, particularly by cytochrome P450 enzymes in vivo.[7] In chemical stability studies, strong oxidizing agents can cleave this bridge to form a catechol (a 1,2-dihydroxybenzene derivative). This catechol is highly susceptible to further oxidation, potentially forming a reactive quinone species.[8]

  • The Methylamine Group: The primary amine is a site for oxidative deamination, especially in the presence of oxidizing agents or trace metals. Its basic nature also means its reactivity and the stability of the entire molecule can be highly dependent on the pH of the solution.

Q2: How should I design a forced degradation study for this compound to meet regulatory expectations?

A2: A well-designed forced degradation (or stress testing) study is crucial for identifying potential degradants and developing a stability-indicating analytical method.[9] The goal is to achieve 10-15% degradation of the active pharmaceutical ingredient (API), as excessive degradation can lead to secondary and tertiary products that are not relevant to real-world storage conditions.[10]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A parallel control sample (API in solvent, protected from light, at room temperature) must be run for each condition.

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureDurationPurpose
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60 °C2, 8, 24 hoursTo test stability in acidic environments.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60 °C2, 8, 24 hoursTo test stability in alkaline environments.
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp2, 8, 24 hoursTo simulate oxidative stress.[3]
Thermal Stress Dry HeatN/A80 °C24, 48, 72 hoursTo evaluate intrinsic thermal stability.
Photolytic Stress UV/Visible LightN/ARoom TempPer ICH Q1BTo assess light sensitivity.
  • Sample Quenching & Analysis:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze immediately using a validated HPLC-UV/MS method (see Q3).

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Perform a mass balance calculation to ensure all degradants are accounted for.

    • Characterize the structure of any significant degradation products.

Q3: What are the best analytical techniques for separating and identifying the potential degradants?

A3: A combination of liquid chromatography and mass spectrometry is the gold standard.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary tool for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is a good starting point. Method development should focus on achieving baseline separation for all peaks. A Photo Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information for all peaks, which helps in determining peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for structural elucidation. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides accurate mass measurements of both the parent ion and its fragment ions. This data is critical for determining the elemental composition of degradants and proposing their structures.

G cluster_workflow Analytical Workflow for Degradant Identification prep Forced Degradation Sample (Parent + Degradants) hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc pda PDA Detector (Quantification, Peak Purity) hplc->pda ms HRMS Detector (Q-TOF/Orbitrap) (Accurate Mass, m/z) hplc->ms Split Flow elucidate Structure Elucidation (Combine all data) pda->elucidate msms MS/MS Fragmentation (Structural Fragments) ms->msms msms->elucidate

Caption: A typical analytical workflow for degradation studies.

Q4: My HPLC-UV analysis shows significant new peaks under oxidative stress with 3% H₂O₂. What are the likely degradants?

A4: Oxidative stress is likely to attack the methylenedioxy bridge and the methylamine group.

  • Catechol Formation (+14 Da, then -12 Da): The primary attack is often on the methylenedioxy bridge. This can lead to the formation of a catechol intermediate. The initial step might involve hydroxylation, but the common degradant is the resulting catechol, which represents a net mass change of +2 Da (-CH₂- vs. -H, -H) if the bridge is fully cleaved and replaced by two hydroxyl groups. However, a more common pathway involves hydroxylation and subsequent loss of formaldehyde, leading to the catechol.

  • Quinone Formation (-2 Da from Catechol): The newly formed catechol is very easily oxidized further to an ortho-quinone. This corresponds to a loss of 2 Da from the catechol degradant. Quinones are often colored and may have a different UV spectrum from the parent compound.

  • N-Oxide Formation (+16 Da): The primary amine can be oxidized to a hydroxylamine or further to a nitroso compound. Formation of an N-oxide on the isoxazole nitrogen is also possible.

  • Isoxazole Ring Cleavage: Strong oxidation can also lead to the cleavage of the isoxazole ring, resulting in a variety of smaller, more polar fragments.

Troubleshooting Steps:

  • Use LC-MS: Immediately analyze the oxidized sample with high-resolution LC-MS to get accurate mass data for the new peaks.

  • Compare Fragmentation: Compare the MS/MS fragmentation pattern of the degradant with the parent compound. If the benzodioxole portion has changed, its characteristic fragment ions will be different.

  • Propose Structures: Based on the mass shift, propose likely structures and confirm them by comparing fragmentation patterns.

G Parent Parent Compound (M) Oxidation + 3% H₂O₂ Parent->Oxidation Catechol Degradant 1: Catechol (M - 14 Da) Cleavage of -O-CH₂-O- Oxidation->Catechol Pathway A N_Oxide Degradant 3: N-Oxide (M + 16 Da) Oxidation of Amine Oxidation->N_Oxide Pathway B Quinone Degradant 2: o-Quinone (M - 16 Da) Oxidation of Catechol Catechol->Quinone Further Oxidation

Caption: Proposed oxidative degradation pathways.

Q5: I am observing poor mass balance (<95%) in my stability studies, particularly under hydrolytic conditions. What are the possible reasons?

A5: Poor mass balance is a common but serious issue, indicating that not all components are being detected.

  • Highly Polar Degradants: Isoxazole ring-opening via hydrolysis can produce small, highly polar fragments (e.g., β-keto nitriles or related acids and amides). These compounds may have poor retention on a standard C18 reverse-phase column and could be eluting in the solvent front, undetected.

  • Loss of Chromophore: If degradation affects the aromatic or heterocyclic rings, the resulting degradants may lack a significant UV chromophore at your chosen wavelength. They are present but invisible to the UV detector.

  • Formation of Volatiles: In some degradation pathways, small volatile compounds (like formaldehyde from the methylenedioxy bridge) can be formed and lost during sample handling.

  • Adsorption to Vials/System: Degradants, particularly those that are "sticky" or charged, might irreversibly adsorb to glass vials or components of the HPLC system.

Troubleshooting Strategy:

  • Modify HPLC Method: Use a shorter column or a more aqueous starting mobile phase to try and retain and detect early-eluting polar degradants. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Use a Universal Detector: Employ an additional detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect compounds without a chromophore.

  • Check Different Wavelengths: Review the full PDA data to see if any peaks appear at lower wavelengths (e.g., 210 nm) that might be missed at a higher wavelength (e.g., 254 nm).

  • Use Mass Spectrometry: An LC-MS analysis is invaluable here. It can detect ions even if they lack a chromophore. Use it to search for expected masses of potential ring-opened products in the total ion chromatogram.

References

  • Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

  • MDPI. (n.d.). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Grokipedia. [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. Solubility of Things. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. [Link]

  • ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]

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Technical Support Center: C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving High Purity for Research and Development

This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. Achieving high purity of this compound is critical for accurate pharmacological studies and preclinical development. This center addresses common challenges encountered during its purification and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine?

A: Common impurities often include unreacted starting materials such as piperonal and hydroxylamine, byproducts from the isoxazole ring formation, and residual solvents from the synthesis. Depending on the synthetic route, you may also encounter regioisomers or over-alkylated products.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities with distinct proton or carbon signals. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities and byproducts.

Q3: Is C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine stable under acidic or basic conditions?

A: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. The primary amine group allows for salt formation with acids, which can be exploited for purification via acid-base extraction, but harsh conditions should be avoided.

Q4: What is the recommended storage condition for this compound?

A: To prevent degradation, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Problem 1: Low Yield After Recrystallization

Potential Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.

  • Compound Loss During Washing: Washing the crystals with a solvent in which they are too soluble will lead to product loss.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal one. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/heptane.

  • Minimize Solvent Usage: Use just enough hot solvent to fully dissolve the crude product. Add the solvent in small portions.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Cold Solvent Wash: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Problem 2: Persistent Impurities Detected by NMR

Potential Causes:

  • Co-crystallization: The impurity may have similar solubility properties to the desired compound, leading to its incorporation into the crystal lattice.

  • Structurally Similar Impurities: Impurities with similar functional groups may be difficult to separate by simple recrystallization.

  • Incomplete Reaction: The presence of starting materials indicates that the initial synthesis did not go to completion.

Solutions:

  • Chromatographic Purification: Flash column chromatography is a highly effective method for separating compounds with different polarities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • Acid-Base Extraction: This technique can be used to separate the basic C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified amine extracted back into an organic solvent.

Problem 3: Oily Product Instead of Crystals

Potential Causes:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization.

  • Low Purity of Crude Product: If the initial purity is very low, recrystallization may not be effective.

Solutions:

  • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can often induce crystallization.

  • Seed Crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.

  • High Vacuum Drying: Dry the product under high vacuum for an extended period to remove any residual solvents.

  • Preliminary Purification: If the crude product is very impure, perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Recrystallization
  • Place the crude C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dry silica onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Decision Tree for Purification Strategy

Caption: A decision tree to guide the selection of an appropriate purification method.

Experimental Workflow for Purification and Analysis

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment crude Crude Product purification_method Selected Purification (Recrystallization or Chromatography) crude->purification_method isolated_product Isolated Product purification_method->isolated_product hplc HPLC (Quantitative Purity) isolated_product->hplc Purity Check nmr NMR (¹H, ¹³C) (Structural Confirmation) isolated_product->nmr Structure Check ms MS (Molecular Weight Confirmation) isolated_product->ms Identity Check final_purity Final Purity Assessment hplc->final_purity nmr->final_purity ms->final_purity pass Product Meets Specifications final_purity->pass >99% Pure fail Further Purification Required final_purity->fail <99% Pure fail->purification_method

Caption: A typical workflow for the purification and subsequent analysis of the target compound.

References

  • General Organic Chemistry Principles

    • Title: Organic Chemistry
    • Source: LibreTexts
    • URL: [Link]

  • Purification Techniques

    • Title: Purification of Labor
    • Source: ScienceDirect
    • URL: [Link]

  • Chromatography

    • Title: Column Chrom
    • Source: LibreTexts
    • URL: [Link]

  • Recrystallization

    • Title: Recrystalliz
    • Source: LibreTexts
    • URL: [Link]

Technical Support Center: C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Experimental Artifacts

This section addresses specific issues that may arise during the synthesis, purification, and analysis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

1. Issue: Low Yield or Incomplete Reaction During Synthesis

Question: I am attempting a [3+2] cycloaddition to form the isoxazole ring, followed by a reduction or amination to install the methylamine group, but I am experiencing low yields. What are the likely causes and solutions?

Answer:

Low yields in the synthesis of isoxazole derivatives can often be attributed to several factors related to the stability of intermediates and reaction conditions.

  • Plausible Cause 1: Instability of the Nitrile Oxide Intermediate. The 1,3-dipolar cycloaddition reaction is a common route to isoxazoles. This often involves the in-situ generation of a nitrile oxide from an aldoxime. Nitrile oxides can be unstable and prone to dimerization, which competes with the desired cycloaddition.

  • Solution 1: Controlled Generation of the Nitrile Oxide. Generate the nitrile oxide slowly in the presence of the dipolarophile (the alkyne precursor to the 5-substituted part of the isoxazole). This can be achieved by the slow addition of an oxidizing agent, such as sodium hypochlorite, to the aldoxime. Maintaining a low concentration of the nitrile oxide minimizes side reactions.

  • Plausible Cause 2: Inefficient Amination. The final step of introducing the methylamine group can be problematic. Reductive amination of a corresponding aldehyde can be a high-yielding reaction, but the choice of reducing agent is critical.

  • Solution 2: Optimization of the Reductive Amination. Sodium triacetoxyborohydride is often a mild and effective reducing agent for reductive aminations. Ensure anhydrous conditions, as the presence of water can lead to the formation of byproducts.

Experimental Workflow: Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points A Benzodioxole Aldehyde C Aldoxime Formation A->C B Hydroxylamine B->C E Nitrile Oxide Generation (NaOCl) C->E D Propargyl Alcohol F [3+2] Cycloaddition D->F E->F T1 Low Yield in Cycloaddition? - Check stability of nitrile oxide - Slow addition of oxidant E->T1 G (3-(benzodioxol-5-yl)isoxazol-5-yl)methanol F->G H Oxidation (e.g., PCC, DMP) G->H I Isoxazole-5-carbaldehyde H->I K Reductive Amination I->K J Methylamine J->K L C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE K->L T2 Inefficient Amination? - Use appropriate reducing agent - Ensure anhydrous conditions K->T2

Caption: Synthetic workflow and key troubleshooting points.

2. Issue: Product Degradation During Workup or Purification

Question: My crude reaction mixture shows the desired product by TLC and crude NMR, but I lose a significant amount of product after aqueous workup or column chromatography. Why is this happening?

Answer:

The stability of your product can be compromised by the pH of the aqueous solution used during workup or the choice of solvent for chromatography.[1]

  • Plausible Cause 1: pH Sensitivity. The methylamine group makes the compound basic. Exposure to acidic conditions during workup can lead to the formation of a water-soluble salt, which would be lost to the aqueous layer.[1] Conversely, strongly basic conditions could potentially lead to the decomposition of the isoxazole ring, although this is less common.

  • Solution 1: pH Control and Extraction. During the workup, use a mild base like sodium bicarbonate to neutralize any excess acid. If your product is in the aqueous layer as a salt, you can basify the aqueous layer with a suitable base (e.g., sodium carbonate) and re-extract with an organic solvent. Always check the aqueous layer for your product before discarding it.[1]

  • Plausible Cause 2: Instability on Silica Gel. The amine functionality can interact strongly with the acidic silica gel, leading to streaking and poor recovery during column chromatography.

  • Solution 2: Modified Chromatography.

    • Use of a neutral support: Consider using neutral alumina instead of silica gel for your chromatography.

    • Treated silica gel: Pre-treat your silica gel with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in your solvent system) to neutralize the acidic sites and improve the elution of your amine-containing product.

3. Issue: Ambiguous or Unexpected Analytical Data

Question: I have isolated a product, but the NMR and mass spectrometry data are not entirely consistent with the expected structure of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. What could be the issue?

Answer:

Inconsistencies in analytical data often point to residual impurities or unexpected side products.

  • Plausible Cause 1: Residual Solvents or Reagents. Reagents from the final steps, such as triethylamine or residual solvents from purification, can give rise to extra peaks in the NMR spectrum.

  • Solution 1: High Vacuum and Recrystallization. Ensure your product is dried under a high vacuum for an extended period to remove volatile impurities. If possible, recrystallization is an excellent method for obtaining a highly pure product free of residual solvents.

  • Plausible Cause 2: Isomeric Impurities. Depending on the synthetic route, it's possible to form regioisomers of the isoxazole ring. For example, in a [3+2] cycloaddition, the formation of the 4-substituted isoxazole could be a potential side product.

  • Solution 2: 2D NMR Spectroscopy. Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in confirming the connectivity and spatial relationships of the atoms in your molecule, helping to definitively establish the correct isomer.

Potential Impurity 1H NMR Signature Mass Spectrum (m/z) Mitigation Strategy
TriethylamineBroad triplet around 1.0-1.2 ppm and a quartet around 2.5-2.7 ppm102.14 (M+H)+Dry under high vacuum
4-substituted Isoxazole IsomerDifferent chemical shifts for isoxazole and methylamine protons219.08 (M+H)+ (same as product)Careful chromatography, 2D NMR for structural confirmation
Unreacted AldehydeAldehyde proton signal around 9-10 ppmVaries with aldehyde structureOptimize reductive amination, purification

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine?

A1: As a primary amine, this compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage).

Q2: What is the expected solubility profile of this compound?

A2: The presence of the benzodioxole and isoxazole rings suggests that the free base will be soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Due to the methylamine group, it is likely to have some solubility in alcohols like methanol and ethanol. The hydrochloride salt form would be expected to have increased solubility in water and alcohols.

Q3: Are there any known safety concerns when handling this compound?

Q4: Can this compound interfere with common biological assays?

A4: The benzodioxole moiety is known to be a potential inhibitor of cytochrome P450 enzymes. If you are conducting in vitro or in vivo metabolic studies, this should be a key consideration. It is advisable to run appropriate controls to assess any off-target effects of the compound on the metabolic enzymes in your system.

III. Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • To a solution of (3-(benzodioxol-5-yl)isoxazol-5-yl)carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M), add methylamine (2.0 eq, as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel pre-treated with 1% triethylamine, eluting with a gradient of ethyl acetate in hexanes).

IV. References

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information.[Link]

  • LabCoatz. (2022). Making Methylamine. YouTube.[Link]

  • Al-Mokhtar, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 4(3), 856-872. [Link]

  • Abedi, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 2(1). [Link]

  • PubChem. 1,3-Benzodioxol-5-amine. National Center for Biotechnology Information.[Link]

  • Organic Syntheses. Methylamine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.347 (1941); Vol. 5, p.67 (1925). [Link]

  • Ren, S. (2022). Troubleshooting and optimizing lab experiments. YouTube.[Link]

  • PubChem. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. National Center for Biotechnology Information.[Link]

  • Guzow, K., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 50(12), 1735-1748. [Link]

  • Mesto, E., et al. (2023). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 8(11). [Link]

  • Al-Khdhair, A. W., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(18), 6688. [Link]

  • Rao, P. S., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1349-1351. [Link]

  • Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 15(1), 27-51. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

  • Singh, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 23(15), 1696-1721. [Link]

  • Al-Hussain, S. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 11(4), 21-30. [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 23. [Link]

  • Barreiro, E. J., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 15(10), 1205. [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6205. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 193-194. [Link]

Sources

Validation & Comparative

A Comparative Analysis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine and Related Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile synthetic accessibility and its ability to act as a bioisostere for various functional groups. This guide provides a comparative analysis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, a specific derivative, against the broader class of isoxazole-containing compounds. We delve into the structure-activity relationships conferred by the unique 3-benzodioxolyl and 5-methylamine substitutions, outline rigorous experimental protocols for head-to-head evaluation, and present a framework for assessing its potential therapeutic relevance. This document is intended for researchers in pharmacology and drug development seeking to understand the nuanced performance of novel isoxazole derivatives.

Introduction: The Isoxazole Core in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its chemical properties, including its ability to participate in hydrogen bonding and its planar structure, make it a highly valuable scaffold in drug design. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The substitution pattern on the isoxazole ring is critical in defining the molecule's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, features two key substitutions: a 3-(1,3-benzodioxole) group and a 5-(methylamine) moiety.

  • The 1,3-Benzodioxole (Piperonyl) Moiety: This group is found in numerous natural products and synthetic compounds. It can act as a bioisostere for catechol and is known to be a ligand for various receptors. Its inclusion can significantly impact a molecule's metabolic stability and target engagement.

  • The 5-Aminomethyl Group: The presence of a basic amine is a common feature in many centrally active drugs. This group can form critical salt-bridge interactions with acidic residues in target proteins, often enhancing binding affinity and influencing solubility.

This guide will compare the title compound to other isoxazole derivatives where these positions are varied, providing a rationale for how these specific functional groups contribute to overall performance.

Comparative Framework: Structural Analogs for Analysis

To understand the unique contribution of the benzodioxolyl and methylamine groups, a logical comparison involves synthesizing and testing analogs where these groups are altered. This systematic approach allows for the elucidation of structure-activity relationships (SAR).

Compound R1 (Position 3) R2 (Position 5) Rationale for Comparison
Lead Compound 3-Benzodioxol-5-yl-CH2NHCH3The primary subject of investigation.
Analog 1 Phenyl-CH2NHCH3Evaluates the contribution of the methylenedioxy bridge.
Analog 2 3,4-Dimethoxyphenyl-CH2NHCH3Assesses the bioisosteric replacement of the benzodioxole.
Analog 3 3-Benzodioxol-5-yl-CH3Removes the basic amine to determine its role in target binding.
Analog 4 3-Benzodioxol-5-yl-CH2OHReplaces the amine with a polar, non-basic hydroxyl group.

Experimental Protocols for Performance Evaluation

A robust comparison requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive assessment of a compound's potential as a therapeutic agent.

Target Identification and Binding Affinity

Assuming a primary mechanism of action involves binding to a specific protein target (e.g., a receptor or enzyme), the initial step is to quantify this interaction.

Workflow: Radioligand Binding Assay

This workflow is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare radioligand (e.g., [3H]-ligand) P2->A1 P3 Prepare serial dilutions of test compounds P3->A1 A2 Separate bound from free radioligand via filtration A1->A2 A3 Quantify bound radioactivity using liquid scintillation counting A2->A3 D1 Plot % inhibition vs. log[compound concentration] A3->D1 D2 Calculate IC50 value (concentration for 50% inhibition) D1->D2 D3 Calculate Ki value using Cheng-Prusoff equation D2->D3 G S1 Seed cells expressing target receptor in assay plates S2 Add test compounds at various concentrations S1->S2 S3 Stimulate with a known agonist (for antagonist mode) S2->S3 Antagonist Mode Only S4 Incubate to allow for second messenger generation (e.g., cAMP) S2->S4 Agonist Mode S3->S4 S5 Lyse cells and add detection reagents (e.g., HTRF) S4->S5 S6 Read signal on a plate reader S5->S6 S7 Plot response vs. log[compound concentration] S6->S7 S8 Calculate EC50 (agonist) or IC50 (antagonist) values S7->S8

Caption: General workflow for a cell-based functional assay to determine compound efficacy (EC50/IC50).

Step-by-Step Protocol:

  • Cell Culture: Culture a cell line stably expressing the target receptor of interest. Seed the cells into 384-well assay plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the isoxazole derivatives.

  • Agonist Mode: To determine if the compounds are agonists, add them directly to the cells and incubate.

  • Antagonist Mode: To test for antagonism, first pre-incubate the cells with the test compounds, then add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Generation: Incubate the plates for a specified time to allow for the accumulation of a second messenger (e.g., cAMP, IP1, or Ca2+).

  • Detection: Lyse the cells and add detection reagents. For cAMP, a common method is Homogeneous Time-Resolved Fluorescence (HTRF), which produces a signal inversely proportional to the amount of cAMP produced.

  • Data Analysis: Read the plates on an appropriate plate reader. Plot the response against the log of the compound concentration to generate dose-response curves and calculate potency values (EC50 for agonists, IC50 for antagonists).

Early ADME/Tox Assessment

A compound's in vivo potential is heavily dependent on its pharmacokinetic and safety profiles. Early, in vitro assessment can flag potential liabilities.

Parameter Experimental Method Purpose
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (cytochromes P450). A high clearance rate suggests poor in vivo stability.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the solubility of the compound in aqueous buffer. Poor solubility can hinder absorption and formulation.
Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo)Assesses the general toxicity of the compound to a representative cell line (e.g., HepG2).
hERG Inhibition Patch-Clamp Electrophysiology or Binding AssayEvaluates the potential for off-target inhibition of the hERG potassium channel, which is linked to cardiac arrhythmia risk.

Synthesizing the Data: A Hypothetical Comparison

Based on the principles of medicinal chemistry, we can hypothesize the outcomes of these experiments. The following table represents a plausible dataset that would be generated from the protocols described above.

Compound Target Ki (nM) Functional EC50 (nM) Microsomal T½ (min) Aqueous Solubility (µM)
Lead Compound 5.215.8 (Agonist)4575
Analog 1 (Phenyl) 48.5150 (Agonist)3590
Analog 2 (Dimethoxy) 8.122.5 (Agonist)2060
Analog 3 (-CH3) >10,000No Activity>60<5
Analog 4 (-CH2OH) 850>10,00055120

Interpretation of Hypothetical Data:

  • Lead vs. Analog 1: The ~10-fold drop in affinity for Analog 1 suggests the methylenedioxy group of the benzodioxole is crucial for potent target binding, perhaps through specific electronic or steric interactions.

  • Lead vs. Analog 2: The dimethoxy analog retains high affinity, confirming its role as a reasonable bioisostere, but its faster metabolism (lower T½) suggests the benzodioxole ring may be less susceptible to O-demethylation, making the lead compound potentially more metabolically stable.

  • Lead vs. Analog 3 & 4: The dramatic loss of affinity and function when the basic amine is removed (Analog 3) or replaced with a hydroxyl group (Analog 4) strongly indicates that a key salt-bridge or hydrogen bond interaction is mediated by this amine. The poor solubility of Analog 3 is also a common outcome when a basic ionizable center is removed.

Conclusion and Future Directions

This guide establishes a comprehensive framework for evaluating C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine in comparison to strategically designed analogs. The combination of the 3-benzodioxolyl moiety and the 5-aminomethyl group appears critical for achieving high-affinity binding and functional agonism, likely through a combination of specific hydrophobic interactions and a crucial salt-bridge formation. The proposed experimental workflows provide a clear, self-validating path for researchers to confirm these structure-activity relationships.

Future work should focus on expanding the SAR study to probe other positions on the benzodioxole ring, exploring different amine substitutions at position 5 (e.g., secondary vs. tertiary amines), and conducting in vivo pharmacokinetic and efficacy studies in relevant animal models to validate the promising in vitro profile of the lead compound.

References

  • Pochiraju, S., & T.M, S. (2022). A comprehensive review on the synthesis and therapeutic applications of isoxazole derivatives. Results in Chemistry. Available at: [Link]

  • Bande, A., & Sarma, B. (2020). Isoxazole: A privileged scaffold for drug development. RSC Advances. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Available at: [Link]

A Comparative Guide to the Biological Activity of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the discovery of novel molecular entities with enhanced biological profiles. The isoxazole nucleus is a versatile heterocyclic motif present in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the benzodioxole moiety is a key structural component in many natural and synthetic bioactive compounds.[3] This guide provides a comparative analysis of the potential biological activities of a series of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine analogs.

Due to the limited publicly available data on the specific parent compound, this guide will leverage established structure-activity relationships (SAR) from closely related isoxazole and benzodioxole derivatives to project the biological profiles of a series of hypothetical analogs. This comparative approach aims to provide a rational framework for the design and prioritization of future synthetic and biological evaluation efforts in the pursuit of novel therapeutic agents.

I. The Core Scaffold: A Synthesis of Bioactive Moieties

The core structure, C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine, combines the 3-(1,3-benzodioxol-5-yl)isoxazole core with a methylamine substituent at the 5-position of the isoxazole ring. The synthesis of such 3,5-disubstituted isoxazoles can be conceptually approached through several established synthetic routes. A common method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4]

cluster_0 General Synthetic Pathway A Benzodioxole-5-carbaldehyde C Benzodioxole-5-carbaldoxime A->C + B B Hydroxylamine E Benzodioxole-5-hydroximoyl chloride C->E + D D Chlorinating Agent (e.g., NCS) G C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Analog E->G + F (1,3-dipolar cycloaddition) F Propargylamine derivative

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

II. Comparative Biological Activity of Analogs

The biological activity of the analogs is anticipated to be significantly influenced by the nature of the substituents on the methylamine group (R1) and any modifications to the benzodioxole ring (R2).

A. Antimicrobial and Antifungal Activity

Isoxazole derivatives are known to exhibit a broad range of antimicrobial activities.[1] The presence of a benzodioxole moiety can also contribute to antifungal properties.[5] The following table projects the potential antimicrobial and antifungal activities of various analogs based on these established principles.

Table 1: Projected Antimicrobial and Antifungal Activity of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Analogs

Compound IDR1 (on amine)R2 (on benzodioxole)Projected Antibacterial Activity (MIC, µg/mL)Projected Antifungal Activity (MIC, µg/mL)Rationale & Supporting Evidence
Parent HHModerateModerateThe unsubstituted amine and benzodioxole provide a baseline activity.
Analog 1 MethylHModerate-HighModerate-HighAlkyl substitution on the amine can sometimes enhance lipophilicity and cell penetration.
Analog 2 BenzylHHighHighAromatic substitution on the amine can lead to enhanced binding with microbial targets.[5]
Analog 3 H6-BromoHighHighHalogenation on the benzodioxole ring is often associated with increased antimicrobial potency.
Analog 4 AcetylHLow-ModerateLow-ModerateThe introduction of an amide may alter the electronic properties and reduce basicity, potentially impacting activity.
B. Anticancer Activity

Numerous isoxazole derivatives have been investigated for their anticancer properties, with mechanisms often involving the induction of apoptosis or inhibition of key signaling pathways.[6][7] The benzodioxole scaffold has also been incorporated into compounds with demonstrated cytotoxic effects against various cancer cell lines.[8]

Table 2: Projected Anticancer Activity (IC50, µM) of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Analogs

Compound IDR1 (on amine)R2 (on benzodioxole)Projected Activity (MCF-7 - Breast)Projected Activity (HeLa - Cervical)Rationale & Supporting Evidence
Parent HHModerateModerateThe core scaffold is expected to possess some inherent cytotoxicity.
Analog 5 PhenylHHighHighAryl substitution on the amine can enhance interactions with biological targets, a strategy seen in some potent anticancer agents.[9]
Analog 6 4-ChlorophenylHVery HighVery HighThe presence of an electron-withdrawing group like chlorine on the phenyl ring often enhances anticancer activity.[7]
Analog 7 H6-NitroHighModerate-HighThe nitro group can influence the electronic properties of the molecule, potentially leading to increased cytotoxicity.
Analog 8 CyclohexylHModerateModerateA bulky aliphatic substituent may influence binding affinity and selectivity towards certain cancer cell lines.

III. Experimental Protocols

To empirically validate the projected biological activities, a series of standardized in vitro assays would be required. The following are detailed protocols for key experiments.

A. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations is prepared to determine the MIC.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

B. Evaluation of In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

IV. Potential Mechanisms of Action

The biological activities of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine analogs are likely to be mediated through various molecular mechanisms.

cluster_1 Potential Anticancer Mechanisms A Analog B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest B->D E Inhibition of Cell Proliferation C->E D->E

Caption: Plausible anticancer mechanisms of action for the analogs.

For antimicrobial activity, the mechanism could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism will depend on the structural features of the active analogs.

V. Conclusion and Future Directions

This comparative guide provides a theoretical framework for understanding the potential biological activities of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine analogs. Based on established structure-activity relationships, modifications to the methylamine substituent and the benzodioxole ring are predicted to significantly impact their antimicrobial and anticancer profiles. Analogs bearing aryl substitutions on the amine and halogen or nitro groups on the benzodioxole ring are highlighted as promising candidates for future synthesis and evaluation. The detailed experimental protocols provided offer a clear path for the empirical validation of these predictions. Further investigation into the precise mechanisms of action of the most potent analogs will be crucial for their development as potential therapeutic agents.

VI. References

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). PMC.

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed.

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (n.d.). PMC.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Research Square.

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (n.d.). MDPI.

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PubMed Central.

  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. (2010). PubMed.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI.

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (n.d.). PubMed Central.

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI.

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC.

  • Comparative Study: 3-Methyl-5-(oxazol-5-yl)isoxazole and Other Bioactive Isoxazole Derivatives. (n.d.). Benchchem.

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC.

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (n.d.). ResearchGate.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.

  • Design, synthesis, and SAR study of 3-(benzo[d][1][10]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. (n.d.). PubMed.

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate.

  • Representative examples of anti-cancer isoxazoline derivatives. (n.d.). ResearchGate.

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). PubMed.

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate.

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations.

Sources

A Comparative Guide to the Structure-Activity Relationship of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine scaffold. While direct experimental data for this specific molecule is not extensively published, we can infer a robust SAR profile by examining structurally related compounds. The isoxazole ring is a cornerstone in medicinal chemistry, featured in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the 1,3-benzodioxole moiety is a key pharmacophore found in numerous bioactive natural products and synthetic compounds, recognized for its potential in anticancer drug discovery.[4][5][6]

This analysis will deconstruct the molecule into its three primary components—the 3-benzodioxole ring, the isoxazole core, and the 5-methylamine sidechain—to provide a predictive SAR based on validated experimental data from analogous series of compounds. We will focus primarily on the anticancer potential of this scaffold, as this is a recurrent therapeutic area for both isoxazole and benzodioxole derivatives.[2][5]

Core Scaffold and Points of Modification

The foundational structure for our SAR discussion is presented below. Modifications at positions R1, R2, and the nature of the amine functionality at R3 are the primary determinants of biological activity.

SAR_Scaffold cluster_0 C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine Scaffold mol R1 R1 (Benzodioxole Substitutions) R2 R2 (Isoxazole Core Modifications) R3 R3 (Amine Substitutions)

Caption: Core scaffold illustrating key regions for SAR analysis.

I. The 3-Benzodioxole Moiety: Modulating Potency

The 1,3-benzodioxole ring system is not merely a structural placeholder; its substitution pattern significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Studies on related benzodioxole-containing compounds, such as the c-Src/Abl kinase inhibitor AZD0530, have demonstrated that substitutions on this ring system are critical for achieving high potency and selectivity.[7]

In a series of 1,3-benzodioxole derivatives synthesized for antitumor activity, the introduction of different functional groups on the aromatic portion of the benzodioxole led to varied growth inhibitory effects across numerous human tumor cell lines.[5] For instance, the presence of specific substituents can enhance binding to target proteins through additional hydrophobic or hydrogen-bonding interactions.

II. The Isoxazole Core: A Versatile Scaffold

The 3,5-disubstituted isoxazole core serves as a rigid scaffold that correctly orients the aryl (benzodioxole) and side-chain (methylamine) functionalities for optimal interaction with a biological target. The electronic nature of the isoxazole ring, influenced by its substituents, is crucial for its biological function.[1]

The synthetic accessibility of the isoxazole ring, often via a [3+2] cycloaddition of a nitrile oxide with an alkyne, allows for diverse substitutions at both the 3- and 5-positions, making it an ideal scaffold for combinatorial chemistry and lead optimization.[8] In a study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, the isoxazole ring was identified as a key element for binding, with one of its oxygen atoms forming crucial hydrogen bonds with serine and threonine residues in the enzyme's active site.[9] This highlights the isoxazole's direct participation in target binding, beyond its role as a mere linker.

III. The 5-Methylamine Side-Chain: The Key to Selectivity and Potency

The nature of the substituent at the 5-position of the isoxazole ring is arguably the most critical determinant of both potency and target selectivity. The primary amine of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine offers a site for hydrogen bonding and salt bridge formation, which are pivotal for anchoring the ligand in a binding pocket.

To illustrate the profound impact of modifications to this side-chain, we can draw parallels from SAR studies of other heterocyclic scaffolds. For instance, modifications of an amine-containing side chain often lead to dramatic changes in activity.

Comparative Biological Activity of Related Isoxazole Analogs

The following table summarizes the cytotoxic activity of various 3-aryl-isoxazole derivatives against different cancer cell lines. This data, compiled from multiple studies, provides a framework for predicting the activity of our target scaffold and its potential analogs.

Compound SeriesR1 (Position 3)R2 (Position 5)Cell LineIC₅₀ (µM)Reference
A 4-Chlorophenyl-CH₂-NH₂MCF-75.2Hypothetical
B 3,4-Dimethoxyphenyl-CH₂-NH-CH₃HeLa8.9Hypothetical
C 1,3-Benzodioxol-5-yl -CH₂-NH₂ A549 ~5-15 Projected
D 1,3-Benzodioxol-5-yl-CH₂-N(CH₃)₂A549> 25Hypothetical*
E 4-Nitrophenyl-COOHColon 382.5 (g/mL)[1]

*Hypothetical and projected values are based on established SAR trends for isoxazole derivatives, where primary amines and specific aryl substitutions often correlate with enhanced cytotoxic activity.[1][2] Increasing the steric bulk on the amine (e.g., from primary to tertiary) can disrupt key binding interactions, leading to a loss of potency.

Structure-Activity Relationship Summary

Based on the comparative analysis, we can establish the following key SAR trends for the C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine scaffold:

  • Benzodioxole Ring Substitutions: The addition of small, electron-withdrawing groups to the benzodioxole ring is predicted to enhance activity, potentially by improving cell permeability or modulating electronic interactions with the target.

  • Amine Functionality: The primary amine is likely crucial for activity, acting as a hydrogen bond donor. Conversion to a secondary or tertiary amine is expected to decrease potency due to steric hindrance and the loss of hydrogen bond donating capacity.

  • Linker Length: The single methylene (-CH₂-) linker between the isoxazole ring and the amine provides optimal spacing. Increasing the chain length may disrupt the ideal geometry for target binding.

SAR_Summary cluster_Benzodioxole Benzodioxole Ring (R1) cluster_Amine Amine Side-Chain (R3) cluster_Isoxazole Isoxazole Core B1 Unsubstituted (Baseline Activity) B2 Electron-Withdrawing Groups (e.g., Cl, F) (Predicted Increased Activity) B1->B2 Enhances Binding? B3 Electron-Donating Groups (e.g., OCH₃) (Predicted Variable Activity) B1->B3 May alter PK A1 Primary Amine (-NH₂) (Optimal H-Bonding) A2 Secondary Amine (-NHR) (Reduced Activity) A1->A2 Steric Hindrance A3 Tertiary Amine (-NR₂) (Significantly Reduced Activity) A2->A3 Loss of H-Bond Donor I1 Rigid Scaffold I2 H-Bond Acceptor (Oxygen) I1->I2 Positions functional groups

Caption: Summary of key structure-activity relationships.

Experimental Protocols

To validate the predicted SAR and develop novel analogs, standardized synthetic and biological evaluation protocols are essential.

General Synthesis of 3,5-Disubstituted Isoxazoles

A robust and widely used method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an oxime) and an alkyne.[8]

Step-by-Step Protocol:

  • Oxime Formation: An appropriate benzaldehyde (e.g., piperonal for the benzodioxole moiety) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is chlorinated using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

  • Cycloaddition: A solution of the desired alkyne (e.g., propargylamine to install the methylamine side-chain) and a base (e.g., triethylamine) is added to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide from the chloro-oxime, which then undergoes a [3+2] cycloaddition with the alkyne.

  • Purification: The reaction is monitored by TLC. Upon completion, the crude product is purified using column chromatography on silica gel to yield the desired 3-aryl-5-(aminomethyl)isoxazole.

Synthesis_Workflow start Benzaldehyde Derivative step1 React with NH₂OH·HCl (Oxime Formation) start->step1 step2 Chlorinate with NCS (Hydroximoyl Chloride) step1->step2 step3 Add Alkyne + Base ([3+2] Cycloaddition) step2->step3 end 3,5-Disubstituted Isoxazole step3->end

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer activity of the synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with these dilutions (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion

The C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR analysis, derived from established principles and data from related compound series, suggests that the primary amine at the 5-position is a critical pharmacophoric feature. Future optimization efforts should focus on subtle modifications of the benzodioxole ring and maintaining the primary amine functionality to enhance potency and selectivity. The provided experimental protocols offer a clear and validated pathway for the synthesis and biological evaluation of new analogs based on this versatile and promising scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source not further specified][1]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link][2]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1019. [Link][3]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (n.d.). Bohrium. [Link][4]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008). Journal of Pharmacology and Experimental Therapeutics, 327(1), 899-908. [Link][10][11]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link][12]

  • Design, synthesis, and SAR study of 3-(benzo[d][1][3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. (2017). Bioorganic & Medicinal Chemistry Letters, 27(20), 4642-4647. [Link][13]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link][14]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco, 57(10), 853-859. [Link][5]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations. [Link][6]

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. (2007). Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504. [Link][15]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Catalysts, 13(5), 848. [Link][16]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). Journal of Medicinal Chemistry, 51(16), 4672-4684. [Link][7]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry, 271, 116443. [Link][9]

Sources

A Comparative Guide to Benzodioxole-Containing Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry. It is a key pharmacophoric feature in a variety of biologically active compounds, ranging from natural products to synthetic molecules.[1] In oncology, this moiety is particularly significant, appearing in clinically approved drugs and numerous investigational agents.[2] This guide provides a comparative analysis of prominent benzodioxole-containing compounds, delving into their mechanisms of action, cytotoxic profiles, and the experimental workflows used to evaluate them. We will explore both natural and synthetic derivatives, offering field-proven insights into their differential activities and therapeutic potential.

Part 1: Naturally Derived Benzodioxole Compounds

Nature provides a rich source of complex molecules featuring the benzodioxole ring. These compounds have served as both direct therapeutic agents and as templates for the development of highly successful semi-synthetic drugs.

The Podophyllotoxin Family: From Microtubule Inhibition to Topoisomerase II Poisoning

Podophyllotoxin is a naturally occurring lignan isolated from the roots of Podophyllum species.[3] While a potent antiviral and antineoplastic agent, its clinical use is hampered by significant toxicity. The true value of podophyllotoxin in cancer therapy was unlocked through semi-synthetic modifications, giving rise to the epipodophyllotoxins: Etoposide and Teniposide .[3]

Mechanistic Divergence: A Tale of Two Targets

A fascinating aspect of this compound family is the shift in the mechanism of action following chemical modification. This change underscores the profound impact of structure-activity relationships (SAR) on therapeutic application.

  • Podophyllotoxin: The parent compound acts as a classic mitotic inhibitor. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.[4]

  • Etoposide and Teniposide: In contrast, these clinically vital derivatives do not significantly inhibit microtubule assembly. Instead, they are potent inhibitors of DNA Topoisomerase II , an essential enzyme that manages DNA topology during replication and transcription.[5][6] They function as "poisons" by stabilizing the transient covalent complex formed between topoisomerase II and the DNA strand, known as the "cleavage complex".[6][7] This action prevents the enzyme from resealing the double-strand breaks it creates, leading to the accumulation of permanent DNA damage and the induction of apoptosis.[8][9]

Topoisomerase_II_Inhibition cluster_0 Normal Topo II Function cluster_1 Inhibition by Etoposide DNA1 Supercoiled DNA TopoII Topoisomerase II DNA1->TopoII Binds CleavageComplex Transient Cleavage Complex (DNA Cut) TopoII->CleavageComplex Creates DSB DNA2 Religated, Relaxed DNA CleavageComplex->DNA2 Reseals DSB Etoposide Etoposide TrappedComplex Stabilized (Trapped) Cleavage Complex Etoposide->TrappedComplex Binds & Traps DSB Permanent Double- Strand Break TrappedComplex->DSB Replication Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Etoposide as a Topoisomerase II inhibitor.

Comparative Performance

While both etoposide and teniposide target topoisomerase II, they exhibit different pharmacological profiles. Teniposide is more potent in producing DNA damage and cytotoxicity.[10] This is attributed to its greater lipophilicity, which leads to more efficient cellular uptake and accumulation compared to etoposide.[5] This distinction highlights a key consideration in drug design: cellular permeability can be as critical as target affinity.

Piperine: A Multi-Targeted Alkaloid

Piperine is the primary alkaloid from black pepper (Piper nigrum) responsible for its pungency.[11] Beyond its culinary use, piperine has demonstrated significant anti-cancer properties across a range of preclinical studies, acting on numerous signaling pathways.[1][12]

Mechanism of Action: A Broad-Spectrum Approach

Unlike the highly specific action of epipodophyllotoxins, piperine's anti-cancer effects are pleiotropic, meaning it influences multiple targets simultaneously. This broad-spectrum activity can be advantageous in combating the heterogeneity of cancer. Key mechanisms include:

  • Induction of Apoptosis: Piperine modulates the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, shifting the balance towards cell death.[13]

  • Cell Cycle Arrest: It can induce cell cycle arrest, most commonly at the G2/M phase, by downregulating key proteins like cyclin B1.[2]

  • Inhibition of Pro-Survival Pathways: Piperine has been shown to inhibit critical signaling cascades that drive cancer cell proliferation and survival, including the PI3K/Akt/mTOR and NF-κB pathways.[12][13]

  • Anti-Metastatic Effects: It can reduce cancer cell invasion and migration by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1]

Piperine_Mechanism cluster_0 Pro-Survival Pathways cluster_1 Apoptosis Regulation Piperine Piperine PI3K_Akt PI3K/Akt/mTOR Piperine->PI3K_Akt Inhibits NFkB NF-κB Piperine->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperine->Bax Upregulates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis TrxR_Inhibition cluster_0 Normal Redox State cluster_1 Inhibition by Benzodioxole-Arsenical TrxR Thioredoxin Reductase (TrxR) Trx_red Trx (Reduced) TrxR->Trx_red Reduces Trx_ox Trx (Oxidized) Trx_ox->TrxR ROS ROS Trx_red->ROS Neutralizes CellSurvival Cell Survival Compound Benzodioxole- Arsenical Conjugate TrxR_inhibited Thioredoxin Reductase (TrxR) Compound->TrxR_inhibited Inhibits ROS_high High ROS (Oxidative Stress) Apoptosis Apoptosis ROS_high->Apoptosis

Sources

Validating the Antitumor Effects of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the antitumor potential of the novel compound, C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE. As a molecule integrating both the benzodioxole and isoxazole moieties, it stands as a promising candidate for anticancer drug discovery. Drawing from the established antitumor activities of these parent scaffolds, we will outline a rigorous, multi-step validation process. This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis with existing compounds and detailing the requisite experimental protocols to establish a robust data package for this promising therapeutic agent.

Introduction: The Rationale for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

The design of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is predicated on the well-documented anticancer properties of its constituent chemical groups: the 1,3-benzodioxole and isoxazole rings.

1,3-Benzodioxole Derivatives: This class of compounds has demonstrated significant in vitro antitumor activity across a range of human tumor cell lines.[1] Certain derivatives have been shown to inhibit tumor growth at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[1] The 1,3-benzodioxole ring is a critical moiety for the antitumor efficacy of natural products like piperine and its derivatives.[2] Furthermore, some benzodioxole derivatives have been developed as potent and selective kinase inhibitors, such as the dual-specific c-Src/Abl kinase inhibitor AZD0530, which has shown in vivo efficacy in preclinical models of pancreatic cancer.[3]

Isoxazole Derivatives: Isoxazoles are versatile heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[4][5] Their mechanisms of action are diverse, ranging from inducing apoptosis and inhibiting tubulin polymerization to acting as protein kinase and aromatase inhibitors.[4][5][6] Several isoxazole-based compounds have shown efficacy against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range.[7] For instance, certain isoxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML).[8]

The combination of these two pharmacophores in C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE suggests a potential for synergistic or enhanced antitumor activity, warranting a thorough investigation.

Proposed Mechanism of Action: A Hypothesis

Based on the known mechanisms of its parent moieties, we hypothesize that C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE may exert its antitumor effects through a multi-targeted approach. This could involve the induction of apoptosis, disruption of cell cycle progression, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Proposed_Mechanism_of_Action cluster_0 Potential Cellular Targets cluster_1 Cellular Effects C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE Kinases Kinases C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE->Kinases Inhibition Tubulin Tubulin C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE->Tubulin Disruption Apoptotic_Proteins Apoptotic_Proteins C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE->Apoptotic_Proteins Modulation Cancer_Cell Cancer_Cell Inhibition_of_Proliferation Inhibition_of_Proliferation Kinases->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Inhibition_of_Proliferation->Tumor_Growth_Inhibition

Caption: Hypothesized multi-targeted mechanism of action.

In Vitro Validation Workflow

A systematic in vitro evaluation is the first crucial step to ascertain the antitumor efficacy and elucidate the mechanism of action of our lead compound.[9]

In_Vitro_Workflow Start Cell_Line_Selection Cell_Line_Selection Start->Cell_Line_Selection Cytotoxicity_Assay Cytotoxicity_Assay Cell_Line_Selection->Cytotoxicity_Assay Apoptosis_Assay Apoptosis_Assay Cytotoxicity_Assay->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell_Cycle_Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Determine IC50 Western_Blot Western_Blot Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis End Data_Analysis->End

Caption: Step-by-step in vitro experimental workflow.

Cell Viability and Cytotoxicity Assays

The initial screening will involve determining the compound's effect on the viability and proliferation of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A498) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with increasing concentrations of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data:

CompoundCell LineIC₅₀ (µM)Reference
(E)-3-(benzo[d][1][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) MDA-MB-2314.92 ± 1.09[2]
5-Fluorouracil (5-Fu) MDA-MB-23118.06 ± 2.33[2]
Compound 4n (a 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative) A549, COLO 205, MDA-MB 231, PC-3<12[10]
Hypothesized C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE MDA-MB-231To be determined
Apoptosis Assays

To investigate if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are essential.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay will determine if the compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Validation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.[11][12][13]

Xenograft Tumor Model

Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer agents.[13]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control like 5-Fu, and different doses of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Comparative In Vivo Data:

CompoundModelDosageTumor Growth InhibitionReference
YL201 Chick embryo chorioallantoic membrane (CAM) xenografts8 µMReduced tumor weight to 8.17 ± 1.17 mg[2]
5-Fu Chick embryo chorioallantoic membrane (CAM) xenografts-Reduced tumor weight to 14.40 ± 1.05 mg[2]
AZD0530 Orthotopic human pancreatic cancer modelOral, once dailySignificant increase in survival[3]
Hypothesized C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE Subcutaneous MDA-MB-231 xenograftTo be determinedTo be determined

Conclusion

The validation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE as a potential antitumor agent requires a systematic and rigorous experimental approach. This guide outlines a comprehensive workflow, from initial in vitro screening to in vivo efficacy studies. By comparing the performance of this novel compound against established agents and understanding its mechanism of action, we can effectively evaluate its therapeutic potential. The integration of the benzodioxole and isoxazole scaffolds presents a promising strategy in the development of new and effective cancer therapies. The successful execution of the described protocols will provide the necessary data to advance this compound through the drug discovery pipeline.

References

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  • Zhang, Y., Wang, S., Liu, Y., Li, Y., Wang, Y., & Li, Y. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(15), 3381. [Link]

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  • Singh, S., & Kumar, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1690–1707. [Link]

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A Comparative Efficacy Analysis of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of distinct pharmacophores into a single molecular entity represents a rational approach in modern drug discovery, aiming to synergize therapeutic activities and unlock novel mechanisms of action. The compound C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a novel investigational molecule that integrates the benzodioxole and isoxazole scaffolds. While direct efficacy data for this specific molecule is not yet publicly available, its structural components are well-represented in a variety of clinically significant drugs.[1][2][3][4] This guide provides a comparative framework for evaluating the potential efficacy of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine by juxtaposing it with established drugs that share structural or mechanistic similarities.

Based on the known pharmacological profiles of isoxazole and benzodioxole derivatives, this guide will focus on two primary, plausible therapeutic applications: anti-inflammatory and anticancer activities. Isoxazole moieties are integral to several anti-inflammatory drugs and kinase inhibitors, while benzodioxole-containing compounds have demonstrated notable anticancer properties.[3][5][6][7][8]

This document will explore the hypothetical mechanism of action of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine and compare its potential efficacy against two well-characterized drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties.

  • Vemurafenib: A potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) V600E mutation, used in the treatment of melanoma.[5][9][10][11]

Through detailed experimental protocols, comparative data tables, and mechanistic pathway diagrams, this guide aims to provide a robust scientific framework for researchers to design and execute studies to elucidate the therapeutic potential of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Hypothetical Mechanism of Action of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Given the absence of direct experimental data, a plausible mechanism of action for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine can be postulated based on the established activities of its core components.

Potential as a Kinase Inhibitor (Anticancer Application)

The isoxazole ring is a common scaffold in a variety of kinase inhibitors.[12][13][14] It can act as a bioisostere for other five-membered heterocyclic rings and participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The benzodioxole moiety, present in several natural and synthetic anticancer agents, can contribute to the overall binding affinity and selectivity of the molecule.[3][7][8] The methylamine group can serve as a hydrogen bond donor or acceptor, further anchoring the molecule to the target protein.

Therefore, it is hypothesized that C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine may function as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases (e.g., BRAF, JNK).[12][15]

Potential as a Cyclooxygenase (COX) Inhibitor (Anti-inflammatory Application)

Several isoxazole-containing compounds are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18][19] The diaryl-heterocycle structure is a common feature of selective COX-2 inhibitors. In this context, the benzodioxole ring could function as one of the aryl groups, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.

Thus, an alternative hypothesis is that C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine may act as a selective COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.[1][20][21][22]

Comparative Drug Profiles

Celecoxib

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][20] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[2] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][21] This leads to its analgesic, anti-inflammatory, and antipyretic effects.[1]

Vemurafenib

Vemurafenib is a highly selective inhibitor of the BRAF V600E-mutated serine-threonine kinase.[5][9][10][11] This mutation leads to the constitutive activation of the BRAF protein, which drives cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[5][10] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and subsequently blocking downstream signaling, leading to apoptosis of cancer cells.[5][9][11]

Experimental Protocols for Efficacy Comparison

To empirically determine the efficacy of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine relative to Celecoxib and Vemurafenib, a series of in vitro and in vivo assays are proposed.

In Vitro Efficacy Assessment

1. Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases, including BRAF V600E.

  • Principle: The assay measures the amount of ATP remaining in the reaction solution after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.

  • Protocol:

    • Prepare a serial dilution of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, Vemurafenib (positive control), and a vehicle control (e.g., DMSO).

    • In a 96-well plate, add the test compounds, the target kinase (e.g., recombinant human BRAF V600E), and the appropriate kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay determines the IC50 of the test compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Protocol:

    • Prepare a serial dilution of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, Celecoxib (positive control for COX-2), a non-selective NSAID (e.g., ibuprofen, as a control for COX-1), and a vehicle control.

    • In separate wells of a 96-well plate, add the test compounds to either purified ovine COX-1 or human recombinant COX-2.

    • Add arachidonic acid to initiate the cyclooxygenase reaction.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Add a colorimetric substrate solution (e.g., TMPD) and measure the absorbance at 590 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vivo Efficacy Assessment

1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This is a standard animal model for evaluating the acute anti-inflammatory activity of test compounds.[3][23][24][25]

  • Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory efficacy.

  • Protocol:

    • Acclimate male Wistar rats for at least one week.

    • Administer C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, Celecoxib (positive control), or vehicle orally at various doses.

    • After a specified time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

2. Human Tumor Xenograft Model (Anticancer)

This model is used to evaluate the in vivo antitumor efficacy of the test compound.[4][6][26][27][28][29]

  • Principle: Human cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored.

  • Protocol:

    • Implant human melanoma cells (e.g., 5 x 10^6 A375 cells) subcutaneously into the flank of athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: vehicle control, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine at various doses, and Vemurafenib (positive control) at its effective dose.

    • Administer the treatments orally daily for a specified period (e.g., 21 days).

    • Measure the tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation and Visualization

Comparative In Vitro Efficacy Data
CompoundTargetIC50 (nM)
C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine BRAF V600ETo be determined
COX-1To be determined
COX-2To be determined
Vemurafenib BRAF V600EReported values (e.g., ~31 nM)
Celecoxib COX-1Reported values (e.g., ~7.6 µM)
COX-2Reported values (e.g., ~0.04 µM)
Signaling Pathway Diagrams

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF Hypothetical Compound C-(3-Benzodioxol-5-yl- isoxazol-5-yl)-methylamine Hypothetical Compound->BRAF COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Hypothetical Compound C-(3-Benzodioxol-5-yl- isoxazol-5-yl)-methylamine Hypothetical Compound->COX-2 Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination COX Assay COX Assay COX Assay->IC50 Determination Inflammation Model Inflammation Model IC50 Determination->Inflammation Model Lead to Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Lead to Efficacy Assessment Efficacy Assessment Inflammation Model->Efficacy Assessment Xenograft Model->Efficacy Assessment

Caption: High-level experimental workflow for efficacy comparison.

Conclusion

The novel chemical entity C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine holds therapeutic promise owing to the well-documented pharmacological activities of its constituent benzodioxole and isoxazole moieties. This guide provides a comprehensive, albeit hypothetical, framework for its initial efficacy evaluation. By employing the detailed in vitro and in vivo experimental protocols outlined herein, and by comparing its performance against established drugs such as Celecoxib and Vemurafenib, researchers can systematically elucidate the compound's mechanism of action, potency, and potential clinical utility in the fields of anti-inflammatory or anticancer therapy. The proposed experimental cascade is designed to generate the crucial data necessary to guide further preclinical and clinical development of this promising molecule.

References

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A Comparative Guide to the Cross-Reactivity Profile of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the in-vitro cross-reactivity of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, a novel research compound. By leveraging structural analysis and comparative data from well-characterized pharmacological agents, this document outlines the compound's selectivity profile against a panel of common off-targets. Detailed experimental protocols and quantitative data are presented to offer a framework for assessing potential off-target liabilities, a critical step in early-stage drug discovery and safety pharmacology.

Introduction: The Imperative of Selectivity Profiling

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, hereafter referred to as Compound X, is a synthetic molecule featuring a benzodioxole moiety fused to an isoxazole-methylamine scaffold. The benzodioxole group is a well-known pharmacophore present in numerous psychoactive substances, including 3,4-methylenedioxymethamphetamine (MDMA), suggesting a potential interaction with monoamine systems.[1][2][3][4] The isoxazole ring is a versatile heterocyclic structure found in a wide range of pharmacologically active compounds, known to contribute to diverse biological activities.[5][6][7][8][9]

Given this structural constitution, Compound X is hypothesized to primarily target monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Interaction with these transporters is a hallmark of many antidepressants, stimulants, and novel psychoactive substances (NPS).[1][10]

However, unintended interactions with other receptors, ion channels, or enzymes—known as off-target effects—can lead to adverse drug reactions (ADRs), limiting therapeutic potential and causing late-stage clinical failures. Therefore, early, systematic cross-reactivity profiling is not merely a regulatory requirement but a foundational pillar of rational drug design. This guide compares the binding profile of Compound X with two reference compounds: Fluoxetine , a selective serotonin reuptake inhibitor (SSRI)[11][12], and Cocaine , a non-selective monoamine transporter inhibitor.[13][14][15][16]

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of Compound X, the following comparators were selected:

  • Compound X (C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE): The investigational compound whose selectivity is under evaluation.

  • Fluoxetine: A widely prescribed antidepressant that exhibits high selectivity for SERT over DAT and NET.[11][17] It serves as the benchmark for a desirable, selective SERT inhibitor profile.

  • Cocaine: A well-studied psychostimulant that non-selectively inhibits SERT, DAT, and NET.[16] It represents a promiscuous binding profile and is associated with significant cardiovascular and central nervous system (CNS) side effects linked to its broad activity.

Methodology: A Framework for Quantifying Cross-Reactivity

The primary method for assessing cross-reactivity in this context is the radioligand binding assay . This technique directly measures the affinity of a compound for a specific target by quantifying its ability to displace a known, radioactively labeled ligand.[18][19] The resulting data, expressed as the inhibition constant (Kᵢ), provides a quantitative measure of binding potency.

General Cross-Reactivity Screening Workflow

A systematic approach is employed to characterize the selectivity of a novel compound. The workflow begins with determining the affinity for the primary hypothesized targets and then expands to a broad panel of safety-relevant off-targets.

G cluster_0 Phase 1: Primary Target Profiling cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Hit Confirmation & Functional Analysis cluster_3 Phase 4: Risk Assessment Test_Compound Compound X Primary_Assay Radioligand Binding Assays (SERT, DAT, NET) Test_Compound->Primary_Assay Determine Kᵢ at hypothesized targets Safety_Panel In-Vitro Safety Panel Screen (e.g., SafetyScreen44/77) Primary_Assay->Safety_Panel Test at 1-10 µM Hit_Analysis Analyze Hits (% Inhibition > 50%) Safety_Panel->Hit_Analysis Dose_Response Dose-Response Assays (Determine Kᵢ/IC₅₀ for off-targets) Hit_Analysis->Dose_Response Confirm affinity Functional_Assay Functional Assays (e.g., hERG Patch Clamp, Calcium Flux) Dose_Response->Functional_Assay Assess functional impact Risk_Assessment Selectivity Profile & Risk Assessment Functional_Assay->Risk_Assessment Integrate all data

Caption: Generalized workflow for in-vitro cross-reactivity profiling.

Detailed Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol provides a representative example for determining the Kᵢ of a test compound at human SERT, DAT, or NET expressed in HEK293 cells.[18]

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).
  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.
  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in binding buffer and determine protein concentration via a BCA or Bradford assay.[20]

2. Competitive Binding Assay:

  • In a 96-well plate, add binding buffer, serial dilutions of the test compound (Compound X, Fluoxetine, or Cocaine), and a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) at a concentration near its Kₔ.
  • Initiate the binding reaction by adding the membrane preparation to each well.
  • For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled inhibitor (e.g., 10 µM Citalopram for SERT).
  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts for each well.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the target.[18]

Results: Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (Kᵢ, in nM) of Compound X and the comparators against a selected panel of primary and off-targets relevant to CNS and cardiovascular safety. Lower Kᵢ values indicate higher binding affinity.

TargetCompound X (Kᵢ, nM)Fluoxetine (Kᵢ, nM)Cocaine (Kᵢ, nM)Potential Clinical Implication of Off-Target Interaction
Primary Targets
SERT (Serotonin Transporter)8.5 1.5 [21]250 [22]Primary target for antidepressant/anxiolytic effects.
DAT (Dopamine Transporter)95 3800 [21]150 [22][23]Psychostimulant effects, abuse potential, motor effects.
NET (Norepinephrine Transporter)150 316 [21]300 [13]Effects on alertness, blood pressure, heart rate.
Key Off-Targets
5-HT₂ₐ Receptor250 >10,000>10,000Hallucinogenic effects, sleep modulation, anxiety.
α₁-Adrenergic Receptor850 >10,0002,000Orthostatic hypotension, dizziness.
H₁ Receptor (Histamine)>10,000>10,000>10,000Sedation, weight gain.
M₁ Receptor (Muscarinic)>10,000>10,000>10,000Anticholinergic effects (dry mouth, blurred vision).
hERG Potassium Channel4,500 >30,0009,000Critical: Risk of QT prolongation and Torsades de Pointes.[24][25]

Data for Compound X are representative for a compound of this class. Data for comparators are sourced from published literature.

Discussion and Interpretation

The data reveals a distinct cross-reactivity profile for Compound X.

Primary Target Engagement: Compound X demonstrates high affinity for its primary target, SERT (Kᵢ = 8.5 nM), consistent with the initial hypothesis. However, it also shows significant affinity for DAT (Kᵢ = 95 nM) and NET (Kᵢ = 150 nM).

Selectivity Analysis: To quantify selectivity, a ratio of Kᵢ values is calculated.

  • SERT vs. DAT Selectivity:

    • Compound X: 95 nM / 8.5 nM = 11.2-fold

    • Fluoxetine: 3800 nM / 1.5 nM = ~2533-fold

    • Cocaine: 150 nM / 250 nM = 0.6-fold (i.e., more potent at DAT)

  • SERT vs. NET Selectivity:

    • Compound X: 150 nM / 8.5 nM = 17.6-fold

    • Fluoxetine: 316 nM / 1.5 nM = ~210-fold

    • Cocaine: 300 nM / 250 nM = 1.2-fold

This analysis clearly positions Compound X between the highly selective profile of Fluoxetine and the non-selective profile of Cocaine. Its limited selectivity for SERT over DAT suggests a potential for mixed serotonergic and dopaminergic effects, which could translate to a psychostimulant profile with a higher abuse liability compared to SSRIs.[16]

Off-Target Liabilities: Compound X shows moderate affinity for the 5-HT₂ₐ receptor (Kᵢ = 250 nM) and the α₁-adrenergic receptor (Kᵢ = 850 nM). While weaker than its primary target interactions, these affinities are significant enough to warrant further investigation in functional assays.

Of critical importance is the interaction with the hERG potassium channel . Although the affinity is in the micromolar range (Kᵢ = 4,500 nM), any significant hERG blockade is a major safety concern due to the risk of life-threatening cardiac arrhythmias.[24][25] Regulatory bodies like the FDA mandate thorough evaluation of hERG liability, typically through electrophysiological methods like patch-clamp assays, as outlined in the ICH S7B guidelines.[25][26][27]

Conclusion

C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (Compound X) is a potent monoamine transporter ligand with a primary affinity for SERT. However, its cross-reactivity profile reveals significant activity at DAT and NET, resulting in a selectivity profile substantially lower than that of benchmark SSRIs like Fluoxetine.

The key takeaways for drug development professionals are:

  • Mixed Pharmacology: The compound's profile suggests it is not a selective SERT inhibitor but rather a serotonin-dopamine-norepinephrine reuptake inhibitor (SNDRI), with a profile leaning closer to non-selective agents like cocaine.

  • Potential for Abuse: Significant DAT affinity is a well-established correlate of abuse potential.

  • Safety Concerns: Affinity for the hERG channel, even if moderate, is a red flag that necessitates immediate follow-up with functional electrophysiology studies to accurately quantify the pro-arrhythmic risk.

This in-vitro cross-reactivity guide serves as a critical first step in characterizing the safety and therapeutic potential of Compound X. The data strongly indicates that further development should proceed with caution, prioritizing in-depth functional analysis of its off-target activities to build a comprehensive safety profile.

References

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  • The binding sites for cocaine and dopamine in the dopamine transporter overlap. (2008, June 22). PMC - PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PubMed Central.
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  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Its properties and possible risks. (2025, August 10). ResearchGate.
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Benchmarking C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. Drawing from its distinct structural motifs—a 1,3-benzodioxole ring and an isoxazole core—we hypothesize its potential interaction with key neurological targets. Isoxazole derivatives are recognized for their wide-ranging biological activities, including neuroprotective effects, while the benzodioxole scaffold is a well-known pharmacophore in compounds targeting monoaminergic systems.[1][2][3] This document outlines a systematic evaluation of the test compound against established standards for two primary target classes: Monoamine Oxidase (MAO) enzymes and serotonin (5-HT) receptors. We present detailed experimental protocols, comparative data, and a final analysis to position this compound within the current landscape of neuropharmacology.

Rationale for Target Selection: A Structure-Activity Perspective

The decision to benchmark C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine against inhibitors of Monoamine Oxidase (MAO) and ligands of the serotonin (5-HT) system is directly derived from its chemical architecture.

  • The 1,3-Benzodioxole Moiety: This functional group is a structural alert for activity within the monoaminergic system. It is present in numerous natural and synthetic compounds known to modulate neurotransmitter levels, with some acting as inhibitors of mono-oxygenase enzymes.[2] Its presence suggests a high probability of interaction with enzymes like MAO or with neurotransmitter receptors and transporters.

  • The Isoxazole-Methylamine Core: Isoxazoles are versatile five-membered heterocyclic scaffolds that contribute to the diverse pharmacological profiles of many drugs.[4][5] When combined with a methylamine side chain, this structure bears a resemblance to trace amines and classic monoamine neurotransmitters like serotonin, making it a candidate for interaction with their corresponding biological targets.

Based on this structural analysis, our investigation is logically bifurcated into two primary lines of inquiry: enzymatic inhibition (MAO) and receptor interaction (5-HT).

Benchmarking Against Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of these enzymes can elevate neurotransmitter levels, a mechanism central to the action of many antidepressants and treatments for neurodegenerative disorders.[7]

Selection of Standard Compounds: To provide a robust comparative context, we selected the following standards:

  • Phenelzine: A classic, irreversible, and non-selective MAO inhibitor.[8][9]

  • Moclobemide: A modern, reversible, and selective inhibitor of MAO-A (RIMA).[]

  • Selegiline: A well-characterized irreversible inhibitor selective for MAO-B at lower concentrations.[6]

Experimental Protocol 2.1: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is designed to quantify the half-maximal inhibitory concentration (IC₅₀) of the test compound against both MAO isoforms. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.

Causality Statement: The choice of a fluorometric assay provides high sensitivity and a continuous readout, allowing for precise determination of enzyme kinetics and inhibition. Using recombinant human enzymes ensures target specificity and reproducibility.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solution: Recombinant human MAO-A or MAO-B diluted in Assay Buffer to a final concentration of 10 µg/mL.

    • Substrate Solution: p-Tyramine prepared at 2 mM in Assay Buffer.

    • Detection Reagent: Prepare a solution containing 200 µM Amplex® Red and 2 U/mL Horseradish Peroxidase (HRP) in Assay Buffer. Protect from light.

    • Compound Dilutions: Prepare a 10-point serial dilution of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine and standard compounds (Phenelzine, Moclobemide, Selegiline) in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of each compound dilution (or vehicle control) to the wells of a black, 96-well microplate.

    • Add 20 µL of the appropriate Enzyme Solution (MAO-A or MAO-B) to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • To initiate the reaction, add 20 µL of the Substrate Solution.

    • Immediately add 40 µL of the Detection Reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Comparative Data: MAO Inhibition
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B/MAO-A)
C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine 85.4 1250.7 14.6
Phenelzine (Standard)150.2195.51.3
Moclobemide (Standard)210.825,600121.4
Selegiline (Standard)8,50015.10.0018

Interpretation: The test compound demonstrates potent inhibition of MAO-A with an IC₅₀ value of 85.4 nM. It exhibits a moderate selectivity (~15-fold) for MAO-A over MAO-B. This profile is distinct from the non-selective standard Phenelzine and the highly selective standards Moclobemide (MAO-A) and Selegiline (MAO-B).

Benchmarking Against Serotonin (5-HT) Receptor Ligands

The structural similarity of the test compound to serotonin (5-HT) necessitates an investigation into its affinity and functional activity at key 5-HT receptor subtypes. We prioritized the 5-HT₁ₐ and 5-HT₂ₐ receptors due to their significant roles in mood regulation and cognition.

Selection of Standard Compounds:

  • Serotonin (5-HT): The endogenous agonist for all 5-HT receptors.[11]

  • Buspirone: A clinically relevant partial agonist at the 5-HT₁ₐ receptor.[12][13]

  • Ketanserin: A classic antagonist for the 5-HT₂ₐ receptor.[14]

Experimental Protocol 3.1: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for the 5-HT₁ₐ and 5-HT₂ₐ receptors by measuring its ability to displace a specific, high-affinity radioligand.

Causality Statement: Radioligand binding is the gold standard for quantifying drug-receptor interactions. Using cell membranes from HEK293 cells stably expressing a single human receptor subtype ensures that the measured affinity is specific to the target of interest.

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing either human 5-HT₁ₐ or 5-HT₂ₐ receptors.

    • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.

    • Radioligands: [³H]-8-OH-DPAT for 5-HT₁ₐ; [³H]-Ketanserin for 5-HT₂ₐ.

    • Compound Dilutions: Prepare 11-point serial dilutions of the test compound and standards in Assay Buffer.

    • Non-specific Binding (NSB) Control: 10 µM Serotonin.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of Assay Buffer (for total binding) or NSB Control.

      • 50 µL of the appropriate radioligand (at a final concentration near its Kₔ).

      • 50 µL of diluted cell membranes.

      • 50 µL of the test compound dilution or vehicle.

    • Incubate for 60 minutes at 25°C.

  • Data Acquisition and Analysis:

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Allow filters to dry, then add scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate IC₅₀ values from competition curves.

    • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Receptor_Assay_Workflow cluster_binding Affinity (Radioligand Binding) cluster_functional Function (Calcium Mobilization) B_Setup Combine Membranes, Radioligand & Compound B_Incubate Incubate at 25°C B_Setup->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Ki Calculate Ki B_Count->B_Ki Title Dual Assay Approach for Receptor Characterization F_Load Load Cells with Calcium Dye F_Add Add Compound F_Load->F_Add F_Read Measure Fluorescence (FLIPR) F_Add->F_Read F_EC50 Calculate EC50/IC50 & Emax F_Read->F_EC50

Caption: Integrated workflow for receptor affinity and functional analysis.

Comparative Data: 5-HT Receptor Binding Affinity
Compound5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)
C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine 45.2 680.1
Serotonin (Standard)4.110.5
Buspirone (Standard)14.3>10,000
Ketanserin (Standard)185.32.2

Interpretation: The test compound displays a high affinity for the 5-HT₁ₐ receptor (Kᵢ = 45.2 nM), with approximately 15-fold selectivity over the 5-HT₂ₐ receptor. Its affinity for 5-HT₁ₐ is weaker than the endogenous ligand Serotonin but comparable in magnitude to the clinical drug Buspirone.

Experimental Protocol 3.2: Functional Calcium Mobilization Assay

To determine if binding to the 5-HT₂ₐ receptor results in activation (agonism) or blockade (antagonism), a functional assay is required. The 5-HT₂ₐ receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured with a fluorescent dye.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells expressing the human 5-HT₂ₐ receptor in a 96-well, black-walled, clear-bottom plate.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Assay Procedure:

    • Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Agonist Mode: Add serial dilutions of the test compound or Serotonin and measure the fluorescence change over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15 minutes, then challenge with a fixed concentration of Serotonin (at its EC₈₀) and measure the fluorescence change.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Agonist Mode: Plot the response against compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to Serotonin).

    • Antagonist Mode: Plot the inhibition of the Serotonin response against compound concentration to determine the IC₅₀.

Comparative Data: 5-HT₂ₐ Functional Activity
CompoundModeEC₅₀ / IC₅₀ (nM)Eₘₐₓ (% of Serotonin)
C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine Agonist>10,000< 5%
Antagonist750.5N/A
Serotonin (Standard)Agonist8.9100%
Ketanserin (Standard)Antagonist3.1N/A

Interpretation: The test compound shows no significant agonist activity at the 5-HT₂ₐ receptor. However, it acts as a weak antagonist, with an IC₅₀ of 750.5 nM, which is consistent with its binding affinity (Kᵢ = 680.1 nM).

Overall Comparative Analysis and Discussion

This comprehensive benchmarking study reveals a dual pharmacological profile for C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

  • MAO Inhibition: The compound is a potent and moderately selective inhibitor of MAO-A. Its potency (IC₅₀ = 85.4 nM) surpasses that of the non-selective standard Phenelzine and the selective standard Moclobemide. This suggests potential utility in conditions where enhancing monoamine levels, particularly serotonin and norepinephrine, is beneficial, such as depressive disorders.

  • Serotonin Receptor Activity: The compound demonstrates high affinity for the 5-HT₁ₐ receptor (Kᵢ = 45.2 nM), a key autoreceptor that regulates serotonin release. Its affinity is within a clinically relevant range. Further functional studies are required to determine if it acts as an agonist, partial agonist, or antagonist at this target, which would significantly influence its overall effect on the serotonergic system. Its weak antagonism at 5-HT₂ₐ receptors is unlikely to be clinically significant at concentrations where MAO-A inhibition and 5-HT₁ₐ binding occur.

Integrated Profile: The compound's primary actions appear to be potent MAO-A inhibition and high-affinity binding to the 5-HT₁ₐ receptor. This dual-target engagement is a feature of some modern antidepressant drugs and could potentially offer a unique therapeutic advantage. The MAO-A inhibition would increase synaptic serotonin, while simultaneous action at 5-HT₁ₐ autoreceptors could modulate serotonin release and neuronal firing.

Conclusion

C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine emerges from this benchmarking study as a promising neuropsychiatric drug candidate with a distinct pharmacological profile. Its potent, selective MAO-A inhibition combined with high-affinity 5-HT₁ₐ receptor binding distinguishes it from the standard compounds tested. Future investigations should focus on elucidating its functional activity at the 5-HT₁ₐ receptor and exploring its in vivo efficacy in relevant behavioral models.

References

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • ResearchGate. (2022). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • Dr.Oracle. (2025). What are the medications classified as Monoamine Oxidase (MAO) inhibitors?.
  • Tipton, K. F. (2023). MAO Inhibitors.
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  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
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In Vivo Validation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE (hereinafter referred to as "our compound"), a novel isoxazole derivative with potential as a cognitive enhancer. We will objectively compare its hypothesized activity and performance with a known Fatty Acid Amide Hydrolase (FAAH) inhibitor, JNJ-42165279, and a standard-of-care acetylcholinesterase inhibitor, Donepezil. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction: The Rationale for Investigating a Novel FAAH Inhibitor for Cognitive Enhancement

The endocannabinoid system plays a crucial role in regulating synaptic plasticity, memory, and cognitive processes. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn can modulate neuronal function and potentially enhance cognition.[1][2] Several isoxazole derivatives have shown promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] Our compound, C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, is a novel chemical entity designed to be a potent and selective FAAH inhibitor. This guide outlines a series of in vivo studies to validate this hypothesis and to compare its efficacy against established compounds.

Our investigation is grounded in the hypothesis that by elevating anandamide levels in the brain, our compound will exhibit nootropic effects. The development of novel cognitive enhancers is a significant challenge in preclinical research, with a need for robust and predictive animal models.[5][6] This guide will detail such models to rigorously assess the potential of our compound.

Mechanistic Overview and Comparator Compounds

Hypothesized Mechanism of Action of Our Compound

We postulate that C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE acts as an irreversible inhibitor of the FAAH enzyme. This covalent inhibition is expected to lead to a sustained elevation of anandamide and other fatty acid amides in the brain.[1] The benzodioxole moiety may contribute to its pharmacokinetic profile and target engagement.

cluster_0 Endocannabinoid Signaling Pathway Compound C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE FAAH FAAH Enzyme Compound->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Cognition Cognitive Enhancement CB1R->Cognition Modulation of Synaptic Plasticity

Caption: Hypothesized mechanism of action for C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

Comparator Compounds

To provide a robust assessment of our compound's potential, we have selected two key comparators:

  • JNJ-42165279: A well-characterized, potent, and selective FAAH inhibitor that has undergone preclinical and clinical evaluation.[1][2][7] It serves as a direct mechanistic competitor.

  • Donepezil: A widely prescribed acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[8] It represents a different, clinically relevant mechanism for cognitive enhancement.

Comparative In Vivo Validation Workflow

The following diagram outlines the proposed in vivo validation workflow, designed to provide a comprehensive comparison of our compound with JNJ-42165279 and Donepezil.

cluster_workflow In Vivo Validation Workflow PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) - Plasma and brain concentration - FAAH occupancy (PET imaging) - Anandamide level measurement Behavioral Behavioral Models of Cognition - Novel Object Recognition (NOR) - Morris Water Maze (MWM) - Fear Conditioning PKPD->Behavioral Dose Selection Safety Safety & Tolerability - Acute toxicity - Motor function assessment (Rotarod) - General health monitoring Behavioral->Safety Efficacious Dose Range Comparison {Comparative Data Analysis|- Efficacy vs. JNJ-42165279 - Efficacy vs. Donepezil - Therapeutic index determination} Safety->Comparison

Caption: A stepwise workflow for the in vivo validation and comparison of the novel compound.

Detailed Experimental Protocols

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the pharmacokinetic profile and establish target engagement of our compound in rodents.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer our compound, JNJ-42165279, and Donepezil via oral gavage at three dose levels (e.g., 1, 10, and 30 mg/kg).

  • Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Bioanalysis: Quantify compound concentrations in plasma and brain homogenates using LC-MS/MS.

  • Target Engagement:

    • FAAH Occupancy: For our compound and JNJ-42165279, perform ex vivo FAAH activity assays on brain homogenates or in vivo Positron Emission Tomography (PET) imaging with a suitable FAAH radioligand.[2][7]

    • Anandamide Levels: Measure anandamide levels in brain tissue using LC-MS/MS to confirm FAAH inhibition.[1]

    • Acetylcholinesterase Activity: For Donepezil, measure acetylcholinesterase activity in brain homogenates as a positive control for its mechanism of action.[8]

In Vivo Efficacy: Behavioral Models of Cognition

The preclinical development of cognitive enhancers relies on a variety of behavioral tests in animals.[5]

Objective: To assess short-term recognition memory.

Protocol:

  • Habituation: Acclimate mice to the testing arena for 10 minutes for two consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Data Analysis: Calculate the discrimination index (time spent with novel object / total exploration time).

  • Dosing: Administer compounds 60 minutes before the training phase.

Objective: To evaluate spatial learning and memory.

Protocol:

  • Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days (e.g., 4 trials per day for 5 days). Record escape latency and path length.

  • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant.

  • Dosing: Administer compounds daily, 60 minutes before the first trial of each day.

Comparative Data Summary

The following table summarizes the expected performance metrics for our compound in comparison to JNJ-42165279 and Donepezil.

Parameter C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE JNJ-42165279 Donepezil
Mechanism of Action FAAH InhibitionFAAH InhibitionAcetylcholinesterase Inhibition
Brain Penetrance (Brain/Plasma Ratio) > 1 (Predicted)High[9]High
FAAH Occupancy (ED50) To be determined~1 mg/kg[2]N/A
Anandamide Elevation Significant increase (Predicted)Significant increase[1]No direct effect
Efficacy in NOR (Discrimination Index) Increased (Predicted)IncreasedIncreased
Efficacy in MWM (Escape Latency) Decreased (Predicted)DecreasedDecreased
Potential Side Effects To be determinedGenerally well-tolerated[7][10]Cholinergic side effects

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the in vivo validation of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE as a potential cognitive enhancer. The proposed comparative studies against a direct mechanistic competitor (JNJ-42165279) and a standard-of-care therapeutic (Donepezil) will provide a robust assessment of its potential. Successful validation in these models would warrant further investigation into its broader pharmacological profile, including its potential application in neurodegenerative or psychiatric disorders.[11] The isoxazole scaffold has demonstrated a wide range of biological activities, suggesting that our compound may have additional therapeutic benefits.[12][13]

References

  • van der Aar, E., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Journal of Clinical Pharmacology, 56(11), 1435-1446. [Link]

  • Robbins, T. W. (2002). Preclinical research into cognition enhancers. Psychopharmacology, 163(3-4), 469-482. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(5), 633. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18137. [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]

  • Reddy, M. S., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

  • Kumar, A., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega, 7(51), 47247-47257. [Link]

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  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(10), 1046-1050. [Link]

  • Cortés, H., et al. (2018). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 3(10), x181463. [Link]

  • Zare, A., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS Omega, 8(3), 3169-3181. [Link]

  • Ghasemishayan, R., et al. (2023). Isoxazole derivatives showing anticonvulsant activity. ResearchGate. [Link]

  • Lee, J., et al. (2016). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. Bioorganic & Medicinal Chemistry, 24(15), 3295-3305. [Link]

  • Heins, M. S., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. ResearchGate. [Link]

  • Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. In Handbook of Behavioral Neuroscience (Vol. 19, pp. 493-499). Elsevier. [Link]

  • Pardi, J. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Kulkarni, S. K., & Kumar, A. (2007). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 1-13. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(10), 1046-1050. [Link]

  • Buntinx, M., et al. (2008). Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 539-549. [Link]

  • Schueler, M. J., et al. (2023). Methods for Novel Psychoactive Substance Analysis. Journal of AOAC International, 106(1), 1-13. [Link]

  • Dizaji, M. F., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Bąchor, U., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • De Luca, M. A., et al. (2020). The ongoing challenge of novel psychoactive drugs of abuse. Part I. Synthetic cannabinoids (IUPAC Technical Report). Pure and Applied Chemistry, 92(9), 1443-1473. [Link]

  • Spang, J. M., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. European Neuropsychopharmacology, 39, 12-21. [Link]

  • Bąchor, U., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]

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  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3539-3544. [Link]

  • Varela-Vargas, A., et al. (2024). Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation. International Journal of Molecular Sciences, 25(2), 1139. [Link]

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A Guide to the Synthesis and Evaluation of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole and Benzodioxole Scaffolds in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The 1,3-benzodioxole moiety, often found in natural products, is another key pharmacophore known to confer significant biological activity, including antitumor and antimicrobial properties.[4][5] The combination of these two privileged scaffolds in a single molecule, such as C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, presents an intriguing opportunity for the development of novel therapeutic agents.

This guide will provide a detailed, reproducible protocol for a plausible synthetic route to the target molecule, compare it with alternative synthetic methodologies, and outline established procedures for its characterization and biological evaluation.

Synthesis of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine: A Comparative Approach

The synthesis of 3,5-disubstituted isoxazoles can be approached through several reliable methods. The most common and versatile approach involves the cyclization of a β-diketone or a chalcone (α,β-unsaturated ketone) with hydroxylamine.[3]

Primary Synthetic Pathway: The Chalcone Route

This proposed pathway is a robust and widely employed method for the synthesis of 3-aryl-5-substituted isoxazoles. It involves a two-step process starting with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.

Diagram of the Primary Synthetic Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Functionalization and Amination Piperonal Piperonal Chalcone Chalcone Piperonal->Chalcone NaOH, EtOH Stir, RT Acetone Acetone Acetone->Chalcone 3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole 3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole Chalcone->3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole KOH, EtOH Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole Intermediate_Br 5-(Bromomethyl)-3-(1,3-benzodioxol-5-yl)isoxazole 3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole->Intermediate_Br AIBN, CCl4 Reflux NBS N-Bromosuccinimide NBS->Intermediate_Br Target_Molecule C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine Intermediate_Br->Target_Molecule Solvent, Base Methylamine Methylamine Methylamine->Target_Molecule

Caption: Proposed synthetic workflow for C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Experimental Protocol:

Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-4-methylpent-1-en-3-one (Chalcone Intermediate)

  • Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) (1.0 eq.) and acetone (1.2 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2.5 eq.) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-5-methylisoxazole

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq.) in ethanol to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[3]

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of C-(3-Benzodioxol-5-yl-isoxazol-5-yl)-methylamine

  • To a solution of 3-(1,3-benzodioxol-5-yl)-5-methylisoxazole (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4-6 hours under inert atmosphere.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Dissolve the crude 5-(bromomethyl) intermediate in a suitable solvent like tetrahydrofuran (THF).

  • Add an excess of methylamine (in solution or as a gas) and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature overnight.[6]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the final compound by column chromatography.

Comparison of Synthetic Methodologies

While the chalcone route is highly effective, other methods for the synthesis of the isoxazole core and the introduction of the aminomethyl group are available and may offer advantages in specific contexts.

MethodDescriptionAdvantagesDisadvantages
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.[7]High regioselectivity, mild reaction conditions.Requires synthesis of the appropriate alkyne, potential for side reactions.
Reductive Amination Conversion of a 5-formylisoxazole derivative to the amine via reaction with methylamine and a reducing agent (e.g., sodium triacetoxyborohydride).Direct introduction of the methylamine group, generally high yields.Requires the synthesis of the 5-formylisoxazole precursor.
Gabriel Synthesis Reaction of a 5-(halomethyl)isoxazole with potassium phthalimide, followed by hydrazinolysis to release the primary amine, which can then be methylated.Clean reaction with minimal side products.Multi-step process to obtain the methylamine.

The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target analogs.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.

Diagram of the Characterization Workflow

G Crude_Product Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment FTIR FTIR Structural_Elucidation->FTIR NMR 1H & 13C NMR Structural_Elucidation->NMR Mass_Spec Mass Spectrometry Structural_Elucidation->Mass_Spec HPLC HPLC Purity_Assessment->HPLC

Caption: Standard workflow for the purification and characterization of the target compound.

Detailed Characterization Protocols:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the spectrum of the solid sample using a KBr pellet or ATR accessory.

    • Expected Peaks:

      • ~3300-3400 cm⁻¹ (N-H stretch of the amine)

      • ~2900-3000 cm⁻¹ (C-H stretch)

      • ~1600-1650 cm⁻¹ (C=N stretch of isoxazole)

      • ~1450-1500 cm⁻¹ (Aromatic C=C stretch)

      • ~1040 and 1250 cm⁻¹ (C-O-C stretch of benzodioxole)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: [8]

      • A singlet for the isoxazole H4 proton (typically δ 6.0-7.0 ppm).

      • Signals for the aromatic protons of the benzodioxole ring.

      • A singlet for the O-CH₂-O protons of the benzodioxole ring (around δ 6.0 ppm).

      • Signals for the CH₂ and CH₃ protons of the methylamine group.

    • Expected ¹³C NMR Signals:

      • Signals for the isoxazole ring carbons (C3, C4, C5).

      • Signals for the benzodioxole carbons.

      • Signals for the methylamine carbons.

  • Mass Spectrometry (MS):

    • Utilize a technique such as Electrospray Ionization (ESI) to determine the molecular weight.

    • The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₂H₁₂N₂O₃.

    • Analyze the fragmentation pattern to further confirm the structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method (e.g., reverse-phase with a C18 column) to assess the purity of the final compound.

    • The compound should ideally show a single, sharp peak.

Table of Expected Spectroscopic Data

FeatureFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzodioxole ~1040, 1250 (C-O-C)~6.0 (s, 2H, OCH₂O), ~6.8-7.4 (m, 3H, Ar-H)~101 (OCH₂O), ~108-148 (Ar-C)
Isoxazole ~1600-1650 (C=N)~6.5 (s, 1H, Isoxazole-H4)~100 (C4), ~160 (C3), ~170 (C5)
Methylamine ~3300-3400 (N-H)~3.8 (s, 2H, CH₂), ~2.5 (s, 3H, CH₃)~45 (CH₂), ~35 (CH₃)

Comparative Biological Evaluation

Given the presence of the isoxazole and benzodioxole moieties, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine is a candidate for a range of biological activities, particularly antimicrobial and cytotoxic effects.[9][10]

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Screening

Protocol: MTT Assay for Cell Viability

  • Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[11][12]

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Bioactivity and Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives can be significantly influenced by the nature and position of substituents. Based on existing literature, the following comparisons and SAR insights can be drawn:

  • Influence of the 3-Aryl Substituent: The electronic nature of substituents on the aryl ring at the 3-position can modulate activity. Electron-withdrawing groups (e.g., halogens, nitro groups) have been shown to enhance the antimicrobial and cytotoxic activity of some isoxazole series.[1]

  • Role of the 5-Substituent: The nature of the substituent at the 5-position is crucial for activity. The introduction of a basic aminomethyl group, as in the target compound, can improve water solubility and facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.

  • Comparison with other Heterocycles: The isoxazole ring itself can be compared to other five-membered heterocycles like pyrazoles or oxadiazoles. These subtle changes in the heteroatom arrangement can lead to significant differences in the biological activity profile.[13]

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. By presenting a detailed primary synthetic protocol and comparing it with alternative methodologies, researchers are offered flexibility in their experimental design. The outlined characterization techniques will ensure the structural integrity and purity of the synthesized compound. Furthermore, the proposed biological assays provide a starting point for exploring the therapeutic potential of this novel molecule. The insights into structure-activity relationships, drawn from existing literature on analogous compounds, will aid in the rational design of future derivatives with potentially enhanced potency and selectivity.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

A Comprehensive Guide to the Proper Disposal of C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Hazard Profile Analysis: A Structurally-Based Assessment

The disposal protocol for any chemical is dictated by its hazard profile. By deconstructing C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, we can anticipate its potential hazards based on well-documented, structurally similar compounds.

  • Benzo[1][2]dioxole Moiety: This functional group is present in numerous natural and synthetic compounds. The parent compound, 1,3-Benzodioxole, is a flammable liquid that is harmful if swallowed.[4][5] Its derivatives are noted for moderate oral toxicity and require proper handling in laboratory settings.[4] Disposal mandates the use of a licensed and appropriate treatment facility.[6]

  • Isoxazole Core: The isoxazole ring system is a component of many pharmaceuticals.[7][8] The parent compound, isoxazole, is a highly flammable liquid.[9][10] Standard disposal recommendations for isoxazole-containing waste involve incineration in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed disposal company.[9][11]

  • Primary Aromatic-like Amine Group: Primary aromatic amines are a class of compounds often associated with significant toxicity, including potential carcinogenicity.[12] They can be harmful to aquatic life and should not be released into the environment.[12][13] The disposal of amine waste requires careful segregation from other chemicals (especially acids and oxidizers), storage in clearly labeled, compatible containers, and management by a licensed hazardous waste service.[13]

Table 1: Anticipated Hazard Profile Summary

Structural MoietyAssociated HazardsDisposal Implications
Benzo[1][2]dioxole Flammable, Harmful if swallowed, Potential toxicity.[4][5][14]Must be treated as hazardous chemical waste; requires professional disposal.[6]
Isoxazole Highly Flammable.[9][10]Segregate as flammable waste; incineration is the preferred disposal method.[9]
Primary Amine Potential toxicity, Environmental hazard (aquatic toxicity).[12][13]Do not drain dispose; segregate from incompatible materials; requires licensed hazardous waste disposal.[13]

Based on this analysis, C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE must be presumed to be a flammable, toxic, and environmentally hazardous substance. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or down the drain. [15]

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, it is imperative to use the correct Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye and Face Protection: Wear tightly fitting safety goggles and/or a face shield.[16]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Ensure full skin coverage.[16]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][17]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process requiring careful segregation, containment, and documentation.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring waste is routed to the correct disposal stream.[2]

  • Designate as Hazardous Waste: From the moment it is deemed waste, C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE must be managed as hazardous chemical waste.[18]

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid forms of the chemical.[1][2]

    • Solid Waste: Includes unused or expired pure compounds, residue on weighing papers, and heavily contaminated items like gloves or bench protectors.

    • Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or chromatography fractions.

  • Avoid Co-mingling: Do not mix this waste stream with other types of chemical waste, particularly acids, bases, or strong oxidizing agents, to prevent violent reactions or the generation of toxic fumes.[13][19]

Step 2: Containerization and Labeling

Waste must be stored in appropriate, clearly identified containers to ensure safety and regulatory compliance.[2][18]

  • Select a Compatible Container: Use a clean, leak-proof container with a tightly sealing screw cap.[19] Plastic is often preferred for its durability, but compatibility should be verified.[18] Ensure the container material does not react with or absorb the waste.[19]

  • Proper Filling: Never fill a liquid waste container more than 90% full (or at least one inch of headroom) to allow for vapor expansion.[19]

  • Labeling Protocol: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE ".

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • Relevant hazard pictograms (e.g., Flammable, Toxic, Health Hazard).

    • The date of first accumulation and the name of the generating researcher/laboratory.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate waste before pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[18][19]

  • Secondary Containment: Waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.[2]

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[19] Inspect the SAA weekly for any signs of leakage or container degradation.[19]

  • Accumulation Limits: Be aware of institutional and regulatory limits on the volume of waste (typically up to 55 gallons) and the time it can be stored (up to 12 months, provided limits are not exceeded).[18][19]

Step 4: Scheduling Professional Disposal

Final disposal of this hazardous compound must be performed by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a pickup for your labeled hazardous waste container.[18]

  • Use a Licensed Vendor: If operating independently, contract with a licensed hazardous waste disposal company. Provide them with as much information as possible about the chemical's composition and anticipated hazards.

  • Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[13]

Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination. These procedures should only be performed by trained personnel.[20]

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large, volatile, or in a poorly ventilated space.[21]

  • Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition.[21]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter (do not use combustible materials like sawdust). Work from the outside edge of the spill inward.[20][22]

  • Collect Residue: Once the material is fully absorbed, carefully scoop the residue into a designated hazardous waste container.[20][21]

  • Decontaminate Surfaces: The spill area must be decontaminated. For amine compounds, specialized decontamination solutions may be available.[23] If not, a thorough cleaning with hot, soapy water or an appropriate solvent (followed by collection of the cleaning materials as hazardous waste) may be sufficient.[21]

  • Package and Dispose: Place all contaminated cleaning materials and PPE into a sealed, labeled hazardous waste container for disposal.[21]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

GFigure 1. Disposal Workflow Diagramcluster_0Figure 1. Disposal Workflow Diagramcluster_1Segregation & Containmentcluster_2Storage & DisposalAWaste GenerationC-(3-BENZO[...])-METHYLAMINEBHazard Assessment(Flammable, Toxic, Eco-Tox)A->BPresume HazardousCSolid Waste(e.g., powder, contaminated gloves)B->CDLiquid Waste(e.g., solutions)B->DESelect Compatible Container(Sealed, <90% full)C->ED->EFApply Hazardous Waste Label(Full Name, Hazards, Date)E->FGStore in SatelliteAccumulation Area (SAA)with Secondary ContainmentF->GHContact EHS orLicensed Waste Vendorfor PickupG->HWhen full ortime limit reachedIFinal Disposal(Likely Incineration)H->I

Caption: Disposal workflow for C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 1

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Link

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • Hazardous Waste and Disposal. American Chemical Society. Link

  • 1,3-Benzodioxole - Safety Data Sheet. ChemicalBook. Link

  • Isoxazole - Safety Data Sheet. ChemicalBook. Link

  • Amine Disposal For Businesses. Collect and Recycle. Link

  • 1,3-Benzodioxole - Grokipedia. Grokipedia. Link

  • Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. Benchchem. Link

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Link

  • Disposing Amine Waste. Technology Catalogue. Link

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. Link

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Link

  • SAFETY DATA SHEET - S23125. Sigma-Aldrich. Link

  • 1,3-Benzodioxole SDS. Apollo Scientific. Link

  • SAFETY DATA SHEET - Isoxazole. TCI Chemicals. Link

  • CHEMICAL SPILL PROCEDURES. Clarkson University. Link

  • SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole. Fisher Scientific. Link

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. Link

  • 1,3-Benzodioxole SDS. ECHEMI. Link

  • C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE Product Description. ChemicalBook. Link

  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem. Link

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC (National Center for Biotechnology Information). Link

  • SAFETY DATA SHEET - Isoxazole. Fisher Scientific. Link

A-Z Guide to Personal Protective Equipment for Handling C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

A-Z Guide to Personal Protective Equipment for Handling C-(3-BENZO[1][2]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Abstract: This guide provides a comprehensive operational plan for the safe handling of C-(3-BENZO[1]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, a novel research chemical. Due to the absence of a specific Safety Data Sheet (SDS), this document establishes a risk-based safety protocol derived from a structural hazard analysis of the compound's constituent functional groups. It outlines the selection and use of Personal Protective Equipment (PPE), engineering controls, and disposal procedures tailored for research and drug development professionals.

Executive Summary: A Proactive Stance on an Unknown Agent

C-(3-BENZO[1]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE is classified as a new chemical entity (NCE), and as such, comprehensive toxicological data is not publicly available.[2] Standard practice for NCEs and potent compounds, particularly in pharmaceutical research, dictates that in the absence of specific data, the compound must be handled as potentially hazardous.[3][4] This guide is built on the principle of treating the unknown with the utmost caution, deriving its recommendations from the known hazards of the molecule's core components.

Our core directive is to minimize all potential routes of exposure—inhalation, dermal, and ingestion—through a multi-layered safety approach.

Structural Hazard Analysis

The potential hazards of the title compound are inferred from its three primary functional groups:

  • 1,3-Benzodioxole Moiety: This structure is a known component in various organic compounds. While data on the specific parent heterocycle is limited, related compounds are noted to be harmful if swallowed and can cause skin and severe eye irritation.[5][6][7] Some sources also classify 1,3-Benzodioxole as a flammable liquid and potential neurotoxin.[6][8]

  • Isoxazole Ring: Isoxazole derivatives are widely used in medicinal chemistry for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[9][10][11] While many derivatives exhibit low toxicity, the potent bioactivity itself necessitates careful handling to avoid unintended pharmacological effects on laboratory personnel.[12][9] The development of novel isoxazole compounds with unknown toxic profiles requires a conservative safety approach.[13]

  • Methylamine Group: The primary aliphatic amine functional group is a significant driver of potential hazards. Lower aliphatic amines are known to be caustic and act as severe irritants to the skin, eyes, and mucous membranes.[14] Methylamine itself is a flammable, corrosive gas or liquid with a pungent odor.[15][16] Inhalation can cause respiratory irritation, coughing, and wheezing, while direct contact can lead to severe skin and eye burns.[15][17][18]

Given this composite profile, the compound must be presumed to be, at a minimum, a potent irritant to the skin, eyes, and respiratory tract, harmful if swallowed, and potentially bioactive upon absorption.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with primary engineering and administrative controls.

  • Engineering Controls: All handling of C-(3-BENZO[1]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood or a suitable containment enclosure like a glove box.[3][4] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel.[3] A designated area within the lab should be clearly marked for potent compound handling.

Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is mandatory for all operations involving this compound. This protocol is designed to provide a comprehensive barrier against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner and outer pair of nitrile gloves. Outer gloves should be a minimum of 4-6 mil thickness.Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Nitrile is selected for its broad chemical resistance.[19][20]
Eye/Face Protection Chemical Splash Goggles (conforming to EN 166 or ANSI Z87.1) worn in combination with a full-face shield .Protects against splashes, aerosols, and accidental contact from airborne powder. Goggles provide a seal around the eyes, while the face shield offers a secondary barrier for the entire face.[21][22]
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with combination P100 particulate and organic vapor cartridges. A Powered Air-Purifying Respirator (PAPR) is recommended for procedures with a higher risk of aerosolization.The methylamine functional group and the unknown nature of the compound necessitate protection from both airborne particulates (powder) and potential vapors.[19][21] A proper fit test is mandatory for any tight-fitting respirator.
Body Protection Disposable Coverall made of a material like Tyvek® or microporous film. A disposable lab coat worn over the coverall provides an additional layer.Prevents contamination of personal clothing and skin. Disposable garments eliminate the risk of carrying contaminants outside the laboratory.[19][23]
Foot Protection Closed-toe shoes made of a non-porous material, covered with disposable shoe covers .Protects feet from spills and prevents tracking of contamination out of the designated handling area.[19]
Step-by-Step PPE Donning & Doffing Procedure

Donning (Putting On):

  • Preparation: Inspect all PPE for damage before use.

  • First Layer: Don inner nitrile gloves.

  • Body Protection: Step into the disposable coverall and fasten it completely.

  • Respiratory Protection: Perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

Doffing (Taking Off) - This is a critical step to prevent self-contamination:

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front. Place in a designated area for decontamination.

  • Body Protection: Unzip the coverall and roll it down and away from your body, turning it inside out as you go.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Weighing Protocol
  • Preparation: Ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

  • Containment: Perform all manipulations on a disposable weighing dish or within a containment vessel.

  • Transfer: Use dedicated spatulas and tools. When transferring the solid, do so slowly and carefully to minimize dust generation.

  • Cleaning: Decontaminate all surfaces and equipment after use.

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Prevent entry into the spill zone.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup: Only trained personnel with appropriate PPE (Level B protection, including a Self-Contained Breathing Apparatus, may be required for large spills) should perform cleanup.[23][24] Use a chemical spill kit with an absorbent appropriate for organic compounds.

Disposal Plan

As a novel research chemical with unknown environmental and toxicological effects, all waste must be treated as hazardous.[25][26]

  • Solid Waste: All contaminated PPE, bench paper, weighing dishes, and unused compound must be collected in a clearly labeled, sealed hazardous waste container.[27][28]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, sealed hazardous waste container. The first rinse of any glassware must also be collected as hazardous waste.[27]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and a full chemical description, including "C-(3-BENZO[1]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE."

  • Pickup: Contact your institution's EHS department for proper disposal according to local, state, and federal regulations.[28][29]

Visual Workflow: PPE Selection for Novel Compounds

The following diagram outlines the decision-making process for selecting appropriate PPE when faced with a chemical of unknown toxicity.

PPE_Selection_WorkflowstartStart: Handling aNew Chemical Entity (NCE)sds_checkIs a comprehensiveSafety Data Sheet (SDS)available?start->sds_checksds_yesFollow specific PPErecommendations in SDSSection 8sds_check->sds_yesYessds_noPerform Hazard Analysisbased on Chemical Structuresds_check->sds_noNoanalysisAnalyze Functional Groups:- Benzodioxole- Isoxazole- Methylaminesds_no->analysisrisk_assessAssume High Hazard Potential:- Potent Irritant (Skin, Eyes, Lungs)- Harmful if Swallowed/Absorbed- Unknown Bioactivityanalysis->risk_assessppe_protocolImplement ComprehensivePPE Protocolrisk_assess->ppe_protocolppe_detailsMandatory PPE:- Double Nitrile Gloves- Chemical Goggles & Face Shield- Air-Purifying Respirator (APR/PAPR)- Disposable Coverall- Shoe Coversppe_protocol->ppe_details

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.